molecular formula C78H127N11O19 B12403054 Tco-peg4-VC-pab-mmae

Tco-peg4-VC-pab-mmae

Cat. No.: B12403054
M. Wt: 1522.9 g/mol
InChI Key: RCUWIJNSWOFTSK-CYFMCQSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tco-peg4-VC-pab-mmae is a useful research compound. Its molecular formula is C78H127N11O19 and its molecular weight is 1522.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C78H127N11O19

Molecular Weight

1522.9 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1

InChI Key

RCUWIJNSWOFTSK-CYFMCQSESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tco-peg4-VC-pab-mmae, a sophisticated drug-linker conjugate integral to the next generation of site-specific Antibody-Drug Conjugates (ADCs). This document details its chemical properties, mechanism of action, and the experimental protocols necessary for its successful implementation in research and development.

Core Concepts: Understanding this compound

This compound is a heterobifunctional molecule designed for the precise and stable conjugation of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to a monoclonal antibody (mAb). Its modular design is key to its function, comprising several distinct components:

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in bioorthogonal click chemistry. It specifically and rapidly reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is notable for its high efficiency and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.[1]

  • PEG4 (tetraethylene glycol): A hydrophilic spacer that enhances the solubility and reduces the aggregation potential of the ADC. The PEG spacer also provides steric hindrance, which can improve the pharmacokinetic properties of the final conjugate.

  • VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by the lysosomal enzyme cathepsin B. Cathepsin B is often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within cancer cells.

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC linker, undergoes a 1,6-elimination reaction to release the unmodified MMAE payload.

  • MMAE (monomethyl auristatin E): A highly potent synthetic antineoplastic agent. MMAE functions as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Chemical and Physical Properties
PropertyValue
Molecular Formula C78H127N11O19
Molecular Weight 1522.91 g/mol
CAS Number 2758671-45-1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C to -80°C, protect from light

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic efficacy of an ADC constructed with this compound is a multi-step process that leverages both the specificity of the antibody and the potency of the cytotoxic payload.

Diagram of the ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Linker Cleavage MMAE Free MMAE Cleavage->MMAE 5. Payload Release Tubulin Tubulin MMAE->Tubulin 6. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound based ADC.

  • Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.

  • Linker Cleavage: The acidic environment and proteolytic enzymes, specifically cathepsin B, within the lysosome cleave the valine-citrulline linker.

  • Payload Release: Following cleavage of the VC linker, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.

  • Tubulin Inhibition: Free MMAE binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle.

  • Cell Death: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

MMAE-Induced Apoptotic Signaling Pathway

The cytotoxic effect of MMAE culminates in the activation of the apoptotic cascade.

Diagram of the MMAE-Induced Apoptotic Pathway

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Bcl2_Family Bcl-2 Family Modulation (e.g., increased Bax, decreased Bcl-2) Mitotic_Catastrophe->Bcl2_Family Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Conjugation Antibody Monoclonal Antibody Tz_Antibody Tetrazine-Modified Antibody Antibody->Tz_Antibody Amine Coupling Tetrazine_Linker Tetrazine-NHS Ester Tetrazine_Linker->Tz_Antibody ADC Antibody-Drug Conjugate Tz_Antibody->ADC iEDDA Click Reaction TCO_Drug_Linker This compound TCO_Drug_Linker->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization

References

An In-depth Technical Guide to Tco-peg4-VC-pab-mmae for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure, components, and application of Tco-peg4-VC-pab-mmae, a sophisticated drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). This document outlines the function of each molecular component, presents relevant quantitative data, details key experimental protocols, and provides visual diagrams of critical pathways and workflows.

Molecular Structure and Components

This compound is a meticulously designed chemical entity that facilitates the targeted delivery of a potent cytotoxic agent to cancer cells. It is composed of several key functional units, each with a specific role in the overall mechanism of action of the resulting ADC.

The core components are:

  • trans-cyclooctene (TCO): A reactive chemical moiety that enables bioorthogonal conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach allows for rapid and specific antibody labeling under mild, biocompatible conditions.

  • Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the drug-linker conjugate and reduces steric hindrance during the conjugation process.

  • Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted drug release within the cancer cell.

  • para-aminobenzyl (PAB): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously decomposes to release the active cytotoxic drug in its unmodified form.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2][3] Its high cytotoxicity makes it an effective payload for ADCs.

Below is a diagram illustrating the logical relationship between these components.

G cluster_Components This compound Components TCO trans-cyclooctene (TCO) Bioorthogonal Conjugation Handle PEG4 PEG4 Spacer Solubility & Flexibility TCO->PEG4 covalent bond VC Valine-Citrulline (VC) Enzyme-Cleavable Linker PEG4->VC covalent bond PAB p-aminobenzyl (PAB) Self-Immolative Spacer VC->PAB covalent bond MMAE Monomethyl Auristatin E (MMAE) Cytotoxic Payload PAB->MMAE covalent bond

Fig. 1: Core components of this compound.

Quantitative Data

The performance of an ADC is critically dependent on the properties of its drug-linker. Below are tables summarizing key quantitative data for the TCO-tetrazine ligation and the in vitro cytotoxicity of ADCs utilizing a similar VC-MMAE linker.

Table 1: TCO-Tetrazine Ligation Kinetics

ParameterValueConditions
Second-Order Rate Constant (k)1 - 1 x 10^6 M⁻¹s⁻¹General range in aqueous media
Reaction pH6 - 9PBS buffer
Reaction TemperatureRoom TemperatureGeneral
Reaction Time30 - 60 minutesAt 5-10 µM concentrations

This data is representative of the TCO-tetrazine reaction and may vary based on specific reaction conditions and the nature of the biomolecule.[4]

Table 2: In Vitro Cytotoxicity of VC-MMAE ADCs against various cancer cell lines

Cell LineTarget AntigenADCIC₅₀ (ng/mL)
L-82CD30cAC10-vcMMAE (DAR 2)~55
L-82CD30cAC10-vcMMAE (DAR 4)~10
L-82CD30cAC10-vcMMAE (DAR 8)~2
L-82CD70h1F6-vcMMAE (DAR 4)~20
L-82CD71cOKT9-vcMMAE (DAR 4)~25
DoHH2CD22HB22.7-vcMMAE20
Granta 519CD22HB22.7-vcMMAE~100
KYSE520EGFRLR004-VC-MMAE1.852 ± 0.617
KYSE150EGFRLR004-VC-MMAE4.440 ± 0.208
A431EGFRLR004-VC-MMAE0.019 ± 0.006

IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50%. DAR stands for Drug-to-Antibody Ratio. Data is compiled from studies on ADCs with similar VC-MMAE linkers.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experimental procedures.

TCO-Tetrazine Ligation for Antibody Conjugation

This protocol describes the general procedure for conjugating the this compound to a tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Ensure the tetrazine-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

  • Drug-Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 to 2 hours. The reaction can also be performed at 4°C with a longer incubation time.

  • Purification: Remove excess, unreacted this compound using a spin desalting column or size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in the selected species of plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, and 144 hours).

  • Sample Preparation: At each time point, process the samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates drug-linker instability.

  • Quantification of Released Drug: The plasma supernatant can also be analyzed by LC-MS to quantify the amount of prematurely released payload.

Signaling Pathways and Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research.

MMAE Mechanism of Action

MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network. The following diagram illustrates this signaling pathway.

G cluster_MMAE_Pathway MMAE Mechanism of Action MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Disruption Microtubule Disruption Microtubule->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Fig. 2: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow for ADC Generation and Evaluation

The development of an ADC involves a series of well-defined steps, from antibody modification to in vitro and in vivo testing.

G cluster_Workflow ADC Development Workflow Ab_Mod 1. Antibody Modification (e.g., Tetrazine Installation) Conjugation 2. TCO-Drug Ligation Ab_Mod->Conjugation Purification 3. ADC Purification Conjugation->Purification Characterization 4. Characterization (DAR, Purity) Purification->Characterization InVitro 5. In Vitro Evaluation (Cytotoxicity, Stability) Characterization->InVitro InVivo 6. In Vivo Studies (Efficacy, Toxicology) InVitro->InVivo

Fig. 3: A typical experimental workflow for ADC development.
Linker Cleavage and Payload Release Mechanism

The targeted release of MMAE is initiated by the enzymatic cleavage of the VC linker within the lysosome of a cancer cell.

G cluster_Cleavage VC-PAB Linker Cleavage Mechanism ADC_Internalization ADC Internalization into Lysosome VC_Cleavage VC Linker Cleavage ADC_Internalization->VC_Cleavage Cathepsin_B Cathepsin B Cathepsin_B->VC_Cleavage catalyzes PAB_Elimination PAB Self-Immolation (1,6-elimination) VC_Cleavage->PAB_Elimination MMAE_Release Free MMAE Release into Cytosol PAB_Elimination->MMAE_Release

Fig. 4: Intracellular cleavage of the VC-PAB linker and subsequent release of MMAE.

References

A Technical Guide to the Role of Trans-Cyclooctene (TCO) in Modern Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of TCO in TCO-PEG4-VC-PAB-MMAE Conjugation Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the this compound drug-linker and the pivotal role of the trans-cyclooctene (B1233481) (TCO) moiety in the synthesis of advanced antibody-drug conjugates (ADCs). We will explore the underlying bioorthogonal chemistry, present relevant quantitative data, detail experimental protocols, and illustrate key processes through diagrams.

Introduction to TCO-Mediated Conjugation

The development of efficacious antibody-drug conjugates (ADCs) hinges on the precise and stable attachment of a potent cytotoxic payload to a tumor-targeting monoclonal antibody (mAb). The method of conjugation is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which in turn influences the therapeutic window, pharmacokinetics, and overall efficacy.

Bioorthogonal click chemistry has emerged as a superior method for ADC synthesis. Among the fastest and most reliable click reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1][2] This reaction is prized for its exceptional speed, high specificity, and ability to proceed under mild, aqueous conditions without the need for cytotoxic catalysts, thereby preserving the integrity of the antibody.[1]

The this compound is a state-of-the-art drug-linker construct designed to leverage this chemistry. The TCO group acts as a highly reactive "handle," enabling its covalent attachment to a tetrazine-modified antibody with unparalleled efficiency.[3]

Deconstruction of the this compound Drug-Linker

The this compound construct is a sophisticated assembly of functional units, each with a specific purpose in the final ADC's mechanism of action.[4][5][6]

  • Trans-Cyclooctene (TCO): The bioorthogonal reactive group. Its strained double bond eagerly participates in the iEDDA cycloaddition with a tetrazine, forming a stable covalent bond to link the drug payload to the antibody.[1][3]

  • PEG4 Spacer: A four-unit polyethylene (B3416737) glycol chain. It enhances the hydrophilicity and solubility of the drug-linker, prevents aggregation, and provides spatial separation between the antibody and the payload, which can reduce steric hindrance during conjugation and subsequent target binding.[4]

  • Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a protease that is highly expressed within the lysosomes of tumor cells.[4] This ensures that the drug is released preferentially inside the target cancer cell, minimizing off-target toxicity.

  • p-Aminobenzyl Alcohol (PAB) Spacer: A self-immolative unit. Once the VC linker is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes, guaranteeing the release of the cytotoxic payload (MMAE) in its unmodified, fully active form.[4]

  • Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent. Upon release inside the cancer cell, MMAE binds to tubulin and inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[7]

Below is a diagram illustrating the relationship between these core components.

G cluster_ADC_Linker This compound Drug-Linker TCO TCO (trans-Cyclooctene) - Bioorthogonal reactive group - Reacts with Tetrazine on Ab PEG PEG4 Spacer - Enhances solubility - Provides spacing TCO->PEG VC VC Linker (Valine-Citrulline) - Cathepsin B cleavable site PEG->VC PAB PAB Spacer (p-Aminobenzyl Alcohol) - Self-immolative unit VC->PAB MMAE MMAE Payload (Monomethyl Auristatin E) - Potent tubulin inhibitor - Induces apoptosis PAB->MMAE

Caption: Functional components of the this compound drug-linker.

Quantitative Data

The efficiency of the TCO-tetrazine ligation and the potency of the resulting ADCs are supported by quantitative data from various studies.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
TCO & 3,6-di-(2-pyridyl)-s-tetrazine~2,000 M⁻¹s⁻¹Aqueous Buffer[8]
General TCO-Tetrazine> 800 M⁻¹s⁻¹Not Specified[1]
Highly Reactive sTCO23,800 M⁻¹s⁻¹25% ACN/PBS[9]
Table 2: Performance Metrics of TCO/VC-MMAE Conjugates

| Metric | Value | Context | Reference | | :--- | :--- | :--- | | In Vitro Drug Release | 90% | TCO-ADC activated with tetrazine in PBS for 1 hr @ 37°C. |[10] | | In Vivo Tumor Uptake | 21.1 %ID/g | Pre-targeted imaging with a 6:1 TCO:Ab ratio. |[11] | | In Vitro Cytotoxicity (IC₅₀) | 410.54 nM | vc-MMAE construct on SKBR3 breast cancer cells. |[12] | | In Vitro Cytotoxicity (IC₅₀) | Double-digit pM | ADC on high Her2-expressing SK-BR-3 cells. |[13] |

Experimental Protocols

Synthesizing an ADC using the TCO-tetrazine system is a multi-step process. The following protocols provide a generalized framework for this procedure, typically involving the modification of the antibody with a tetrazine moiety followed by conjugation with the TCO-linker-drug.

Protocol 1: Antibody Modification with a Tetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a Tetrazine-NHS ester.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.0). Buffers containing primary amines like Tris will compete for the NHS ester and must be removed.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of the Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester) in an anhydrous organic solvent like DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester and byproducts using size-exclusion chromatography (e.g., Sephadex G-25 or PD-10 desalting columns) or dialysis. The buffer should be exchanged into a stable storage buffer (e.g., PBS, pH 7.4).

    • Characterize the tetrazine-modified antibody using UV-Vis spectroscopy to determine the degree of labeling (DOL).

Protocol 2: ADC Synthesis via TCO-Tetrazine Ligation

This protocol describes the final conjugation of the tetrazine-modified antibody with this compound.

  • Reactant Preparation:

    • Prepare the purified tetrazine-modified antibody in a reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the this compound solution to the tetrazine-modified antibody solution.[14]

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is typically very fast and can be monitored by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to confirm completion.

  • Purification and Characterization:

    • Purify the resulting ADC from the excess drug-linker conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14]

    • Characterize the final ADC to determine purity, aggregation (by SEC), and the final drug-to-antibody ratio (by HIC or LC-MS).

The general workflow for this process is visualized below.

G cluster_prep Step 1: Antibody Modification cluster_conjugation Step 2: ADC Synthesis Ab Antibody (mAb) React1 Conjugation Reaction (Lysine Labeling) Ab->React1 Tz_NHS Tetrazine-NHS Ester Tz_NHS->React1 Purify1 Purification (SEC) Remove Excess Tz React1->Purify1 Ab_Tz Tetrazine-Modified Antibody Purify1->Ab_Tz React2 TCO-Tetrazine Ligation (Click Reaction) Ab_Tz->React2 TCO_Drug This compound TCO_Drug->React2 Purify2 Purification (SEC) Remove Excess Drug-Linker React2->Purify2 ADC Final Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Experimental workflow for ADC synthesis via TCO-tetrazine ligation.

Mechanism of Action of the Resulting ADC

The therapeutic effect of an ADC produced with the this compound linker is a multi-stage process that relies on both the specificity of the antibody and the intracellular release of the payload.

  • Targeting & Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.

  • Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically via receptor-mediated endocytosis, enclosing it within an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes, including Cathepsin B, and a low pH environment.

  • Payload Release: Inside the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline (VC) linker. This cleavage event triggers the rapid, spontaneous decomposition of the PAB self-immolative spacer, which in turn releases the MMAE payload into the cytoplasm.

  • Cytotoxic Effect: The free MMAE is now able to bind to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton halts the cell cycle and ultimately induces apoptosis, killing the cancer cell.

This pathway is illustrated in the diagram below.

G cluster_cell Cancer Cell cluster_pathway ADC Pathway endosome Endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm lysosome->cytoplasm MMAE Release Cleavage 3. VC Linker Cleavage by Cathepsin B MMAE_Action 5. MMAE Disrupts Microtubules cytoplasm->MMAE_Action Tubulin Binding nucleus Nucleus ADC 1. ADC Binding to Cell Surface Antigen Internalization 2. Internalization ADC->Internalization Release 4. PAB Spacer Decomposition Cleavage->Release MMAE_Action->nucleus Signal Apoptosis 6. Apoptosis (Cell Death) MMAE_Action->Apoptosis

Caption: Intracellular mechanism of action for a VC-PAB-MMAE based ADC.

Conclusion

The use of a TCO-functionalized drug-linker like this compound represents a significant advancement in the field of antibody-drug conjugates. The TCO moiety is central to this technology, enabling a rapid, specific, and bioorthogonal conjugation reaction that yields homogeneous and stable ADCs. This chemical precision, combined with the sophisticated design of the cleavable linker and the potency of the MMAE payload, provides a powerful platform for developing next-generation cancer therapeutics with an improved safety and efficacy profile.

References

An In-depth Technical Guide on the Properties of Monomethyl Auristatin E (MMAE) Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent synthetic analogue of the natural product dolastatin 10. Due to its extreme cytotoxicity, often 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin, it is not suitable for use as a standalone drug.[1][2] However, its potent antimitotic activity makes it an exceptionally effective payload for antibody-drug conjugates (ADCs).[2] ADCs utilize the specificity of a monoclonal antibody to deliver potent cytotoxic agents like MMAE directly to tumor cells, thereby enhancing antitumor efficacy while minimizing systemic toxicity.[1][2] This guide provides a comprehensive overview of the core properties of MMAE, including its physicochemical characteristics, mechanism of action, and key experimental data.

Physicochemical Properties

The physicochemical properties of MMAE are critical to its function as an ADC payload, influencing its stability, solubility, and ability to permeate cell membranes. MMAE is a synthetic pentapeptide analog with several unusual amino acids.[3][4] Its structure contributes to its high hydrophobicity, which can impact the physical stability of the resulting ADC, particularly at high drug-to-antibody ratios (DAR).[5][6]

Table 1: Physicochemical Properties of MMAE

PropertyValueReferences
Chemical Formula C₃₉H₆₇N₅O₇[2][7]
Molar Mass 717.993 g·mol⁻¹[2][7]
CAS Number 474645-27-7[2]
Solubility
Ethanol~25 mg/mL[8]
DMSO≥ 48 mg/mL (66.85 mM)[2][8][9]
Dimethyl formamide~20 mg/mL[8]
PBS (pH 7.2)~0.5 mg/mL[8]
Permeability High (more permeable than MMAF)[10][11]
Stability Stable in plasma and human liver lysosomal extracts[3]

Mechanism of Action

The cytotoxic effect of MMAE is driven by its potent interaction with tubulin, a critical component of the cellular cytoskeleton. This interaction disrupts the dynamic process of microtubule formation, leading to cell cycle arrest and apoptosis.[12][7]

ADC Internalization and Payload Release

The action of MMAE begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[13] Inside the lysosome, proteases such as cathepsin B cleave the linker (commonly a valine-citrulline linker) that connects MMAE to the antibody, releasing the active payload into the cytoplasm.[7][]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_pathway Internalization Pathway ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex MMAE Free MMAE Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Arrest G2/M Phase Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->MMAE 4. Linker Cleavage & Payload Release

Caption: Mechanism of action of an MMAE-based ADC.
Tubulin Inhibition and Apoptotic Signaling

Once released, MMAE binds to the α/β-tubulin heterodimers at the vinca (B1221190) domain, inhibiting their polymerization into microtubules.[15] This disruption of the microtubule network is critical, as these structures are essential for forming the mitotic spindle during cell division. The failure to form a proper mitotic spindle leads to cell cycle arrest in the G2/M phase.[16][17] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (like caspase-3 and caspase-9) and the cleavage of poly ADP-ribose polymerase (PARP), leading to programmed cell death.[18][19]

Apoptosis_Pathway MMAE MMAE Payload Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Disruption Microtubule Network Disruption Tubulin->Disruption Arrest G2/M Phase Arrest (Mitotic Catastrophe) Disruption->Arrest Bcl2 Bcl-2 Family Modulation (e.g., increased Bax, decreased Bcl-2) Arrest->Bcl2 Stress Signals Mito Mitochondrial Pathway Activation Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: MMAE-induced apoptotic signaling pathway.

In Vitro Cytotoxicity

The potency of free MMAE has been demonstrated across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[1] This high potency is a key requirement for its use as an ADC payload.[20]

Table 2: In Vitro Cytotoxicity (IC50) of Free MMAE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)References
SKBR3Breast Cancer3.27 ± 0.42[21]
HEK293Embryonic Kidney4.24 ± 0.37[21]
PC-3Prostate Cancer~2[1]
C4-2BProstate Cancer~2[1]
BxPC-3Pancreatic Cancer0.97 ± 0.10[22]
PSN-1Pancreatic Cancer0.99 ± 0.09[22]
Capan-1Pancreatic Cancer1.10 ± 0.44[22]
Panc-1Pancreatic Cancer1.16 ± 0.49[22]
Note: IC50 values can vary depending on experimental conditions such as assay method and incubation time.[1]

Pharmacokinetics and Bystander Effect

Pharmacokinetics (PK)

The pharmacokinetic profile of free MMAE is characterized by rapid elimination from plasma but prolonged and extensive distribution in tissues.[23][24] Studies in mice have shown that highly perfused tissues like the lung, kidney, and liver can have tissue-to-plasma area under the curve (AUC) ratios greater than 20.[24][25] The tumor itself can exhibit an exposure that is 8-fold higher than in plasma.[23][24] This tissue retention is a critical aspect of its efficacy. The overall PK of an MMAE-based ADC is complex, influenced by the antibody, the linker, and the payload itself.[26][27]

Bystander Killing Effect

A key advantage of MMAE is its ability to induce a "bystander effect."[28] Due to its relatively high cell membrane permeability, once MMAE is released into a target antigen-positive cell, it can diffuse out and kill adjacent antigen-negative tumor cells.[10][11][29] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[10] This property contrasts with less permeable payloads like MMAF, which has a charged C-terminal phenylalanine that traps it within the target cell, limiting its bystander potential.[10][11]

Experimental Protocols

Detailed characterization of MMAE and its ADCs involves a suite of standardized in vitro assays. The following sections provide an overview of common methodologies.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells to determine viability after exposure to a cytotoxic compound.[30][31]

General Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.[32]

  • Treatment: Add serial dilutions of free MMAE or an MMAE-ADC to the wells. Include untreated cells as a control.[1]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors).[30]

  • Reagent Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.[30][31]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO or 10% SDS in 0.01 M HCl.[31][32]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][31]

  • Analysis: Calculate cell viability relative to the control and plot a dose-response curve to determine the IC50 value using non-linear regression.[30]

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10][28]

General Protocol:

  • Cell Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and antigen-negative cells (e.g., MCF7, often labeled with GFP for distinct measurement) in a 96-well plate at a defined ratio.[10][28]

  • Treatment: Treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate for an extended period (e.g., 72-120 hours) to allow for payload release and diffusion.[30]

  • Data Acquisition: Measure the viability of the antigen-negative cell population. If using GFP-labeled cells, this can be done by measuring fluorescence intensity.[28]

  • Analysis: Compare the viability of antigen-negative cells in co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation DAR DAR Determination (HIC, LC-MS) PK Pharmacokinetic (PK) Studies DAR->PK Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->PK Bystander Bystander Effect Assay (Co-culture) Bystander->PK Stability Plasma Stability Assay Stability->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Tox Toxicology Studies Efficacy->Tox Start ADC Synthesis & Purification Start->DAR Start->Cytotoxicity Start->Bystander Start->Stability

Caption: General experimental workflow for ADC characterization.
Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods are used for its determination.[33][34]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique that separates ADC species based on the number of conjugated drug molecules, as each MMAE molecule increases the overall hydrophobicity. The weighted average DAR is calculated from the relative peak areas of the different drug-load species (DAR0, DAR2, DAR4, etc.).[33][34][35]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC can also be used to determine the average DAR and is compatible with mass spectrometry.[33][36]

  • UV/Vis Spectroscopy: This simpler method can estimate the average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and using the Beer-Lambert law, provided the drug has a distinct chromophore.[33][34][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR and drug load distribution.[33][]

Conclusion

Monomethyl auristatin E is a validated and highly effective cytotoxic payload that forms the backbone of several successful antibody-drug conjugates. Its potent tubulin-inhibiting mechanism, high cell permeability that enables a bystander effect, and well-characterized properties make it a compelling choice for ADC development. A thorough understanding of its physicochemical properties, mechanism of action, and the appropriate experimental methodologies for its characterization are essential for researchers and drug developers aiming to harness its therapeutic potential in the fight against cancer.

References

Tco-peg4-VC-pab-MMAE for Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy is continuously evolving, with antibody-drug conjugates (ADCs) representing a significant advancement. This technical guide delves into the core components and mechanism of a sophisticated drug-linker system: Tco-peg4-VC-pab-MMAE. This system is designed for pre-targeted cancer therapy, a strategy that separates the tumor-targeting and payload-delivery steps to enhance therapeutic efficacy and minimize off-target toxicity.

The this compound conjugate is a pivotal component in a two-step bioorthogonal pre-targeting strategy. In this approach, a monoclonal antibody modified with a tetrazine (Tz) moiety is first administered. This antibody circulates and accumulates at the tumor site. Subsequently, the this compound, a trans-cyclooctene (B1233481) (TCO)-bearing molecule carrying the cytotoxic payload, is administered. The TCO and tetrazine moieties undergo a rapid and specific in vivo "click" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, leading to the covalent attachment of the cytotoxic drug to the tumor-bound antibody.[1][2][3][4][5] This guide will dissect the individual components of this drug-linker, its mechanism of action, and provide representative experimental protocols for its evaluation.

Core Components and Their Functions

The this compound drug-linker is a modular system, with each component playing a crucial role in its overall function:

  • TCO (trans-cyclooctene): This is the bioorthogonal reactive handle. TCO's strained double bond allows for a very rapid and highly specific IEDDA cycloaddition reaction with a tetrazine-modified antibody at the tumor site. This "click chemistry" is bioorthogonal, meaning it occurs efficiently in the complex biological environment without interfering with native biochemical processes.

  • PEG4 (four-unit polyethylene (B3416737) glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and bioavailability of the conjugate. It also provides spatial separation between the TCO group and the cytotoxic payload, which can reduce steric hindrance and improve the efficiency of the click reaction and subsequent payload release.

  • VC-PAB (Valine-Citrulline-p-aminobenzyloxycarbonyl): This is a cathepsin B-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells. Upon cleavage of the valine-citrulline bond, the PAB spacer undergoes a self-immolative fragmentation, leading to the release of the active cytotoxic drug, MMAE, inside the target cell.

  • MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent. It is a tubulin inhibitor that disrupts the microtubule network within cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.

Mechanism of Action: A Two-Step Targeted Approach

The therapeutic strategy involving this compound unfolds in a precise, multi-step process:

  • Pre-targeting: A monoclonal antibody (mAb) engineered to contain a tetrazine (Tz) moiety is administered to the patient. This Tz-mAb specifically binds to a tumor-associated antigen on the surface of cancer cells. Unbound Tz-mAb is cleared from systemic circulation over time.

  • Bioorthogonal Ligation: The this compound drug-linker conjugate is then administered. It circulates throughout the body, and upon reaching the tumor microenvironment, the TCO group rapidly and specifically reacts with the tetrazine on the tumor-bound mAb via an IEDDA reaction. This covalent ligation effectively "paints" the tumor cells with the cytotoxic payload.

  • Internalization and Payload Release: The newly formed ADC is then internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline linker is cleaved by cathepsin B.

  • Drug Activation and Cytotoxicity: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, releasing the free and active MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death.

Quantitative Data

While the modular nature of the this compound system allows for its adaptation to various antibody and tumor targets, specific preclinical and clinical data for this complete conjugate is not widely available in the public domain. The following tables present representative data for ADCs utilizing similar components (e.g., VC-MMAE linkers) to provide a contextual understanding of expected performance.

Table 1: Representative In Vitro Cytotoxicity of MMAE-Based ADCs

Cell LineTarget AntigenADC ConstructIC50 (ng/mL)
NCI-N87HER2Trastuzumab-vc-MMAE15.6
SK-BR-3HER2Trastuzumab-vc-MMAE25.1
BT-474HER2Trastuzumab-vc-MMAE30.5
MDA-MB-468EGFRCetuximab-vc-MMAE12.3

Note: Data is hypothetical and for illustrative purposes, based on typical performance of vc-MMAE ADCs.

Table 2: Representative In Vivo Efficacy of a vc-MMAE ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-QW x 30
Non-targeting ADC3QW x 315
Targeting ADC (vc-MMAE)1QW x 365
Targeting ADC (vc-MMAE)3QW x 395

Note: Data is hypothetical and for illustrative purposes, based on typical performance of vc-MMAE ADCs in mouse xenograft models.

Table 3: Representative Pharmacokinetic Parameters of a vc-MMAE ADC in Rats

ParameterValue
Clearance (CL)0.5 mL/h/kg
Volume of Distribution (Vd)50 mL/kg
Half-life (t1/2)70 hours
Cmax (at 3 mg/kg)50 µg/mL
AUC (at 3 mg/kg)3000 µg*h/mL

Note: Data is hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles of antibody-drug conjugates.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to evaluate an ADC constructed using a pre-targeting strategy with this compound.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the pre-targeted ADC system on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3)

  • Non-target cell line (e.g., HER2-negative MDA-MB-231)

  • Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

  • Tetrazine-modified monoclonal antibody (Tz-mAb)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Pre-targeting Step:

    • Prepare serial dilutions of the Tz-mAb in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the Tz-mAb dilutions to the respective wells. Include a no-antibody control.

    • Incubate for 2-4 hours at 37°C to allow for antibody binding.

    • Wash the cells twice with 200 µL of warm PBS to remove unbound Tz-mAb.

  • Drug-Linker Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add 100 µL of the this compound dilutions to the wells.

    • Incubate for 72-96 hours at 37°C.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the pre-targeted ADC system in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Tumor cells (e.g., NCI-N87)

  • Matrigel (optional, for some cell lines)

  • Tz-mAb

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Tumor Implantation:

    • Subcutaneously implant 5-10 x 10^6 tumor cells in the flank of each mouse.

    • Monitor tumor growth regularly.

  • Group Randomization:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Pre-targeting Administration:

    • Administer a single intravenous (i.v.) injection of the Tz-mAb at a predetermined dose (e.g., 10 mg/kg) to the treatment groups. The control group receives vehicle.

  • Drug-Linker Administration:

    • After a predetermined time interval to allow for antibody clearance (e.g., 24-72 hours), administer a single i.v. injection of this compound at various doses (e.g., 0.5, 1, and 2 mg/kg) to the respective treatment groups.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway: Mechanism of Action of MMAE

MMAE_Mechanism_of_Action cluster_cell Cancer Cell MMAE Free MMAE in Cytoplasm Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Pretargeted_In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Antibody_Injection IV Injection of Tz-Antibody Randomization->Antibody_Injection Clearance Antibody Clearance (24-72h) Antibody_Injection->Clearance Drug_Injection IV Injection of Tco-Drug-Linker Clearance->Drug_Injection Monitoring Tumor & Body Weight Monitoring Drug_Injection->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint Pretargeting_Strategy Tz_mAb Tetrazine-modified Antibody (Tz-mAb) Tumor_Antigen Tumor-Associated Antigen Tz_mAb->Tumor_Antigen Binds to Click_Reaction In Vivo Click Reaction (IEDDA) Tumor_Antigen->Click_Reaction Localized Tz-mAb Tco_Drug This compound Tco_Drug->Click_Reaction Reacts with ADC_Formation ADC Formation at Tumor Site Click_Reaction->ADC_Formation Results in Internalization Internalization & Payload Release ADC_Formation->Internalization Cell_Death Tumor Cell Death Internalization->Cell_Death

References

The Strategic Advantage of PEG4 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, functioning as "biological missiles" that deliver potent cytotoxic agents directly to tumor cells, thereby minimizing collateral damage to healthy tissues. The linker, the bridge connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG4 unit, into the linker architecture has emerged as a pivotal strategy for optimizing ADC performance. This technical guide provides an in-depth analysis of the advantages conferred by PEG4 spacers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Advantages of PEG4 Spacer Integration

The inclusion of a PEG4 spacer within an ADC's linker primarily addresses the challenges posed by the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This strategic insertion triggers a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.

Enhanced Solubility and Stability

A primary role of the PEG4 spacer is to increase the hydrophilicity of the ADC.[2][] The ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, forming a hydration shell around the linker and the attached drug.[2] This increased water solubility is crucial for preventing the aggregation of ADC molecules, a common issue, particularly at higher drug-to-antibody ratios (DARs), when using hydrophobic payloads.[1][2] By mitigating aggregation, PEG4 linkers enhance the stability of the ADC, which is critical for manufacturing, storage, and in vivo performance.[1][2] The improved solubility also enables conjugation reactions to be performed in aqueous-based buffers, minimizing the need for organic co-solvents that could denature the antibody.[2]

Improved Pharmacokinetics and Biodistribution

PEGylation, even with a short spacer like PEG4, significantly improves the pharmacokinetic (PK) profile of an ADC.[1][4] The hydrophilic PEG chain creates a "hydration shell" that increases the hydrodynamic size of the conjugate.[1] This leads to several key PK advantages:

  • Longer Circulation Half-Life: PEGylation reduces the rate at which the ADC is cleared from the bloodstream by the kidneys and the reticuloendothelial system.[1][5]

  • Slower Plasma Clearance: ADCs featuring PEG linkers consistently exhibit slower plasma clearance compared to their non-PEGylated counterparts.[1][6]

  • Increased Overall Exposure (AUC): The prolonged circulation time results in a greater overall exposure of the tumor to the ADC, increasing the opportunity for the therapeutic agent to reach its target.[1]

Studies have demonstrated a clear relationship between PEG spacer length and the ADC's pharmacokinetic profile, with longer chains generally leading to slower clearance and increased exposure, often plateauing around 8 to 12 PEG units.[1] However, a PEG4 spacer provides a balance between improved stability and a molecular size that still allows for efficient penetration into solid tumors.[2] Furthermore, hydrophilic PEG linkers have been shown to improve the tumor-to-liver signal ratio, indicating more specific tumor uptake and reduced off-target accumulation in healthy organs like the liver.[7]

Enabling Higher Drug-to-Antibody Ratios (DAR)

A significant advantage of incorporating PEG spacers is the ability to successfully conjugate a higher number of drug molecules per antibody without inducing substantial aggregation.[2][8] This is particularly important for payloads with moderate potency, where a higher DAR is necessary to achieve the desired therapeutic effect. Branched or multi-arm PEG linkers can further facilitate the attachment of more hydrophobic drug molecules without compromising the ADC's physical properties.[8][9]

Reduced Immunogenicity and Off-Target Toxicity

The PEG spacer can act as a shield, masking potentially immunogenic epitopes on the antibody or the linker-drug complex, thereby reducing the risk of an immune response against the ADC.[1] This shielding effect also helps to minimize non-specific uptake of the ADC by healthy cells, contributing to a better overall safety profile and a wider therapeutic window.[1][10] By improving solubility and reducing aggregation, PEG4 linkers can mitigate off-target toxicities associated with the premature release or non-specific uptake of the cytotoxic payload.[11][12]

Quantitative Data on the Impact of PEG Spacers

The advantages of PEG spacers are substantiated by quantitative data from numerous studies. The following tables summarize the typical effects observed with the incorporation of PEG linkers on key ADC properties.

Table 1: Impact of PEGylation on ADC Aggregation and Solubility

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedPEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, especially at higher DARs.[2]
Solubility IncreasedThe enhanced hydrophilicity allows for the use of more hydrophobic payloads and enables conjugation in aqueous buffers.[2]

Table 2: Pharmacokinetic Profile Comparison of ADCs with Varying PEG Chain Lengths

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker 4 units 160 5,600 11
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[1]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299 PEG4 ~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

(Data adapted from Burke et al., 2017)[13]

While in some cases, particularly with very long PEG chains, a slight reduction in immediate in vitro cytotoxicity has been observed due to steric hindrance, studies with shorter PEG linkers like PEG4 often show comparable potency to non-PEGylated ADCs.[1][13]

Experimental Protocols

A thorough evaluation of ADCs with PEG4 linkers involves a suite of analytical and biological assays.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) and a UV detector with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-5 mg/mL in the mobile phase.

  • Injection and Separation: Inject a defined volume (e.g., 20 µL) of the sample onto the column. The separation is isocratic, with larger molecules (aggregates) eluting before smaller molecules (monomers).

  • Data Acquisition and Analysis: Monitor the eluate at 280 nm. Integrate the peak areas corresponding to the monomer and aggregates to determine the percentage of each species.

In Vivo Plasma Stability Assay

Objective: To assess the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of the free payload over time.[2]

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose.

  • Plasma Collection: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

  • Sample Analysis:

    • Total Antibody ELISA: Quantify the total antibody concentration using an enzyme-linked immunosorbent assay (ELISA).

    • ADC ELISA: Quantify the concentration of the conjugated ADC using an ELISA that captures the antibody and detects the payload.

    • LC-MS/MS for Free Payload: Quantify the concentration of the released, free payload in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the DAR at each time point by comparing the ADC concentration to the total antibody concentration. Determine the pharmacokinetic parameters (e.g., half-life) of the ADC and the free payload.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Plate antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.[13] Add the ADC solutions to the cells and incubate for a defined period (e.g., 72-96 hours).[13]

  • Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Tumor Cell Tumor Cell ADC in Circulation->Tumor Cell Binding to Antigen Endosome Endosome Tumor Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Linker Cleavage/ Degradation Cell Death Cell Death Payload Release->Cell Death Induces Apoptosis

Caption: ADC internalization and payload release pathway.

PEG_Reduces_Aggregation Mechanism of PEG4 in Reducing ADC Aggregation cluster_no_peg Without PEG Spacer cluster_with_peg With PEG4 Spacer ADC1 Antibody-Drug Aggregation Aggregation ADC1->Aggregation ADC2 Antibody-Drug ADC2->Aggregation ADC3 Antibody-PEG4-Drug Stable Monomers Stable Monomers ADC3->Stable Monomers ADC4 Antibody-PEG4-Drug ADC4->Stable Monomers Hydration Shell

Caption: Mechanism of PEG4 in reducing ADC aggregation.

ADC_Stability_Workflow Experimental Workflow for ADC Stability Assessment ADC Sample ADC Sample SEC Size Exclusion Chromatography ADC Sample->SEC HIC Hydrophobic Interaction Chromatography ADC Sample->HIC LCMS LC-MS/MS ADC Sample->LCMS InVivo In Vivo Plasma Stability Assay ADC Sample->InVivo Aggregation Analysis Aggregation Analysis SEC->Aggregation Analysis DAR Distribution DAR Distribution HIC->DAR Distribution Free Payload Quantification Free Payload Quantification LCMS->Free Payload Quantification Pharmacokinetic Profile Pharmacokinetic Profile InVivo->Pharmacokinetic Profile

Caption: Experimental workflow for ADC stability assessment.

Conclusion

The incorporation of a PEG4 spacer into the linker of an antibody-drug conjugate is a powerful strategy to enhance its therapeutic potential. By increasing hydrophilicity, PEG4 linkers improve the solubility and stability of ADCs, mitigating the risk of aggregation, particularly with hydrophobic payloads.[2] This leads to a more favorable pharmacokinetic profile, characterized by a longer circulation half-life and increased tumor exposure.[1] Furthermore, PEG4 spacers enable the development of ADCs with higher drug-to-antibody ratios and can reduce immunogenicity and off-target toxicities.[1][2] A comprehensive suite of analytical and biological assays is essential to fully characterize the stability and efficacy of these complex biotherapeutics. The rational design of linkers, including the strategic use of short PEG spacers, is a critical element in the development of the next generation of safe and effective ADC therapies.

References

A Technical Guide to Bioorthogonal Chemistry with TCO-PEG4-VC-PAB-MMAE for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of TCO-PEG4-VC-PAB-MMAE in the field of bioorthogonal chemistry for the development of advanced antibody-drug conjugates (ADCs). We will explore the core components of this innovative linker-payload system, its mechanism of action, and provide detailed experimental protocols and quantitative data to support its use in targeted cancer therapy research.

Introduction to this compound

This compound is a sophisticated chemical entity that serves as a bridge between a targeting antibody and a potent cytotoxic agent, enabling the creation of highly specific and effective ADCs.[1][2] This system combines the principles of bioorthogonal "click" chemistry with traditional enzyme-cleavable linker technology to offer precise control over drug conjugation and release.[3][]

The key components of this compound are:

  • Trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle. It reacts with tetrazine-modified antibodies in a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[3] This allows for the site-specific conjugation of the drug-linker to the antibody, resulting in a homogeneous drug-to-antibody ratio (DAR).[3][5]

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and bioavailability of the ADC.[1] It also reduces steric hindrance during the conjugation reaction.[1]

  • Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][6] This enzymatic cleavage ensures that the cytotoxic payload is released primarily within the target cancer cells.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously decomposes to release the unconjugated cytotoxic drug in its active form.[1][6]

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][7] Its high cytotoxicity makes it an effective payload for ADCs.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound is a multi-step process that begins with the specific targeting of cancer cells and culminates in their destruction.

  • Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Lysosomal Trafficking: The internalized vesicle containing the ADC traffics to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the valine-citrulline linker.

  • Payload Release: The cleavage of the VC linker triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7]

  • Bystander Effect: MMAE is a membrane-permeable drug, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[8][9][] This "bystander effect" is crucial for eradicating heterogeneous tumors.[8][9]

Quantitative Data

The following tables summarize representative quantitative data for ADCs utilizing vc-MMAE payloads. While specific data for this compound is not extensively available in the public domain, the data from structurally similar ADCs provide a valuable reference for expected performance.

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs

Cell LineTarget AntigenADCIC50 (nM)Reference
Pancreatic Cancer Cells (High TF)Tissue FactorAnti-TF-ADC-MMAE1.15[7]
Pancreatic Cancer Cells (Low TF)Tissue FactorAnti-TF-ADC-MMAE>100[7]
SKBR3HER2T-VCR-MMAE0.028[11]
HEK293N/Avc-MMAE482.86[6]

Table 2: In Vivo Antitumor Activity of MMAE-Based ADCs

Tumor ModelADCDoseTumor Growth InhibitionReference
Pancreatic Tumor XenograftAnti-TF-ADC-MMAE1 mg/kgSignificant suppression[7]
Colorectal Cancer (LS174T)tc-ADC (TCO-MMAE)10 mg/kgPotent therapeutic effect[5]
Ovarian Cancer (OVCAR-3)tc-ADC (TCO-MMAE)10 mg/kgPotent therapeutic effect[5]

Table 3: Drug-to-Antibody Ratio (DAR) of Representative ADCs

ADCConjugation MethodAchieved DARReference
tc-ADCSite-specific via engineered cysteines4[5]
mil40-15Cys-linker3-5[12]
General hIgG1-MMAEThiol-reactive maleimide~4[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs using this compound.

Protocol 1: Preparation of Tetrazine-Modified Antibody

Objective: To introduce tetrazine moieties onto the antibody for subsequent bioorthogonal conjugation with the TCO-containing drug-linker.

Materials:

  • Antibody of interest

  • Tetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMF or DMSO.

  • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add the sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 50-100 mM.

  • Slowly add a 5- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Remove the excess, unreacted Tetrazine-NHS ester and exchange the buffer to PBS using spin desalting columns according to the manufacturer's instructions.

  • Determine the concentration of the purified tetrazine-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: ADC Synthesis via TCO-Tetrazine Ligation

Objective: To conjugate the this compound to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • This compound

  • PBS, pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • To the solution of tetrazine-modified antibody in PBS, add a 1.5- to 3-fold molar excess of the this compound stock solution.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purify the resulting ADC from the excess drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the purified ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic release of MMAE from the ADC.

Materials:

  • Purified ADC

  • Human Cathepsin B, recombinant

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard (e.g., MMAF)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the ADC in the assay buffer.

  • Activate the Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and terminate the reaction by adding an excess of the cold quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the presence of released MMAE using a validated LC-MS/MS method.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Purified ADC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 5: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • Purified ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the ADC, vehicle control, and isotype control ADC to the respective groups via intravenous injection at a predetermined dose and schedule.

  • Measure tumor volume and body weight twice weekly.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Analyze the data to determine the effect of the ADC on tumor growth and overall survival.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound in ADC development.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Lysosome->MMAE 4. Cleavage & 5. Release Tubulin Tubulin MMAE->Tubulin 6. Tubulin Inhibition Bystander_Cell Neighboring Tumor Cell MMAE->Bystander_Cell Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound based ADC.

ADC_Workflow Antibody Antibody Tetrazine_Modification Tetrazine Modification Antibody->Tetrazine_Modification Tetrazine_Antibody Tetrazine-Modified Antibody Tetrazine_Modification->Tetrazine_Antibody Bioorthogonal_Conjugation TCO-Tetrazine Ligation Tetrazine_Antibody->Bioorthogonal_Conjugation TCO_Linker_Payload This compound TCO_Linker_Payload->Bioorthogonal_Conjugation Crude_ADC Crude ADC Mixture Bioorthogonal_Conjugation->Crude_ADC Purification Purification (SEC/TFF) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for the synthesis of an ADC using this compound.

MMAE_Signaling MMAE MMAE Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

The this compound system represents a powerful and versatile tool for the development of next-generation antibody-drug conjugates. By combining the precision of bioorthogonal chemistry with the proven efficacy of a cathepsin-cleavable linker and a potent cytotoxic payload, this technology offers the potential to create ADCs with improved homogeneity, stability, and therapeutic efficacy. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the application of this innovative technology in their own drug development programs.

References

Tco-peg4-VC-pab-mmae: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Tco-peg4-VC-pab-mmae, a key drug-linker conjugate utilized in the development of next-generation antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and the experimental methodologies involved in its application. This compound integrates a bioorthogonal trans-cyclooctene (B1233481) (TCO) handle for site-specific antibody conjugation, a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). This guide will detail these components and their synergistic roles in creating highly targeted and effective cancer therapies.

Introduction

Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergistic interplay of its three core components: a monoclonal antibody with high specificity for a tumor-associated antigen, a stable linker that ensures the cytotoxic payload remains attached until it reaches the target cell, and a highly potent cytotoxic agent.[1]

This compound is an advanced drug-linker system that addresses key challenges in ADC development, including site-specific conjugation and controlled payload release.[2][3] Its modular design, featuring a bioorthogonal TCO group, a solubility-enhancing PEG spacer, a tumor-specific cleavable linker, and the clinically validated MMAE payload, offers a versatile platform for the creation of homogenous and highly effective ADCs.[2][3]

Chemical Properties and Data

This compound is a complex molecule with a high molecular weight and specific physicochemical properties that are crucial for its function in an ADC construct. A summary of its key chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2758671-45-1[4]
Molecular Formula C₇₈H₁₂₇N₁₁O₁₉[4]
Molecular Weight 1522.91 g/mol [4]
Purity ≥98%[4]
Solubility Soluble in DMSO, DCM, DMF. A clear solution of ≥ 2.5 mg/mL can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][5]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[3]

Table 1: Chemical Properties of this compound. This table summarizes the key physicochemical properties of the this compound drug-linker conjugate.

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in cancer cells.

Bioorthogonal Conjugation

The trans-cyclooctene (TCO) group on the linker enables a highly efficient and site-specific conjugation to a monoclonal antibody that has been functionalized with a tetrazine moiety.[6][7] This bioorthogonal "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) reaction, proceeds rapidly under mild, physiological conditions, resulting in a stable and homogenous ADC with a precisely controlled drug-to-antibody ratio (DAR).[6][7]

ADC Internalization and Payload Release

Once the ADC binds to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the valine-citrulline (VC) dipeptide linker.[2][3] This cleavage triggers the self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.[2][3]

G ADC ADC Targeting Tumor Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B-mediated VC-PAB Cleavage Lysosome->Cleavage Release MMAE Release Cleavage->Release Tubulin Tubulin Binding Release->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: ADC Mechanism of Action. This diagram illustrates the sequential steps from ADC targeting to the induction of apoptosis.

MMAE-Induced Cytotoxicity

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor.[1] Upon its release into the cytoplasm, MMAE binds to tubulin, disrupting the microtubule dynamics essential for the formation of the mitotic spindle.[1] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1]

G cluster_inhibition Inhibition MMAE Free MMAE Tubulin Tubulin Dimers MMAE->Tubulin binds Microtubules Microtubule Polymerization Spindle Mitotic Spindle Formation G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2: MMAE Signaling Pathway. This diagram depicts how MMAE disrupts microtubule dynamics to induce apoptosis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are proprietary and not extensively available in public literature, this section outlines general methodologies based on similar compounds and standard practices in the field of ADC development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential assembly of its constituent parts. A general, representative synthesis workflow is described below. Note: This is a generalized protocol and specific reagents, conditions, and purification methods may vary.

G start Starting Materials (TCO, PEG4, VC, PAB, MMAE precursors) step1 Synthesis of VC-PAB-MMAE start->step1 step2 Coupling of PEG4 to VC-PAB-MMAE step1->step2 step3 Coupling of TCO to PEG4-VC-PAB-MMAE step2->step3 purification Purification by HPLC step3->purification characterization Characterization (LC-MS, NMR) purification->characterization final This compound characterization->final

Figure 3: General Synthesis Workflow. A simplified diagram illustrating the key stages in the synthesis of this compound.

A partial synthesis for a similar compound, Fmoc-VC-PAB-MMAE, involves dissolving the cleavable activated ester linker (Fmoc-VC-PAB-PNP), MMAE, and HOBt in anhydrous DMF and dry pyridine, followed by stirring at room temperature.[8] The reaction progress is monitored by HPLC, and the crude product is purified by semi-preparative HPLC.[8]

Antibody-Drug Conjugation

The conjugation of this compound to a tetrazine-modified antibody is a critical step in the formation of the ADC.

Materials:

  • Tetrazine-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in an organic co-solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Preparation: Bring the antibody and drug-linker solutions to room temperature.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the tetrazine-modified antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for a specified time (typically 1-4 hours), protected from light.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).[9][10][11]

In Vitro Cytotoxicity Assay

To evaluate the potency of the resulting ADC, an in vitro cytotoxicity assay is performed on cancer cell lines that express the target antigen.

Protocol:

  • Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free MMAE.

  • Incubation: Incubate the plates for a period of 72-96 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic model.

In Vivo Efficacy Studies

The antitumor activity of the ADC is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, control ADC, vehicle, and potentially a standard-of-care chemotherapy agent intravenously at a specified dose and schedule.[12]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Analyze the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.[12]

Conclusion

This compound is a highly sophisticated and versatile drug-linker conjugate that offers significant advantages for the development of next-generation antibody-drug conjugates. Its bioorthogonal TCO group facilitates precise, site-specific conjugation, leading to homogenous ADCs with controlled drug-to-antibody ratios. The combination of a hydrophilic PEG spacer and a tumor-specific cleavable linker ensures efficient drug delivery and release of the potent MMAE payload within cancer cells. While detailed, publicly available experimental data for this specific compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the development of novel and effective targeted cancer therapies. Further research and development with this promising drug-linker will undoubtedly contribute to the advancement of the ADC field.

References

The Cornerstone of Controlled Drug Release: A Technical Guide to the Self-Immolative PAB Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) spacer is a critical component in the design of modern therapeutics, particularly antibody-drug conjugates (ADCs). Its reliable self-immolative mechanism ensures the conditional and efficient release of potent payloads within target cells, a cornerstone of targeted therapy. This in-depth technical guide provides a comprehensive overview of the PAB spacer, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key processes to aid in the research and development of next-generation targeted therapies.

The Self-Immolative Mechanism of the PAB Spacer

The functionality of the PAB spacer is predicated on a 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a linked promoiety.[1] In the context of ADCs, this "trigger" is often a peptide sequence, such as valine-citrulline (Val-Cit), which is recognized and cleaved by specific lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[][3]

Upon enzymatic cleavage of the trigger, a free aniline (B41778) nitrogen is unmasked on the PAB spacer. This initiates a spontaneous and rapid electronic cascade, leading to a 1,6-elimination reaction. This process results in the fragmentation of the spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the attached cytotoxic drug in its unmodified, active form.[1][4] This precise and efficient release mechanism is crucial for the therapeutic efficacy and safety profile of the ADC, ensuring that the potent payload is delivered specifically to the target cells while minimizing systemic exposure.[5]

PAB_Self_Immolation cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell cluster_Cleavage Payload Release Cascade ADC Antibody-Linker-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Lysosome Lysosome Internalization->Lysosome EnzymaticCleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->EnzymaticCleavage UnmaskedAniline Unmasked Aniline Initiates Cascade EnzymaticCleavage->UnmaskedAniline Elimination 1,6-Elimination UnmaskedAniline->Elimination PayloadRelease Active Payload Released Elimination->PayloadRelease SpacerByproducts Spacer Fragments (p-aminobenzyl quinone methide + CO2) Elimination->SpacerByproducts

Mechanism of ADC action with a PAB spacer.

Quantitative Performance Data

The selection of a linker system in ADC development is paramount and requires a thorough understanding of its performance characteristics. The following tables summarize key quantitative data on the cleavage kinetics and plasma stability of PAB-based linkers.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of PAB-Based Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
Data sourced from BenchChem Application Notes.[3]

Table 2: Comparative Plasma Stability of Val-Cit-PABC Based Linkers

LinkerSpeciesStability MetricValueReference
Val-Cit-PABCHuman% Degradation (28 days)No significant degradation[6]
Val-Cit-PABCMouse% Payload Loss (14 days)> 95%[6]
Glu-Val-Cit-PABCMouse% Payload Loss (14 days)Almost no cleavage[6]
Val-Ala-PABCMouseHydrolysisHydrolyzed within 1 hour[5]
Note: The instability of the Val-Cit linker in mouse plasma is attributed to cleavage by murine carboxylesterases, a factor not present in human plasma.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and validation of ADCs incorporating PAB spacers.

Synthesis of a Val-Cit-PAB-Based Drug-Linker (MC-Val-Cit-PAB-MMAE)

This protocol describes the synthesis of a common drug-linker complex used in ADCs.

Synthesis_Workflow cluster_synthesis MC-Val-Cit-PAB-MMAE Synthesis Fmoc_Val_Cit Fmoc-Val-Cit-OH Coupling1 Couple Fmoc-Val-Cit-OH and PABOH (EEDQ, DCM/MeOH) Fmoc_Val_Cit->Coupling1 PABOH p-aminobenzyl alcohol PABOH->Coupling1 Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH Coupling1->Fmoc_Val_Cit_PAB Coupling2 Couple Fmoc-Val-Cit-PAB-OH and MMAE (HATU, DIPEA, DMF) Fmoc_Val_Cit_PAB->Coupling2 MMAE MMAE MMAE->Coupling2 Fmoc_VC_PAB_MMAE Fmoc-Val-Cit-PAB-MMAE Coupling2->Fmoc_VC_PAB_MMAE Deprotection Fmoc Deprotection (Piperidine, DMF) Fmoc_VC_PAB_MMAE->Deprotection NH2_VC_PAB_MMAE NH2-Val-Cit-PAB-MMAE Deprotection->NH2_VC_PAB_MMAE Coupling3 Couple with MC-NHS ester (DMF) NH2_VC_PAB_MMAE->Coupling3 MC_NHS MC-NHS ester MC_NHS->Coupling3 MC_VC_PAB_MMAE MC-Val-Cit-PAB-MMAE Coupling3->MC_VC_PAB_MMAE Purification Purification (Preparative HPLC) MC_VC_PAB_MMAE->Purification

Workflow for the synthesis of MC-Val-Cit-PAB-MMAE.

Materials:

  • Fmoc-Val-Cit-OH[1]

  • p-aminobenzyl alcohol (PABOH)[1]

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)[1]

  • Dichloromethane (B109758) (DCM) and Methanol (MeOH)[1]

  • Monomethyl auristatin E (MMAE)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • To a solution of p-aminobenzyl alcohol in a mixture of dichloromethane and methanol, add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[1]

    • After a brief stirring period, add Fmoc-Val-Cit-OH to the mixture and stir for approximately 18 hours at room temperature.[1]

    • Remove the solvents under vacuum and purify the residue to obtain Fmoc-Val-Cit-PAB-OH as a solid.[1]

  • Coupling to MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and a coupling agent such as HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature until the reaction is complete, as monitored by HPLC.

    • Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine to the solution to remove the Fmoc protecting group.

    • Monitor the reaction by HPLC and, upon completion, isolate the free amine derivative, NH2-Val-Cit-PAB-MMAE.

  • Conjugation with Maleimidocaproic Acid:

    • Dissolve the NH2-Val-Cit-PAB-MMAE in DMF.

    • Add a solution of MC-NHS ester to the reaction mixture and stir at room temperature.

    • Monitor the reaction by HPLC. Once complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC and lyophilize to obtain a solid.

In Vitro Cytotoxicity Assay

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_ADC_Dilutions Prepare Serial Dilutions of ADC and Control Antibody Incubate_Overnight->Prepare_ADC_Dilutions Treat_Cells Treat Cells with ADC Dilutions Prepare_ADC_Dilutions->Treat_Cells Incubate_72h Incubate for 72-120 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Viability_Reagent Incubate_Reagent Incubate as per Protocol Add_Viability_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Data_Analysis Calculate % Viability and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Cell Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

ADC Internalization Assay

This assay confirms that the ADC is internalized by the target cells, a prerequisite for the action of intracellularly-cleaved linkers.

Internalization_Assay_Workflow cluster_workflow ADC Internalization Assay Workflow Start Start Label_ADC Label ADC with a Fluorescent Dye (e.g., pH-sensitive) Start->Label_ADC Treat_Cells Treat Cells with Labeled ADC at 37°C for various time points Label_ADC->Treat_Cells Seed_Cells Seed Target Cells in an Imaging-Compatible Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Incubate_Overnight->Treat_Cells Negative_Control Incubate a set of wells at 4°C (Negative Control for Internalization) Treat_Cells->Negative_Control Stain_Organelles Add Lysosomal and Nuclear Stains (e.g., LysoTracker, Hoechst) Treat_Cells->Stain_Organelles Wash_Cells Wash Cells with Cold PBS Stain_Organelles->Wash_Cells Image_Acquisition Acquire Images using High-Content Imaging System or Flow Cytometer Wash_Cells->Image_Acquisition Data_Analysis Quantify Fluorescence Intensity Over Time Image_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for an ADC internalization assay.

Materials:

  • Target cells expressing the antigen of interest

  • ADC labeled with a fluorescent dye (e.g., a pH-sensitive dye like pHrodo™)

  • Complete cell culture medium

  • Imaging-compatible plates (e.g., 96- or 384-well)

  • Lysosomal marker (e.g., LysoTracker)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in an imaging-compatible plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of wells at 4°C to measure surface binding without internalization.

  • Staining: Towards the end of the incubation period, add the lysosomal marker and nuclear stain to the wells.

  • Imaging: Wash the cells with cold PBS and acquire images using a high-content imaging system or analyze by flow cytometry.

  • Data Analysis: Quantify the fluorescence intensity of the internalized ADC over time. An increase in fluorescence, particularly colocalization with the lysosomal marker, indicates successful internalization.

Conclusion

The self-immolative PAB spacer remains a robust and reliable tool for the controlled release of payloads in targeted therapies. Its well-characterized 1,6-elimination mechanism provides a predictable and efficient means of drug liberation within the target cell. A thorough understanding of its performance, coupled with rigorous experimental validation, is essential for the successful development of next-generation antibody-drug conjugates. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for Tco-peg4-VC-pab-MMAE Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Tco-peg4-VC-pab-MMAE is a state-of-the-art drug-linker conjugate designed for the generation of ADCs via bioorthogonal click chemistry.[1][2][3][4] This system utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group on the linker and a tetrazine (Tz) moiety pre-installed on the antibody.[1][5] This highly efficient and specific reaction allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).

The this compound linker incorporates several key features:

  • TCO Group: Enables a rapid and highly specific bioorthogonal conjugation to a tetrazine-modified antibody.[6]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[6]

  • Valine-Citrulline (VC) Linker: A dipeptide sequence that is cleavable by the lysosomal enzyme Cathepsin B, ensuring targeted release of the cytotoxic payload within the cancer cell.[6][7][8]

  • p-aminobenzylcarbamate (PABC) Spacer: A self-immolative spacer that facilitates the efficient release of the unmodified payload upon cleavage of the VC linker.[6][9][10]

  • MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]

These application notes provide a detailed protocol for the conjugation of this compound to a tetrazine-modified monoclonal antibody, as well as methods for the characterization of the resulting ADC.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound conjugation protocol.

ParameterRecommended ValueNotes
Antibody Concentration 5-10 mg/mLHigher concentrations can promote aggregation.
Molar Ratio of this compound to Tetrazine-Modified Antibody 1.5 - 5.0 fold molar excessOptimization may be required depending on the antibody and desired DAR. A slight molar excess of the TCO-linker is generally recommended to ensure complete reaction with the tetrazine sites.[11]
Reaction Buffer PBS, pH 7.4Avoid buffers containing primary amines (e.g., Tris) if a lysine-based antibody modification strategy was used to introduce the tetrazine.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 - 4 hoursReaction progress can be monitored by HPLC.
Final DMSO Concentration < 10% (v/v)High concentrations of DMSO can lead to antibody denaturation.[12]
Expected Drug-to-Antibody Ratio (DAR) 2 - 4The final DAR will depend on the number of tetrazine moieties per antibody and the efficiency of the conjugation reaction. Kits are often optimized to deliver an average of 4 MMAE molecules per antibody.[13][14]
Conjugation Efficiency > 95%Typically high due to the rapid and specific nature of the iEDDA reaction.[14]

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and characterization of a this compound ADC.

I. Preparation of Reagents
  • Tetrazine-Modified Antibody:

    • Prepare the tetrazine-modified monoclonal antibody (Tz-mAb) at a concentration of 5-10 mg/mL in a suitable buffer such as Phosphate Buffered Saline (PBS), pH 7.4.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS should be performed using a desalting column or dialysis.

  • This compound Stock Solution:

    • Immediately prior to use, dissolve the this compound powder in a minimal amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[12]

II. Antibody Conjugation Protocol

This protocol is optimized for conjugating 1-3 mg of a tetrazine-modified IgG antibody. Reagent volumes may need to be adjusted for different antibody amounts.

  • Reaction Setup:

    • In a microcentrifuge tube, add the calculated volume of the Tz-mAb solution.

    • Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 1.5 to 5-fold molar excess of the drug-linker over the antibody.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[12]

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours with gentle mixing (e.g., on a rotator or orbital shaker).

    • The progress of the conjugation can be monitored by hydrophobic interaction chromatography (HIC) HPLC to determine the formation of the ADC and the consumption of the unconjugated antibody.

  • Purification of the ADC:

    • Following the conjugation reaction, remove the unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[12]

    • Alternatively, size exclusion chromatography (SEC) can be used for purification.

    • Collect the fractions containing the purified ADC. The protein concentration can be determined by measuring the absorbance at 280 nm.

III. Characterization of the ADC
  • Determination of Drug-to-Antibody Ratio (DAR):

    • The average DAR of the purified ADC can be determined using HIC-HPLC. The increasing hydrophobicity of the conjugated MMAE molecules allows for the separation of species with different DARs.[13]

    • UV-Vis spectroscopy can also be used to determine the DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug-linker if available) and using their respective extinction coefficients.

  • Analysis of Aggregation:

    • Size Exclusion Chromatography (SEC) HPLC is used to assess the level of aggregation in the purified ADC sample. The ADC should ideally elute as a single, sharp peak corresponding to the monomeric form.

  • Confirmation of Conjugation:

    • Mass spectrometry (e.g., ESI-MS) can be used to confirm the successful conjugation and to determine the distribution of different drug-loaded species.

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism Mechanism of Action of a this compound ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 4. Payload Release Release MMAE Release Cleavage->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin Disruption MMAE->Tubulin 5. Cytotoxicity Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action of a this compound based ADC.

Experimental Workflow

Conjugation_Workflow This compound ADC Synthesis and Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Tz_mAb Tetrazine-Modified Antibody (Tz-mAb) Conjugation iEDDA Conjugation Reaction Tz_mAb->Conjugation Tco_Linker This compound (in DMSO) Tco_Linker->Conjugation Purification Purification (SEC or Desalting) Conjugation->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Determination (HIC-HPLC) Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purified_ADC->Aggregation_Analysis MS_Analysis Mass Spectrometry (Confirmation) Purified_ADC->MS_Analysis Final_ADC Characterized ADC DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC MS_Analysis->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

Logical Relationship of Linker Components

Linker_Components Logical Relationship of this compound Components cluster_functions Component Functions TCO TCO (Trans-Cyclooctene) PEG4 PEG4 Spacer TCO->PEG4 Connects to TCO_Func Bioorthogonal Conjugation to Ab TCO->TCO_Func VC Valine-Citrulline (VC Linker) PEG4->VC Connects to PEG4_Func Solubility & Spacing PEG4->PEG4_Func PABC PABC Spacer VC->PABC Connects to VC_Func Enzymatic Cleavage Site VC->VC_Func MMAE MMAE Payload PABC->MMAE Connects to PABC_Func Self-Immolative Release PABC->PABC_Func MMAE_Func Cytotoxic Activity MMAE->MMAE_Func

Caption: Functional components of the this compound drug-linker.

References

TCO-Tetrazine Ligation: A Detailed Guide to Bioorthogonal Labeling and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules in complex biological systems.[1][2] Its exceptionally fast reaction kinetics, high specificity, and biocompatibility have made it an invaluable tool in diverse fields ranging from in vivo imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][3][4] This guide provides a comprehensive overview of the TCO-tetrazine ligation, including detailed experimental protocols, quantitative data, and visual workflows to facilitate its successful implementation in your research.

Core Mechanism and Key Features

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a two-step mechanism. The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition, where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine (B8628806) conjugate.

Key features of this reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications.

  • High Specificity and Bioorthogonality: The TCO and tetrazine moieties are highly selective for each other and do not exhibit cross-reactivity with native functional groups found in biological systems, such as amines and thiols.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.

  • Fluorogenicity: Many tetrazine-dye conjugates exhibit fluorescence quenching that is reversed upon reaction with a TCO. This "turn-on" fluorescence provides a convenient method for monitoring the reaction progress and enables no-wash imaging applications.

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes representative second-order rate constants for various TCO and tetrazine pairs.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1,000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
Dipyridal tetrazineTCO2000 (±400)PBS
ATTO-tetrazinesTCOup to 1,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for the two main steps in a typical TCO-tetrazine ligation experiment: functionalization of a biomolecule with either TCO or tetrazine, followed by the bioorthogonal conjugation reaction.

Protocol 1: Functionalization of a Protein with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGx-NHS ester (dissolved in anhydrous DMSO or DMF to 10-20 mM immediately before use)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer at a concentration of 1-5 mg/mL.

  • Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-modified protein (prepared using a similar NHS ester chemistry with a tetrazine-NHS ester)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-modified and tetrazine-modified proteins in the reaction buffer.

  • Ligation Reaction: Mix the TCO-protein and tetrazine-protein in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm.

  • Purification (Optional): The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography (SEC).

  • Storage: Store the purified protein conjugate at 4°C. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Visualizing the Chemistry and Workflow

To further clarify the TCO-tetrazine ligation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reaction TCO-Tetrazine Reaction Mechanism TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

G cluster_workflow General Experimental Workflow start Start: Biomolecule of Interest functionalize Functionalize with TCO or Tetrazine start->functionalize purify1 Purify Functionalized Biomolecule functionalize->purify1 ligate Perform TCO-Tetrazine Ligation purify1->ligate prepare Prepare Conjugation Partner prepare->ligate purify2 Purify Final Conjugate ligate->purify2 analyze Analyze and Characterize Conjugate purify2->analyze

Caption: A general experimental workflow for TCO-tetrazine ligation.

Applications in Drug Development and Research

The versatility and robustness of the TCO-tetrazine ligation have led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by this reaction is ideal for attaching potent cytotoxic drugs to tumor-targeting antibodies.

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is introduced, which then reacts specifically with the pre-localized antibody. This strategy can improve the target-to-background ratio and reduce off-target toxicity.

  • Live-Cell Imaging: The biocompatibility and rapid kinetics of the reaction make it well-suited for labeling and tracking biomolecules on the surface of or inside living cells.

  • Biomolecule Conjugation: This chemistry is widely used for the conjugation of various biomolecules, including proteins, peptides, nucleic acids, and lipids, as well as for their attachment to surfaces and nanoparticles.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of TCO-tetrazine ligation for their specific applications.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of Tco-peg4-VC-pab-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial for maximizing the therapeutic window, as a low DAR may result in diminished potency, while a high DAR can lead to instability, aggregation, and off-target toxicity.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed with the Tco-peg4-VC-pab-MMAE drug-linker. This linker system incorporates a TCO (trans-cyclooctene) group for bioorthogonal conjugation, a PEG4 spacer to enhance solubility, a cathepsin-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2] The protocols described herein cover three widely employed analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of DAR Determination

The accurate measurement of DAR is fundamental to the characterization and quality control of ADCs. The choice of analytical method depends on the desired level of detail and the specific properties of the ADC.

  • UV-Vis Spectroscopy offers a rapid and straightforward method for determining the average DAR of a purified ADC sample.[3] It relies on the distinct absorbance properties of the antibody and the conjugated small molecule drug at different wavelengths.[]

  • Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the MMAE payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. HIC can therefore resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), providing information on both the average DAR and the distribution of drug-loaded species.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate and detailed analysis of the DAR. By measuring the mass of the intact or reduced ADC, the number of conjugated drug molecules can be precisely determined.

Data Presentation

Quantitative data essential for DAR calculations are summarized in the tables below for easy reference.

ParameterValueWavelength (nm)Reference
Molar Extinction Coefficient of MMAE (ε_drug)15,900 M⁻¹cm⁻¹248
Molar Extinction Coefficient of MMAE (ε_drug)1,500 M⁻¹cm⁻¹280
Molar Extinction Coefficient of Antibody (ε_Ab)Varies (see note)248
Molar Extinction Coefficient of Antibody (ε_Ab)Varies (see note)280

Note on Antibody Extinction Coefficients: The molar extinction coefficient of an antibody is dependent on its amino acid sequence. For a typical IgG, the extinction coefficient at 280 nm is approximately 210,000 M⁻¹cm⁻¹. However, for precise calculations, it is recommended to either determine the extinction coefficient experimentally for the specific antibody used or calculate it based on the primary sequence. For the purpose of the example calculation in this protocol, we will use the extinction coefficients for a trastuzumab-like Fc fragment: ε_Ab at 248 nm = 24,627 M⁻¹cm⁻¹ and ε_Ab at 280 nm = 36,330 M⁻¹cm⁻¹.

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This protocol describes the determination of the average DAR of a purified this compound ADC solution.

Principle: By measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm, the maximum absorbance for the antibody, and the maximum absorbance for the drug, ~248 nm for MMAE), and with knowledge of the molar extinction coefficients of both the antibody and the drug at these wavelengths, the concentrations of the antibody and the drug can be calculated using the Beer-Lambert law. The average DAR is the molar ratio of the drug to the antibody.

Materials:

  • Purified this compound ADC sample

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-transparent cuvettes (e.g., quartz)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Dilute the ADC sample in the conjugation buffer to a concentration that yields an absorbance reading in the linear range of the spectrophotometer (typically 0.1–1.0 AU at 280 nm).

  • Spectrophotometer Setup: Blank the spectrophotometer using the conjugation buffer.

  • Absorbance Measurement: Measure the absorbance of the diluted ADC sample at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).

  • Calculation: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]), and subsequently the average DAR:

    • Correction factor for drug absorbance at 280 nm: A₂₈₀(drug) = A₂₄₈(drug) * (ε_drug,₂₈₀ / ε_drug,₂₄₈)

    • Corrected absorbance for the antibody at 280 nm: A₂₈₀(Ab) = A₂₈₀(ADC) - A₂₄₈(ADC) * (ε_drug,₂₈₀ / ε_drug,₂₄₈)

    • Concentration of Antibody: [Ab] = A₂₈₀(Ab) / ε_Ab,₂₈₀

    • Correction factor for antibody absorbance at 248 nm: A₂₄₈(Ab) = [Ab] * ε_Ab,₂₄₈

    • Corrected absorbance for the drug at 248 nm: A₂₄₈(drug) = A₂₄₈(ADC) - A₂₄₈(Ab)

    • Concentration of Drug: [Drug] = A₂₄₈(drug) / ε_drug,₂₄₈

    • Average DAR = [Drug] / [Ab]

Expected Results: This method will yield a single value representing the average DAR for the entire ADC population in the sample.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dilute_ADC Dilute ADC Sample Blank Blank Spectrophotometer Dilute_ADC->Blank Measure_Abs Measure Absorbance (248 nm & 280 nm) Blank->Measure_Abs Calculate_Conc Calculate Concentrations (Antibody & Drug) Measure_Abs->Calculate_Conc Calculate_DAR Calculate Average DAR Calculate_Conc->Calculate_DAR

Caption: Workflow for DAR determination using UV-Vis Spectroscopy.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a method for determining the average DAR and the distribution of drug-loaded species of a this compound ADC.

Principle: HIC separates molecules based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic regions of the ADC interact with the hydrophobic stationary phase of the column. A decreasing salt gradient weakens these interactions, causing the ADC species to elute. Since MMAE is hydrophobic, ADCs with a higher DAR are more hydrophobic and elute later. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.

Materials:

  • This compound ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC Column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)

  • HPLC system with a UV detector

Procedure:

  • System Preparation: Equilibrate the HPLC system and the HIC column with 100% Mobile Phase A.

  • Sample Preparation: If necessary, perform a buffer exchange of the ADC sample into Mobile Phase A.

  • Injection: Inject 10-50 µg of the ADC sample onto the column.

  • Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of conjugated drugs for each peak.

Expected Results: The chromatogram will show a series of peaks, with the earliest peak corresponding to the unconjugated antibody (DAR0) and subsequent peaks representing ADCs with increasing numbers of conjugated MMAE molecules. This allows for the determination of both the average DAR and the heterogeneity of the ADC sample.

HIC_Workflow cluster_system_prep System Preparation cluster_sample_run Sample Analysis cluster_data_analysis Data Analysis Equilibrate Equilibrate HPLC with Mobile Phase A Inject Inject ADC Sample Equilibrate->Inject Elute Elute with Gradient Inject->Elute Detect Detect at 280 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Avg_DAR Calculate Weighted Average DAR Integrate->Calculate_Avg_DAR

Caption: Workflow for DAR determination using HIC.

Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a "middle-up" approach for accurate DAR determination of this compound ADCs.

Principle: The ADC is first reduced to separate the light chains (LC) and heavy chains (HC). These subunits are then separated by reverse-phase liquid chromatography (RP-LC) and analyzed by a high-resolution mass spectrometer. The mass of the unconjugated and conjugated chains is measured, and the mass difference reveals the number of MMAE molecules attached to each chain. The average DAR is calculated from the relative abundance of the different species.

Materials:

  • This compound ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP-HPLC column suitable for proteins (e.g., C4)

  • LC-MS system (UHPLC coupled to a high-resolution mass spectrometer, e.g., Q-TOF)

Procedure:

  • Sample Reduction:

    • To approximately 100 µg of the purified ADC, add DTT to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • LC-MS System Preparation: Equilibrate the LC-MS system with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the reduced ADC sample (typically 5-20 µg).

  • Chromatographic Separation: Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 30 minutes) to separate the light and heavy chains.

  • Mass Spectrometry Analysis: Acquire mass spectra of the eluting peaks in the appropriate mass range for the light and heavy chains.

  • Data Analysis:

    • Deconvolute the mass spectra for the light chain and heavy chain peaks to obtain their molecular weights.

    • Identify the masses corresponding to the unconjugated chains and the chains conjugated with one or more MMAE molecules.

    • Calculate the weighted average number of drugs on the light chain (DAR_LC) and the heavy chain (DAR_HC) based on the relative intensities of the corresponding mass peaks.

    • Calculate the overall average DAR using the formula: Average DAR = DAR_LC + DAR_HC (assuming a typical IgG structure with two light and two heavy chains).

Expected Results: The LC-MS analysis will provide highly accurate mass measurements of the light and heavy chains, allowing for unambiguous determination of the number of conjugated drugs on each. This method provides a detailed profile of the ADC, including the distribution of the payload between the light and heavy chains.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing Reduce_ADC Reduce ADC with DTT Inject_Sample Inject Reduced Sample Reduce_ADC->Inject_Sample Separate_Chains Separate LC & HC via RP-HPLC Inject_Sample->Separate_Chains Acquire_MS Acquire Mass Spectra Separate_Chains->Acquire_MS Deconvolute Deconvolute Spectra Acquire_MS->Deconvolute Calculate_DAR Calculate Average DAR Deconvolute->Calculate_DAR

Caption: Workflow for DAR determination using LC-MS (Middle-Up Approach).

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. UV-Vis spectroscopy offers a rapid assessment of the average DAR, while HIC provides more detailed information about the distribution of different drug-loaded species. LC-MS delivers the most accurate and comprehensive characterization of the DAR and drug distribution. The choice of method should be tailored to the specific needs of the analysis at different stages of the drug development process. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize their this compound ADCs, contributing to the development of safer and more effective cancer therapeutics.

References

Application Notes and Protocols for In Vivo Efficacy Studies of TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG4-VC-PAB-MMAE drug-linker. This technology combines site-specific antibody conjugation through TCO-tetrazine click chemistry with a cleavable valine-citrulline (VC) linker and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Introduction

Antibody-Drug Conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The this compound system offers a precise and stable method for ADC construction. The trans-cyclooctene (B1233481) (TCO) group allows for a bioorthogonal reaction with a tetrazine-modified antibody, ensuring a homogenous drug-to-antibody ratio (DAR). The PEG4 spacer enhances solubility and stability. The valine-citrulline linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage, the self-immolative p-aminobenzyl alcohol (PAB) spacer releases the active MMAE payload. MMAE, a potent antimitotic agent, disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action

The antitumor activity of a this compound ADC is a multi-step process:

  • Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome.

  • Linker Cleavage: The acidic environment and proteolytic enzymes, particularly Cathepsin B, within the lysosome cleave the valine-citrulline linker.

  • Payload Release: Following linker cleavage, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.

  • Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule dynamics essential for mitosis.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

  • Bystander Effect: As MMAE is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, enhancing the overall antitumor effect.[1]

Data Presentation: In Vivo Efficacy of a vc-MMAE ADC

The following data is from a study of an anti-EGFR ADC, LR004-VC-MMAE, in a KYSE520 esophageal squamous cell carcinoma xenograft model.[2]

Table 1: Tumor Growth Inhibition in KYSE520 Xenograft Model [2]

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 44Tumor Growth Inhibition (%)
Vehicle Control-Q4D x 42078 ± 512-
LR004 (Naked Antibody)15Q4D x 41791 ± 48913.8
LR004-VC-MMAE5Q4D x 4399 ± 24680.8
LR004-VC-MMAE10Q4D x 4Near Complete Regression>95
LR004-VC-MMAE15Q4D x 4Complete Regression100

Table 2: Body Weight Changes in KYSE520 Xenograft Model [2]

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) at Day 44
Vehicle Control-+5.2
LR004 (Naked Antibody)15+4.8
LR004-VC-MMAE5+3.5
LR004-VC-MMAE10+2.9
LR004-VC-MMAE15+2.1

Note: The data presented are illustrative and the actual efficacy of a this compound ADC will depend on the specific antibody, target antigen, and tumor model.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor model.

1. Cell Line Selection and Culture:

  • Choose a human cancer cell line with confirmed high expression of the target antigen for the ADC's antibody.

  • Culture the cells in the recommended medium and conditions to maintain exponential growth.

  • Ensure cell viability is >95% before implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., Athymic Nude, SCID, or NSG mice) to prevent rejection of the human tumor xenograft.

  • House animals in a specific pathogen-free (SPF) facility.

3. Tumor Implantation:

  • Harvest and prepare a single-cell suspension of the cancer cells in a sterile, serum-free medium or PBS.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. ADC Administration:

  • Reconstitute the lyophilized this compound ADC in a sterile vehicle (e.g., PBS or saline).

  • Administer the ADC, vehicle control, and any other control antibodies (e.g., naked antibody) to the respective groups via intravenous (tail vein) or intraperitoneal injection.

  • The dosing schedule will be study-specific (e.g., single dose, or multiple doses over a period of time).

6. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volumes 2-3 times per week.

  • Monitor the body weight of each mouse 2-3 times per week as a general indicator of toxicity.

  • Observe the animals for any clinical signs of distress.

  • At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

7. Data Analysis:

  • Calculate the mean tumor volume and standard error for each group at each time point.

  • Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

  • Analyze survival data if the study includes survival as an endpoint.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Line Culture (Target Antigen Positive) tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model Animal Model (Immunodeficient Mice) animal_model->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Group Randomization tumor_monitoring->randomization adc_administration ADC Administration (i.v. or i.p.) randomization->adc_administration efficacy_monitoring Efficacy Monitoring (Tumor Volume, Survival) adc_administration->efficacy_monitoring toxicity_monitoring Toxicity Monitoring (Body Weight, Clinical Signs) adc_administration->toxicity_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, Histology) efficacy_monitoring->endpoint_analysis toxicity_monitoring->endpoint_analysis data_analysis Data Analysis (%TGI, Statistics) endpoint_analysis->data_analysis

Caption: A flowchart illustrating the key steps in a typical in vivo xenograft study.

Mechanism of Action: Signaling Pathway

mechanism_of_action Intracellular Signaling Pathway of MMAE cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound ADC ADC_internalized Internalized ADC ADC->ADC_internalized Binding & Internalization MMAE_released Free MMAE Tubulin Tubulin Dimers MMAE_released->Tubulin Binds to Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization G2M_arrest G2/M Phase Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Linker_cleavage Linker Cleavage (Cathepsin B) ADC_internalized->Linker_cleavage Linker_cleavage->MMAE_released Payload Release

Caption: The intracellular mechanism of action of an MMAE-based ADC.

References

purification methods for Tco-peg4-VC-pab-mmae ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Tco-peg4-VC-pab-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy.[1][2] The this compound ADC utilizes a site-specific conjugation strategy via a trans-cyclooctene (B1233481) (Tco) handle, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[3][4][5]

The production of this complex biomolecule results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as process-related impurities such as unconjugated antibody, excess drug-linker, and aggregated species.[6][7] Therefore, a robust and efficient purification strategy is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[7] This application note provides a detailed overview of the multi-step purification process for this compound ADCs, including detailed protocols for the key chromatographic steps.

Purification Strategy Overview

A typical purification workflow for this compound ADCs involves a series of chromatographic and filtration steps designed to remove impurities and enrich the desired ADC species. The general strategy is as follows:

  • Initial Capture and Removal of Unconjugated Drug-Linker: The crude conjugation reaction mixture is first subjected to a capture step to separate the antibody and ADC species from excess, unconjugated this compound drug-linker and other small molecule reagents. Protein A affinity chromatography is a highly effective method for this initial capture, as it specifically binds the Fc region of the antibody.[8][9] Alternatively, Tangential Flow Filtration (TFF) can be employed for buffer exchange and removal of small molecule impurities.[][11]

  • Fractionation of DAR Species by Hydrophobic Interaction Chromatography (HIC): The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity.[][12] HIC is the gold-standard technique for separating ADC species with different DARs (e.g., DAR 0, DAR 2, DAR 4) based on these differences in hydrophobicity.[13][14] This step is crucial for isolating a more homogeneous ADC product with a desired DAR profile.

  • Aggregate Removal and Final Polishing by Size Exclusion Chromatography (SEC): The final step in the purification process is typically a polishing step to remove high-molecular-weight aggregates that may have formed during the conjugation and purification process.[15][16] SEC separates molecules based on their size, effectively removing aggregates and ensuring the final product is predominantly monomeric.[] This step also serves as a final buffer exchange into the desired formulation buffer.

The following diagram illustrates the overall purification workflow:

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Conjugation Crude Conjugation Mixture ProteinA Step 1: Protein A Chromatography (Capture & Buffer Exchange) Conjugation->ProteinA Removal of excess drug-linker HIC Step 2: Hydrophobic Interaction Chromatography (DAR Fractionation) ProteinA->HIC Eluted ADC Pool SEC Step 3: Size Exclusion Chromatography (Polishing) HIC->SEC Collected DAR Fractions Final_Product Purified ADC SEC->Final_Product Removal of aggregates HIC_Separation cluster_0 HIC Column cluster_1 Elution Profile DAR0 DAR 0 Elution_DAR0 Early Elution DAR0->Elution_DAR0 Lower Hydrophobicity DAR2 DAR 2 Elution_DAR2 Intermediate Elution DAR2->Elution_DAR2 DAR4 DAR 4 Elution_DAR4 Late Elution DAR4->Elution_DAR4 Higher Hydrophobicity

References

Characterization of Antibody-Drug Conjugates: Application Notes and Protocols for HIC, SEC, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of antibody-drug conjugates (ADCs) using three critical analytical techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). These methods are essential for assessing critical quality attributes (CQAs) of ADCs, including drug-to-antibody ratio (DAR), aggregation, and molecular integrity, which directly impact their therapeutic efficacy and safety.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs by separating species based on their hydrophobicity.[1][2][3][4] The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases its overall hydrophobicity.[4][5] HIC can effectively resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.[3][6] This separation is achieved under non-denaturing conditions, which preserves the native structure of the ADC.[2][3][7]

Application Note:

HIC is the reference technique for analyzing cysteine-linked ADCs, where the conjugation process results in a mixture of species with zero, two, four, six, or eight drugs per antibody.[5] The separation is based on the principle that species with a higher drug load are more hydrophobic and thus bind more strongly to the HIC column, resulting in longer retention times.[4][5] By integrating the peak areas of the separated species, the relative abundance of each drug-loaded form can be quantified, and the average DAR can be calculated.[6] While HIC is highly effective for DAR analysis, it is typically incompatible with direct MS analysis due to the use of nonvolatile salts in the mobile phase.[3][4]

Quantitative Data Summary:
ParameterDescriptionTypical Values
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to an antibody.2 - 4 for many clinical-stage ADCs.
Drug Load Distribution The relative percentage of each drug-conjugated species (e.g., DAR0, DAR2, DAR4).Varies depending on the conjugation chemistry and process.
Peak Resolution A measure of the separation between different DAR species.Baseline resolution is desirable for accurate quantification.
Experimental Protocol:

Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl, Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0)[4]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Preparation: Equilibrate the HPLC/UHPLC system and the HIC column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A or a buffer with a similar high salt concentration.

  • Injection: Inject the prepared ADC sample onto the equilibrated HIC column.

  • Gradient Elution: Apply a linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B. This decreasing salt gradient will cause the ADC species to elute in order of increasing hydrophobicity (lower DAR species elute first).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each separated DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100[6][]

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Size Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in biotherapeutic protein samples, including ADCs.[9][10][11] Aggregation is a critical quality attribute as it can lead to loss of efficacy and increased immunogenicity.[9][11][12] The attachment of hydrophobic payloads to form an ADC can enhance hydrophobicity-driven aggregation.[9][11]

Application Note:

SEC analysis provides a profile of the size variants present in an ADC sample, including monomers, dimers, and higher-order aggregates, as well as any fragments.[9] A significant challenge in SEC analysis of ADCs is the potential for non-specific interactions between the hydrophobic drug-linker and the stationary phase, which can lead to poor peak shape and inaccurate quantification.[9][10] To mitigate these effects, mobile phase modifiers such as organic solvents (e.g., isopropanol) may be added.[9] The analysis is performed under non-denaturing conditions, preserving the native structure of the ADC and its aggregates.[13]

Quantitative Data Summary:
ParameterDescriptionTypical Acceptance Criteria
% Monomer The percentage of the desired, non-aggregated ADC.> 95%
% High Molecular Weight Species (HMWS) / Aggregates The percentage of dimers and higher-order aggregates.< 5%
% Low Molecular Weight Species (LMWS) / Fragments The percentage of antibody fragments.< 1%
Experimental Protocol:

Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., silica-based with a hydrophilic coating)

  • Mobile Phase: An aqueous buffer at neutral pH (e.g., 150 mM Sodium Phosphate, pH 7.0). Organic modifiers like isopropanol (B130326) may be added if necessary to reduce non-specific interactions.[9]

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Preparation: Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject the prepared ADC sample onto the equilibrated SEC column.

  • Isocratic Elution: Elute the sample isocratically (with a constant mobile phase composition). Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.

Mass Spectrometry (MS) for Comprehensive ADC Characterization

Mass Spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing information on DAR, conjugation sites, and the integrity of the intact molecule.[14][15] LC-MS-based techniques are particularly powerful as they can analyze ADCs at the intact, subunit, and peptide levels.[15]

Application Note:

MS can be used to determine the average DAR and drug load distribution, often providing results comparable to HIC.[16] For cysteine-conjugated ADCs, which may be held together by non-covalent interactions after reduction of interchain disulfides, native MS is preferred for intact analysis as it uses non-denaturing conditions.[15][16][17] Size exclusion chromatography is often coupled with native MS (SEC-MS) for online buffer exchange and analysis.[15][18][19] For lysine-conjugated ADCs, which are more heterogeneous, denaturing conditions with reversed-phase chromatography (RP-LC) coupled to MS are commonly used.[15] At the subunit level, after reduction of the ADC, MS can provide information on the distribution of drugs on the light and heavy chains.[6] Peptide mapping, following enzymatic digestion, allows for the precise identification of conjugation sites.

Quantitative Data Summary:
ParameterDescriptionInformation Obtained
Average DAR The average number of drugs per antibody, calculated from the deconvoluted mass spectrum of the intact ADC.Confirms results from HIC and provides mass-based confirmation.
Drug Load Distribution The relative abundance of each DAR species observed in the mass spectrum.Provides a detailed profile of conjugation heterogeneity.
Intact Mass The molecular weight of the intact ADC and its various drug-loaded forms.Confirms the identity and integrity of the ADC.
Subunit Mass The molecular weight of the light and heavy chains with their conjugated drugs.Determines the drug distribution between the antibody chains.
Conjugation Site The specific amino acid residues where the drug-linker is attached.Confirmed through peptide mapping analysis.
Experimental Protocol (Intact Mass Analysis using SEC-MS):

Objective: To determine the average DAR and drug load distribution of an intact ADC under native conditions.

Materials:

  • ADC sample

  • SEC column suitable for MS analysis

  • Mobile Phase: Volatile, non-denaturing buffer (e.g., 50 mM ammonium acetate).[16]

  • UHPLC system

  • High-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • System Preparation: Equilibrate the UHPLC-MS system, including the SEC column, with the ammonium acetate (B1210297) mobile phase.

  • Sample Preparation: If necessary, deglycosylate the ADC sample to reduce spectral complexity. Dilute the sample in the mobile phase.

  • Injection: Inject the prepared ADC sample.

  • LC Separation: Perform isocratic elution on the SEC column to separate the ADC from any non-volatile buffer components.

  • Mass Spectrometry: Introduce the eluent into the mass spectrometer. Acquire data in the appropriate m/z range for the intact ADC.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different DAR species. Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HIC, SEC, and MS analysis of ADCs, as well as the logical relationship between these orthogonal techniques.

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis HIC Analysis cluster_data Data Processing A Prepare Mobile Phases (High & Low Salt) B Equilibrate HPLC & HIC Column A->B D Inject Sample B->D C Dilute ADC Sample in High Salt Buffer C->D E Run Decreasing Salt Gradient D->E F UV Detection (280 nm) E->F G Integrate Peak Areas of DAR Species F->G H Calculate Average DAR & Drug Load Distribution G->H

HIC Workflow for ADC DAR Analysis.

SEC_Workflow cluster_prep Sample & System Preparation cluster_analysis SEC Analysis cluster_data Data Processing A Prepare Aqueous Mobile Phase B Equilibrate HPLC & SEC Column A->B D Inject Sample B->D C Dilute ADC Sample in Mobile Phase C->D E Isocratic Elution D->E F UV Detection (280 nm) E->F G Integrate Peak Areas of Aggregates, Monomer, Fragments F->G H Calculate % Distribution of Size Variants G->H

SEC Workflow for ADC Aggregate Analysis.

MS_Workflow cluster_prep Sample & System Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Volatile Mobile Phase (e.g., NH4OAc) B Equilibrate LC-MS System A->B D Inject Sample B->D C Prepare ADC Sample (Optional Deglycosylation) C->D E LC Separation (e.g., SEC or RP) D->E F Mass Spectrometry Detection E->F G Deconvolute Mass Spectrum F->G H Determine Intact/Subunit Masses & Calculate Average DAR G->H

LC-MS Workflow for Intact ADC Analysis.

Orthogonal_Techniques cluster_HIC Hydrophobicity-Based cluster_SEC Size-Based cluster_MS Mass-Based ADC ADC Sample HIC HIC Analysis ADC->HIC SEC SEC Analysis ADC->SEC MS Mass Spectrometry ADC->MS DAR_HIC Avg. DAR & Distribution HIC->DAR_HIC DAR_MS Avg. DAR & Distribution DAR_HIC->DAR_MS Orthogonal Confirmation Aggregates Aggregation & Fragmentation SEC->Aggregates MS->DAR_MS Integrity Intact/Subunit Mass MS->Integrity Sites Conjugation Sites MS->Sites

Orthogonal Analytical Strategy for ADC Characterization.

References

Application Notes and Protocols for the In Vivo Formulation of Tco-peg4-VC-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the formulation and in vivo evaluation of antibody-drug conjugates (ADCs) utilizing the Tco-peg4-VC-pab-mmae linker-payload. This advanced system combines bioorthogonal click chemistry for site-specific antibody conjugation with a well-established cleavable linker and a potent cytotoxic agent. The trans-cyclooctene (B1233481) (TCO) group allows for a highly efficient and specific reaction with a tetrazine-modified antibody, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties[1][2]. The valine-citrulline (VC) linker is designed for selective cleavage by intracellular proteases like cathepsin B, which are often upregulated in tumor cells, ensuring targeted release of the potent anti-mitotic agent, monomethylauristatin E (MMAE)[1][2][3].

These protocols are intended to guide researchers in the preparation and preclinical assessment of ADCs constructed with this linker-drug. While specific in vivo data for an ADC utilizing the precise this compound linker is not extensively available in public literature, the provided data is representative of ADCs employing similar TCO-PEG-MMAE constructs and vc-MMAE linker technology[4][5][6][7].

Physicochemical Properties and Formulation

The this compound is a hydrophobic molecule requiring a specific formulation for in vivo administration. The PEG4 moiety contributes to increased aqueous solubility[2]. For preclinical studies, a common approach involves creating a stock solution in an organic solvent, which is then further diluted in a biocompatible vehicle.

Recommended Solvents and Storage:
  • Stock Solution: Dissolve this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10-25 mg/mL. This stock solution should be stored at -20°C for up to one month. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic[8].

  • Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.

In Vivo Formulation Protocols

Below are two established protocols for preparing this compound for intravenous administration in animal models. The final concentration should be adjusted based on the desired dosage and the dosing volume for the specific animal model.

Protocol 1: Saline-Based Formulation

This formulation is suitable for many preclinical models and provides a clear solution.

  • Final Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Preparation Steps (for 1 mL):

    • Begin with a 25 mg/mL stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly until a clear solution is formed.

    • Add 50 µL of Tween-80 and mix until homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.

    • This formulation should yield a clear solution with a final concentration of 2.5 mg/mL[8]. It is recommended to use this working solution on the same day it is prepared[8].

Protocol 2: Corn Oil-Based Formulation

This formulation can be considered for studies requiring sustained release, though it should be used with caution for dosing periods longer than two weeks[8].

  • Final Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Preparation Steps (for 1 mL):

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.

    • Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.

    • Vortex and/or sonicate the mixture until a clear and uniform solution is achieved. This will result in a final concentration of 2.5 mg/mL[8].

Preclinical In Vivo Study Design

A typical preclinical evaluation of an ADC constructed with this compound involves a series of experiments to determine its pharmacokinetic profile, maximum tolerated dose, and anti-tumor efficacy.

Experimental Workflow

G cluster_0 ADC Preparation cluster_1 In Vivo Studies cluster_2 Data Analysis mAb_prep Tetrazine-modified Antibody Preparation conjugation Bioorthogonal Conjugation (TCO + Tetrazine) mAb_prep->conjugation linker_prep Formulation of This compound linker_prep->conjugation purification ADC Purification & Characterization (SEC, HIC, DAR) conjugation->purification pk_study Pharmacokinetic (PK) Study purification->pk_study mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study Inform Dosing pk_analysis PK Parameter Calculation pk_study->pk_analysis efficacy_study Efficacy Study (Xenograft Model) mtd_study->efficacy_study Determine Safe Dose toxicity_analysis Toxicity Assessment mtd_study->toxicity_analysis efficacy_analysis Tumor Growth Inhibition Analysis efficacy_study->efficacy_analysis

Caption: Workflow for preclinical in vivo evaluation of a TCO-linked ADC.

Key Experimental Protocols

1. Pharmacokinetic (PK) Study

  • Objective: To determine the in vivo clearance, half-life, and distribution of the ADC.

  • Methodology:

    • Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., mice or rats).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-injection).

    • Process blood to separate plasma.

    • Analyze plasma samples using validated bioanalytical methods such as ELISA to quantify total antibody and antibody-conjugated MMAE (acMMAE), and LC-MS/MS for unconjugated MMAE[9][10].

    • Calculate key PK parameters (Cmax, AUC, CL, Vd, t1/2). The deactivation half-life of the TCO linker has been reported to be approximately 5.5 days in vivo[4].

2. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Administer escalating single doses of the ADC to different cohorts of tumor-free mice.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.

    • Perform hematology and clinical chemistry analysis on blood samples collected at the end of the study.

    • Conduct histopathological examination of major organs.

    • The MTD is defined as the dose level at which no more than 10% of animals exhibit severe morbidity or mortality. Neutropenia is a consistent toxicity associated with MMAE-containing ADCs[11].

3. Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.

  • Methodology:

    • Implant human tumor cells (xenograft) or patient-derived tumor tissue (PDX) subcutaneously into immunodeficient mice.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (vehicle control, non-binding control ADC, ADC treatment).

    • Administer the ADC intravenously at one or more dose levels below the MTD. Dosing can be a single injection or multiple injections (e.g., once weekly for 3 weeks).

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI). Complete or partial tumor regressions are also noted. Studies with similar TCO-MMAE ADCs have shown significant and sustained tumor regression in xenograft models[3][5].

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison. The following tables provide an example of how to present such data, populated with representative values based on studies of similar TCO-linked and vc-MMAE ADCs.

Table 1: Representative In Vivo Pharmacokinetic Parameters of a TCO-MMAE ADC

AnalyteCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Half-life (h)
Total Antibody5565000.5150
acMMAE (conjugated)5058000.6120
Unconjugated MMAE0.0060.5-~24-48 (Tmax)

Note: Data is illustrative and based on typical values for vc-MMAE ADCs[6][7]. Unconjugated MMAE levels are expected to be very low in circulation[7].

Table 2: Representative In Vivo Efficacy in a Xenograft Model (e.g., OVCAR-3)

Treatment Group (Dose)Tumor Growth Inhibition (%)Regressions (Complete/Partial)
Vehicle Control00/0
Non-binding Control ADC (5 mg/kg)150/0
Tco-MMAE ADC (1 mg/kg)751/3
Tco-MMAE ADC (3 mg/kg)>100 (Regression)6/2

Note: Data is illustrative, based on efficacy studies of TCO-MMAE ADCs showing significant tumor regression[4][5].

Table 3: Representative MTD Study Summary

Dose (mg/kg)Body Weight Change (%)Key Toxicities Observed
5-2%None
10-8%Transient, mild neutropenia
15-18%Moderate neutropenia, lethargy
20>-20%Severe neutropenia, mortality

Note: MTD would be determined to be between 10 and 15 mg/kg in this illustrative example. MMAE-based ADCs are known to cause neutropenia[11].

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing a this compound linker involves several key steps from administration to the induction of apoptosis in the target cancer cell.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cytotoxic Effect ADC_circ ADC circulates (Stable Linker) Binding ADC binds to target antigen on cancer cell ADC_circ->Binding Internalization Receptor-mediated endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release MMAE is released Cleavage->Release Tubulin MMAE binds to tubulin Release->Tubulin Disruption Disruption of microtubule dynamics Tubulin->Disruption Arrest G2/M cell cycle arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

References

Application Notes and Protocols for Tco-peg4-VC-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and handling instructions for Tco-peg4-VC-pab-mmae, a pre-loaded drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs). This document outlines the necessary procedures for storage, antibody conjugation, and in vitro evaluation of the resulting ADC.

Introduction

This compound is a key reagent in the construction of ADCs for targeted cancer therapy. It is composed of three main components:

  • Tco (trans-cyclooctene): A strained alkyne that facilitates covalent conjugation to a tetrazine-modified antibody via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.

  • peg4 (tetraethylene glycol spacer): A hydrophilic spacer that enhances solubility and reduces potential aggregation of the ADC.

  • VC-pab-mmae: A cleavable linker system consisting of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The VC linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the PAB spacer releases the active MMAE payload inside the target cancer cell.

MMAE is a synthetic antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and reactivity.

Table 1: Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Reconstitution:

For creating a stock solution, it is recommended to dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Sonication can be used to aid dissolution.

Experimental Protocols

Antibody-Tco-peg4-VC-pab-mmae Conjugation via TCO-Tetrazine Ligation

This protocol describes the conjugation of this compound to a tetrazine-modified antibody. This bioorthogonal reaction is highly efficient and proceeds under mild conditions.

Materials:

  • Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

  • Spin desalting columns or size-exclusion chromatography system for purification

Protocol:

  • Prepare the this compound solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Prepare the antibody solution: Ensure the tetrazine-modified antibody is at a suitable concentration in the reaction buffer. If the antibody buffer contains primary amines (e.g., Tris), a buffer exchange into PBS should be performed.

  • Conjugation Reaction:

    • Add the this compound stock solution to the tetrazine-modified antibody solution. A molar excess of the this compound (typically 1.5 to 5 equivalents relative to the antibody) is recommended to ensure complete conjugation.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the ADC:

    • Remove the excess, unconjugated this compound and solvent using spin desalting columns or size-exclusion chromatography.

    • The purified ADC can be characterized by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and size-exclusion chromatography to assess for aggregation.

  • Storage of the ADC: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Experimental Workflow for ADC Creation

ADC_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis Tetrazine_NHS Tetrazine-NHS Ester Antibody Antibody Tetrazine_NHS->Antibody Introduce Tetrazine Modified_Ab Tetrazine-Modified Antibody Antibody->Modified_Ab ADC_Crude Crude ADC Modified_Ab->ADC_Crude iEDDA Reaction TCO_Drug This compound TCO_Drug->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC SEC/Desalting Analysis Characterization (DAR, Aggregation) Purified_ADC->Analysis

Caption: Workflow for the creation of an antibody-drug conjugate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency of the newly generated ADC on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a cell line overexpressing the target antigen)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC

  • Control antibody (without the drug-linker)

  • Free MMAE (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated wells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Table 2: Representative IC50 Values for vc-MMAE ADCs in Pancreatic Cancer Cell Lines

Cell LineIC50 of Free MMAE (nM)
BxPC-30.97 ± 0.10
PSN-10.99 ± 0.09
Capan-11.10 ± 0.44
Panc-11.16 ± 0.49

Note: Data adapted from a study on anti-TF MMAE ADCs and may not be directly representative of ADCs constructed with this compound but serves as a general reference for the potency of MMAE.[2]

In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of the ADC in plasma by measuring the amount of prematurely released payload.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.

    • Prepare a control sample by diluting the ADC in PBS.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 8, 24, 48, 96, 144 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

  • Sample Preparation for LC-MS/MS:

    • To the plasma sample, add an internal standard.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile) to separate the free MMAE from plasma proteins.

    • Centrifuge the sample and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the free MMAE from other components.

    • Utilize a high-resolution mass spectrometer to quantify the amount of prematurely released MMAE at each time point.

  • Data Analysis:

    • Plot the percentage of released MMAE against time to determine the stability profile of the ADC in plasma.

Table 3: Stability of vc-MMAE ADCs in Plasma (6-day incubation)

Plasma SourceAverage MMAE Release
Mouse>20%
Rat>4%
Human<1%
Monkey<1%

Note: This data is from a study of 15 different vc-MMAE ADCs and demonstrates the species-dependent variability in linker stability.[3]

Mechanism of Action

The mechanism of action of an ADC constructed with this compound involves several key steps that lead to the targeted killing of cancer cells.

Mechanism of Action of a vc-MMAE ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Proteolytic Cleavage of VC Linker Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 7. G2/M Arrest

Caption: Intracellular pathway of an ADC leading to apoptosis.

References

Application Notes and Protocols for Site-Specific Conjugation using Tco-peg4-VC-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. This powerful synergy allows for the selective delivery of toxins to cancer cells while minimizing damage to healthy tissues. The method of conjugation is critical to the success of an ADC, and site-specific conjugation has emerged as a superior strategy over traditional random conjugation methods. By ensuring a uniform drug-to-antibody ratio (DAR), site-specific conjugation leads to a homogeneous ADC product with improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.[1]

This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the Tco-peg4-VC-pab-mmae drug-linker. This advanced system utilizes bioorthogonal click chemistry for a highly efficient and specific conjugation reaction. The this compound linker is composed of several key elements:

  • Tco (trans-cyclooctene): A strained alkene that undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified antibody.[1][2][3] This "click" reaction is bioorthogonal, meaning it does not interfere with biological processes, and proceeds efficiently under mild conditions without the need for a catalyst.[3]

  • PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the drug-linker and the resulting ADC.[4] It also reduces steric hindrance during the conjugation reaction.

  • VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5] This ensures the targeted release of the cytotoxic payload within the cancer cell.

  • PAB (para-aminobenzyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug.[5]

  • MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6][7] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[7]

These application notes will guide researchers through the entire workflow, from antibody modification and conjugation to the characterization and in vitro evaluation of the final ADC product.

Experimental Workflow Overview

The generation of a site-specific ADC using this compound involves a multi-step process. First, the antibody is modified to introduce a tetrazine handle. This is followed by the "click" reaction with the Tco-containing drug-linker. The resulting ADC is then purified and characterized to determine its drug-to-antibody ratio (DAR) and homogeneity. Finally, the biological activity of the ADC is assessed through in vitro cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Evaluation antibody Antibody ab_modification Antibody Modification (Tetrazine Installation) antibody->ab_modification drug_linker This compound click_reaction Tco-Tetrazine Click Reaction drug_linker->click_reaction ab_modification->click_reaction Tetrazine-modified Antibody purification Purification (e.g., SEC) click_reaction->purification Crude ADC characterization Characterization (DAR, Purity) purification->characterization Purified ADC evaluation In Vitro Evaluation (Cytotoxicity) characterization->evaluation

A high-level overview of the experimental workflow for generating and evaluating a site-specific ADC.

Protocols

Protocol 1: Antibody Modification with Tetrazine

To achieve site-specific conjugation, a tetrazine reactive group must be introduced onto the antibody. This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on the antibody using a tetrazine-NHS ester.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1M Sodium Carbonate buffer, pH 9.0

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • Tetrazine-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, combine the antibody solution with the Tetrazine-NHS ester solution. A 30-fold molar excess of the NHS ester is recommended as a starting point.[8]

    • Adjust the pH of the reaction mixture to 9.0 using the 1M Sodium Carbonate buffer.[8]

    • The total reaction volume should be adjusted with PBS as needed.

  • Incubation:

    • Incubate the reaction mixture for 45 minutes at room temperature in the dark.[8]

  • Purification:

    • Purify the tetrazine-modified antibody from excess, unreacted Tetrazine-NHS ester using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified, modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (tetrazine molecules per antibody) can be determined by mass spectrometry (e.g., Q-TOF).[8]

Protocol 2: Tco-Tetrazine Click Conjugation

This protocol details the bioorthogonal click reaction between the tetrazine-modified antibody and this compound.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, add the tetrazine-modified antibody to PBS, pH 7.4.

    • Add the this compound solution to the antibody solution. A 1.5-fold molar excess of the Tco-drug-linker per tetrazine is recommended to drive the reaction to completion.[4]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature.[2]

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other byproducts using a size-exclusion chromatography (SEC) system.

Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs and can be adapted for other site-specific ADCs.

Materials:

  • Purified ADC

  • HIC column (e.g., Protein-Pak Hi Res HIC)

  • HPLC system

  • Mobile Phase A: 50 mM Sodium Phosphate with 2M Sodium Chloride, pH 7.0[9]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10% Acetonitrile and 10% Isopropanol[9]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes.[9]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different drug-loaded species will be resolved based on their hydrophobicity, with higher DAR species eluting later.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Alternative Method: Mass Spectrometry Mass spectrometry (MS) is another powerful technique for DAR determination. Native MS can be used to analyze the intact ADC, while a "middle-down" approach involving reduction of the antibody into its subunits can provide higher resolution.[10][11]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody (as control)

  • Free MMAE (as control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C, 5% CO₂.[12]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[12][13]

    • Incubate for 2-4 hours at 37°C, 5% CO₂.[12][13]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.[13]

    • Gently shake the plates for 10-15 minutes to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]

Data Presentation

Quantitative data from the characterization and evaluation of the ADC should be summarized in clear and concise tables for easy comparison.

Table 1: ADC Characterization Summary

ParameterMethodResult
Average DARHIC-HPLC1.9
PuritySEC-HPLC>98%
Monomer ContentSEC-HPLC>99%
Endotoxin LevelLAL Assay<0.1 EU/mg

Table 2: In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionCompoundIC₅₀ (nM)
Cell Line APositiveTco-ADC0.5
Free MMAE0.1
Unconjugated Antibody>1000
Cell Line BNegativeTco-ADC>1000
Free MMAE0.2
Unconjugated Antibody>1000

Mechanism of Action and Signaling Pathway

The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with binding to a specific antigen on the surface of a cancer cell and culminates in apoptosis.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC antigen Tumor Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization cell_surface lysosome Lysosome endosome->lysosome Fusion cleavage VC Linker Cleavage (Cathepsin B) lysosome->cleavage release PAB Self-Immolation & MMAE Release cleavage->release mmae Free MMAE release->mmae tubulin Tubulin mmae->tubulin Inhibition of Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis (Caspase Activation) cell_cycle_arrest->apoptosis

The mechanism of action of a this compound ADC, from cell surface binding to apoptosis induction.

Upon binding to its target antigen, the ADC is internalized by the cancer cell via endocytosis. The resulting endosome fuses with a lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the valine-citrulline linker.[4] This triggers the self-immolation of the PAB spacer, releasing the free MMAE into the cytoplasm. The released MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[7] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis through the activation of caspases.[6][14]

mmae_apoptosis_pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

A simplified signaling pathway of MMAE-induced apoptosis.

The inhibition of microtubule dynamics by MMAE triggers a cascade of events leading to programmed cell death. The cell cycle arrest at the G2/M checkpoint activates downstream signaling pathways that modulate the expression of Bcl-2 family proteins, leading to the activation of initiator caspases, such as caspase-9.[14] This, in turn, activates effector caspases like caspase-3, which execute the apoptotic program by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Improving TCO-PEG4-VC-PAB-MMAE Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-VC-PAB-MMAE, a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) via click chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance conjugation efficiency and ensure the reliable production of ADCs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in ADC development.

Q1: What is the mechanism of action for the this compound drug-linker?

This compound is an ADC agent-linker conjugate that combines a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), with a sophisticated linker system.[1][2][3] The linker has several key components:

  • TCO (trans-cyclooctene): This is a strained alkene that serves as a reactive handle for "click chemistry." It specifically and rapidly reacts with a tetrazine-modified antibody through an inverse electron demand Diels-Alder (iEDDA) reaction.[4][5]

  • PEG4 (four-unit polyethylene (B3416737) glycol): This hydrophilic spacer enhances the solubility of the drug-linker, reduces the potential for aggregation, and minimizes steric hindrance during conjugation.

  • VC (Valine-Citrulline): This dipeptide is a cleavable linker designed to be stable in the bloodstream but is selectively cleaved by the enzyme Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[6][7]

  • PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that, upon cleavage of the VC linker, releases the active MMAE payload inside the target cancer cell.[6]

  • MMAE (Monomethyl Auristatin E): A potent tubulin inhibitor that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[7]

Q2: What is the recommended storage and handling for this compound?

For long-term stability, this compound should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[4] When preparing solutions, it is recommended to use anhydrous DMSO or DMF.[8] For in vivo applications, specific formulation protocols are available that may involve solvents like PEG300 and Tween-80 to ensure solubility.[4]

Q3: What are the critical quality attributes to monitor during and after conjugation?

The primary critical quality attributes for an ADC generated with this compound are:

  • Drug-to-Antibody Ratio (DAR): This refers to the average number of drug molecules conjugated to a single antibody. It is a key parameter that influences the potency and therapeutic window of the ADC.[9]

  • Aggregation: The formation of high molecular weight species (aggregates) is a common issue, particularly with hydrophobic payloads like MMAE. Aggregation can impact the ADC's efficacy, safety, and stability.[10][11]

  • Residual Free Drug-Linker: Unconjugated this compound must be removed from the final ADC product to prevent off-target toxicity.[12]

Q4: Which analytical techniques are recommended for characterizing the ADC?

A combination of analytical methods is essential for proper ADC characterization:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR and the distribution of different drug-loaded species. It separates molecules based on their hydrophobicity, which increases with the number of conjugated MMAE molecules.[9][13][14]

  • Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size and is the primary method for detecting and quantifying aggregates.[10][15][16] Advanced methods like SEC-MALS can provide additional information on the molecular weight and size distribution of aggregates.[10]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the ADC and to obtain precise mass measurements of the different DAR species.[14]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the conjugation of this compound to a tetrazine-modified antibody.

Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)

Problem: The average DAR determined by HIC-HPLC is lower than expected.

Possible CauseRecommended Solution(s)
Suboptimal Reaction Conditions Optimize Reaction Parameters: The TCO-tetrazine click reaction is generally fast and efficient. However, for optimal results, systematically evaluate the reaction conditions. A good starting point is a pH range of 6.0-9.0 in a buffer such as PBS.[17][18] The reaction can typically be completed within 30-60 minutes at room temperature.[8][17] For less reactive partners, extending the incubation time or increasing the temperature to 37°C or 40°C may improve efficiency.[17]
Incorrect Stoichiometry Adjust Molar Ratio: While a 1:1 molar ratio is the theoretical ideal, using a slight molar excess (e.g., 1.05 to 1.5-fold) of the this compound to the tetrazine-modified antibody can help drive the reaction to completion.[8][17] The optimal ratio should be determined empirically for your specific antibody.
Degraded TCO-Drug-Linker Verify Reagent Integrity: Ensure that the this compound has been stored properly at -20°C or -80°C and protected from light.[4] TCOs can be susceptible to degradation, particularly in the presence of thiols or under UV light.[19] It is advisable to use freshly prepared solutions.
Inaccurate Reagent Concentration Confirm Antibody and Drug-Linker Concentrations: Accurately determine the concentration of your tetrazine-modified antibody and the TCO-drug-linker stock solution. Inaccuracies in concentration measurements will directly impact the molar ratio in the reaction.
Steric Hindrance Assess Accessibility of Tetrazine: The PEG4 spacer in the drug-linker is designed to reduce steric hindrance. However, if the tetrazine modification on the antibody is in a sterically hindered location, it may not be readily accessible to the TCO group. If using a site-specific conjugation method to introduce the tetrazine, consider alternative sites.
High Levels of Aggregation

Problem: SEC-HPLC analysis of the final ADC product shows a significant percentage of high molecular weight species (aggregates).

Possible CauseRecommended Solution(s)
Hydrophobicity of the Payload Optimize DAR: MMAE is a hydrophobic payload, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[11][20] If aggregation is a persistent issue, consider targeting a lower average DAR by adjusting the conjugation conditions.
Unfavorable Buffer Conditions Screen Buffers and Excipients: The choice of buffer, pH, and ionic strength can significantly impact ADC stability.[20] Conduct formulation screening studies to identify optimal buffer conditions and consider the inclusion of stabilizing excipients. Aggregation can be more pronounced if the pH is close to the isoelectric point of the antibody.[20]
Presence of Organic Solvents Minimize Organic Solvent Concentration: Organic solvents used to dissolve the TCO-drug-linker can sometimes promote aggregation.[10][20] Use the minimum amount of organic solvent necessary and ensure rapid and thorough mixing when adding it to the aqueous antibody solution.
High Protein Concentration Adjust Antibody Concentration: Higher antibody concentrations during conjugation can increase the likelihood of intermolecular interactions and aggregation.[10] If aggregation is observed, try performing the conjugation at a lower antibody concentration.
Physical Stress Gentle Handling: Avoid vigorous vortexing or shaking during the conjugation and purification steps.[10] Also, minimize freeze-thaw cycles of the antibody and the final ADC product.[11]
Conjugation Methodology Consider Immobilization: For particularly aggregation-prone antibodies, consider immobilizing the antibody on a solid support (e.g., an affinity resin) during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating.[10][20]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Tetrazine-Modified Antibody

This protocol provides a general procedure for the click chemistry reaction between a tetrazine-modified antibody and the TCO-drug-linker.

Materials:

  • Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Prepare TCO-Drug-Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Antibody Solution: Ensure the tetrazine-modified antibody is at a known concentration in the Reaction Buffer.

  • Initiate Conjugation Reaction: Add the desired molar excess (e.g., 1.5 equivalents) of the TCO-drug-linker stock solution to the antibody solution. It is recommended to add the DMSO stock solution dropwise while gently stirring to avoid localized high concentrations that could lead to aggregation.

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes with gentle mixing.[8][17]

  • Purification: Upon completion of the reaction, purify the ADC to remove unreacted drug-linker and any aggregates. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly used methods.[12][21][]

Protocol 2: DAR Analysis by HIC-HPLC

This protocol outlines a general method for determining the average DAR of the purified ADC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)[6][9]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)[6]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[6]

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample onto the column.

  • Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes).[6]

  • Data Acquisition: Monitor the absorbance at 280 nm.

  • Data Analysis: The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.), which are more hydrophobic and bind more strongly to the column.[14] Calculate the average DAR by determining the relative peak area of each species.

Visualizations

ADC_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Tetrazine_Ab Tetrazine-Modified Antibody Conjugation Click Reaction (iEDDA) Tetrazine_Ab->Conjugation TCO_Drug_Linker This compound (in DMSO) TCO_Drug_Linker->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC HIC_HPLC HIC-HPLC (DAR Analysis) SEC_HPLC SEC-HPLC (Aggregation Analysis) Final_ADC->HIC_HPLC Final_ADC->SEC_HPLC Troubleshooting_Low_DAR Start Low DAR Observed Check_Stoichiometry Verify Molar Ratio of TCO-Linker to Antibody Start->Check_Stoichiometry Check_Reaction_Conditions Optimize pH, Time, and Temperature Start->Check_Reaction_Conditions Check_Reagent_Integrity Assess TCO-Drug-Linker Stability and Purity Start->Check_Reagent_Integrity Check_Concentrations Confirm Accuracy of Reagent Concentrations Start->Check_Concentrations Solution_Stoichiometry Increase Molar Excess of TCO-Drug-Linker Check_Stoichiometry->Solution_Stoichiometry Solution_Conditions Adjust Reaction Parameters (e.g., longer incubation) Check_Reaction_Conditions->Solution_Conditions Solution_Reagents Use Freshly Prepared Drug-Linker Solution Check_Reagent_Integrity->Solution_Reagents Solution_Concentrations Re-quantify Antibody and Drug-Linker Stocks Check_Concentrations->Solution_Concentrations Troubleshooting_Aggregation Start High Aggregation Observed Check_DAR Is the average DAR too high? Start->Check_DAR Check_Buffer Evaluate Buffer pH and Excipients Start->Check_Buffer Check_Concentration Assess Antibody Concentration Start->Check_Concentration Check_Handling Review Handling Procedures Start->Check_Handling Solution_DAR Target a Lower Average DAR Check_DAR->Solution_DAR Solution_Buffer Screen for Optimal Formulation Buffer Check_Buffer->Solution_Buffer Solution_Concentration Lower Antibody Concentration During Conjugation Check_Concentration->Solution_Concentration Solution_Handling Ensure Gentle Mixing and Minimize Stress Check_Handling->Solution_Handling

References

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to achieving the desired drug-to-antibody ratio (DAR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[4] An insufficient drug load can lead to reduced potency, while an excessive drug load can result in increased toxicity, faster clearance from circulation, and potential aggregation issues.

Q2: What is a typical or optimal DAR?

A2: There is no universal "optimal" DAR for all ADCs; it must be determined empirically for each specific antibody, linker, and payload combination. Historically, many successful ADCs have an average DAR in the range of 2 to 4. This range is often considered a good balance between efficacy and safety. However, some newer and highly effective ADCs, such as Enhertu, have a high DAR of approximately 8. The ideal DAR is dependent on factors such as the potency of the payload, the stability of the linker, and the expression level of the target antigen.

Q3: What are the primary methods for determining the DAR?

A3: The most common methods for determining the average DAR and drug load distribution are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). HIC is often considered the standard technique for cysteine-conjugated ADCs as it can separate species with different drug loads. UV/Vis spectroscopy is a simpler and faster method but only provides the average DAR. RP-HPLC and MS can provide detailed information on drug distribution and can be used for both cysteine and lysine-conjugated ADCs.

Troubleshooting Guide: Low Average DAR

This guide addresses common issues that can lead to a lower than expected average DAR.

Problem: The average DAR is consistently lower than the target value despite using the correct molar ratio of drug-linker.

Below is a troubleshooting workflow to identify and resolve the root cause of low DAR.

low_dar_troubleshooting cluster_start cluster_investigation Initial Investigation cluster_antibody_reduction Cysteine Conjugation Specific cluster_conjugation Conjugation Reaction cluster_analysis Analytical Method Verification cluster_solution Potential Solutions start Start: Low Average DAR Observed reagent_quality Verify Reagent Quality (Antibody, Drug-Linker, Buffers) start->reagent_quality reaction_conditions Review Reaction Conditions (pH, Temp, Time, Stoichiometry) start->reaction_conditions reduction_efficiency Assess Antibody Reduction Efficiency reagent_quality->reduction_efficiency Reagents OK optimize_reagents Use Fresh/High-Quality Reagents Perform Buffer Exchange reagent_quality->optimize_reagents Issues Found reaction_conditions->reduction_efficiency Conditions OK optimize_conditions Optimize Reaction Parameters (pH, Temp, Time, Molar Ratio) reaction_conditions->optimize_conditions Issues Found conjugation_efficiency Evaluate Conjugation Reaction Efficiency reduction_efficiency->conjugation_efficiency Reduction OK optimize_reduction Optimize Reducing Agent Concentration & Incubation reduction_efficiency->optimize_reduction Inefficient Reduction linker_stability Check Linker Stability (e.g., Maleimide Hydrolysis) conjugation_efficiency->linker_stability Conjugation OK optimize_conjugation Adjust pH (6.5-7.5 for Maleimide) Use Fresh Drug-Linker Solution conjugation_efficiency->optimize_conjugation Inefficient Conjugation analytical_method Verify DAR Measurement Method linker_stability->analytical_method Linker Stable linker_stability->optimize_conjugation Linker Unstable analytical_method->start Method OK Re-evaluate Process validate_analysis Calibrate Instruments Use Appropriate Standards & Methods analytical_method->validate_analysis Method Issue

Caption: Troubleshooting workflow for low average DAR.

Possible Cause Troubleshooting Steps & Recommendations
1. Inactive or Degraded Reagents Drug-Linker: The drug-linker may have degraded due to improper storage or handling. Recommendation: Use a fresh batch of the drug-linker or verify the activity of the existing stock. For maleimide-containing linkers, which are susceptible to hydrolysis, prepare the solution immediately before use. Antibody: The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent results. Recommendation: Ensure the antibody is highly pure (>95%) and accurately quantified. Buffers: Some buffer components can interfere with the conjugation reaction. Recommendation: Perform buffer exchange into a suitable conjugation buffer (e.g., PBS).
2. Suboptimal Reaction Conditions pH: The efficiency of the conjugation chemistry is highly pH-dependent. For thiol-maleimide reactions, the optimal pH range is 6.5-7.5. At pH values above 7.5, competing reactions with amines can occur, while reaction rates are significantly slower below pH 6.5. Recommendation: Systematically vary the pH to find the optimal condition for your specific antibody and drug-linker. Temperature & Time: Incorrect temperature or reaction time can reduce conjugation efficiency. Recommendation: Optimize the incubation temperature and time for the conjugation step. Stoichiometry: Inconsistent molar ratios of the linker-payload to the antibody can significantly shift the final DAR. Recommendation: Ensure precise and consistent molar ratios are used.
3. Inefficient Antibody Reduction (for Cysteine Conjugation) Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available free thiol groups for conjugation. Recommendation: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time and temperature. Immediately after incubation, remove excess reducing agent using a desalting column.
4. Post-Conjugation Instability The formed bond between the linker and antibody (e.g., thiosuccinimide linkage) can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR. Recommendation: Analyze the ADC at different time points after purification to assess stability. Consider linker chemistry modifications if instability is observed.
5. Inaccurate DAR Measurement The analytical method used for DAR determination may be inaccurate. For example, in UV/Vis spectroscopy, significant overlap between the absorbance spectra of the drug and the antibody can lead to errors. Recommendation: Verify the accuracy of your analytical method. Use an orthogonal method for confirmation (e.g., HIC or MS to confirm UV/Vis results). Ensure proper instrument calibration and use of appropriate reference standards.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody for Cysteine Conjugation

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing Agent (e.g., TCEP or DTT)

  • Reduction Buffer (e.g., PBS with EDTA)

  • Desalting columns

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in the Reduction Buffer.

  • Add the reducing agent to the desired final concentration. The optimal concentration needs to be determined empirically but typically ranges from 2 to 10 molar equivalents per antibody.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

Protocol 2: Maleimide-Based Conjugation

This protocol outlines the conjugation of a maleimide-containing drug-linker to the reduced antibody.

Materials:

  • Reduced antibody in conjugation buffer (pH 6.5-7.5)

  • Maleimide-activated drug-linker dissolved in a compatible solvent (e.g., DMSO)

Procedure:

  • Add the drug-linker solution to the reduced antibody solution at a specific molar excess.

  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours), protecting it from light if the payload is light-sensitive.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the ADC using methods such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of an ADC using HIC-HPLC.

Materials:

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.

  • Calculate the weighted average DAR from the peak areas of the different species using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Data Presentation

Table 1: Comparison of Common DAR Determination Methods

Method Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.Average DARSimple, rapid, requires minimal sample preparation.Provides only the average DAR, not the distribution. Can be inaccurate if absorbance spectra overlap significantly. Free drug can lead to overestimation.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.Average DAR, drug load distribution, naked antibody content.Standard method for cysteine-conjugated ADCs. Analysis is performed under non-denaturing conditions.Not suitable for lysine-conjugated ADCs as it doesn't resolve different species. Highly hydrophobic payloads may require extensive method development.
Reversed-Phase HPLC (RP-HPLC) Separates components based on polarity. Can be used for intact or reduced ADCs.Average DAR, drug load distribution of light and heavy chains (when reduced).Compatible with mass spectrometry. Can analyze both cysteine and lysine (B10760008) conjugates.Denaturing conditions can disrupt the structure of cysteine-conjugated ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of different ADC species to determine their molecular weights.Precise DAR, drug load distribution, identification of by-products.Highly accurate and provides detailed information.Requires specialized equipment and expertise. Signal can be affected by hydrophobicity and protein charge.

Visualizations

adc_conjugation_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation_step Conjugation cluster_purification_analysis Purification & Analysis antibody Monoclonal Antibody reduction Partial Reduction (e.g., with TCEP) antibody->reduction desalting Desalting reduction->desalting conjugation Conjugation Reaction desalting->conjugation drug_linker Drug-Linker drug_linker->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., SEC) quenching->purification analysis DAR Analysis (HIC, MS, etc.) purification->analysis final_adc Final ADC analysis->final_adc

Caption: General workflow for cysteine-based ADC conjugation.

References

Technical Support Center: TCO-PEG4-VC-PAB-MMAE ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates (ADCs) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound ADCs in plasma?

A1: The two main stability issues are premature payload release (deconjugation) and aggregation.[1][2][3] Premature release of the cytotoxic MMAE payload can lead to off-target toxicity and reduced efficacy.[1][2][4] Aggregation can alter the ADC's pharmacokinetic properties and potentially lead to immunogenicity or rapid clearance from circulation.[1][3]

Q2: What are the common mechanisms leading to premature payload release from a VC-PAB-MMAE linker in plasma?

A2: The valine-citrulline (VC) linker is designed to be cleaved by lysosomal proteases like cathepsin B inside target tumor cells.[5][][] However, it can be susceptible to premature cleavage in plasma, particularly in rodent models, due to the activity of certain enzymes like carboxylesterase 1c (Ces1c).[8][9] This can lead to significant payload loss before the ADC reaches the tumor. While generally stable in human plasma, some level of off-target cleavage can still occur.[10]

Q3: How does the TCO-PEG4 component influence the stability of the ADC?

A3: The trans-cyclooctene (B1233481) (TCO) group is for bioorthogonal conjugation and is generally stable in vivo.[11] The polyethylene (B3416737) glycol (PEG4) spacer is intended to improve solubility and pharmacokinetic properties.[12] PEGylation can enhance the stability of the ADC by shielding it from proteolytic enzymes and reducing aggregation by decreasing overall hydrophobicity.[13][14][15]

Q4: My ADC shows significant aggregation. What are the likely causes?

A4: Aggregation of ADCs is often driven by increased hydrophobicity resulting from the conjugation of the drug-linker.[3][16] Key causes include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic MMAE molecules on the antibody surface, promoting intermolecular interactions.[1][16]

  • Unfavorable Buffer Conditions: Incorrect pH, low salt concentration, or the presence of certain organic solvents used during conjugation can promote aggregation.[3]

  • Improper Storage and Handling: Freeze-thaw cycles and mechanical stress can also contribute to the formation of aggregates.[16]

Q5: Why is there a discrepancy in my ADC's stability between mouse and human plasma?

A5: Significant differences in plasma stability between species are common, especially for ADCs with VC linkers.[2][8] Rodent plasma, particularly from mice and rats, contains carboxylesterases (like Ces1c) that can efficiently cleave the VC linker, leading to faster drug deconjugation compared to human or non-human primate plasma where these specific enzyme activities are lower.[8][9] This highlights the importance of multi-species plasma stability testing early in ADC development.[1][2]

Troubleshooting Guides

Issue 1: High Levels of Free MMAE Detected in Plasma Stability Assay

This issue suggests premature cleavage of the VC-PAB linker. Follow these steps to troubleshoot:

Troubleshooting Workflow

start High Free MMAE in Plasma Assay check_species Confirm Plasma Species (Mouse/Rat vs. Human/Primate) start->check_species rodent High cleavage in rodent plasma is expected due to carboxylesterases. check_species->rodent Rodent human Cleavage in human/primate plasma suggests other enzymatic or chemical instability. check_species->human Human/Primate consider_linker Consider linker modification or alternative non-cleavable linker for rodent studies. rodent->consider_linker check_assay Review Assay Protocol: - Incubation time/temp correct? - Protease inhibitors used? human->check_assay protocol_ok Protocol is correct. check_assay->protocol_ok Yes protocol_error Correct protocol and repeat experiment. check_assay->protocol_error No investigate_human Investigate potential for other plasma proteases or chemical hydrolysis. protocol_ok->investigate_human protocol_error->start

Caption: Troubleshooting workflow for premature MMAE release.

Corrective Actions:

  • Species-Specific Analysis: Acknowledge the known instability of VC linkers in rodent plasma.[8][9] If preclinical studies are planned in rodents, consider this a characteristic of the molecule in that species.

  • Assay Controls: Ensure your in vitro assay includes appropriate controls, such as incubating the ADC in buffer alone to rule out non-enzymatic degradation.

  • Alternative Linkers: For rodent models, you may need to evaluate alternative linker technologies that are more stable in rodent plasma or use a surrogate ADC with a stable linker to understand the antibody's contribution to efficacy.

Issue 2: ADC Aggregation During or After Conjugation/Purification

Aggregation can compromise the quality and performance of your ADC.

Troubleshooting Workflow

start ADC Aggregation Observed check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar high_dar High DAR (>4) is a likely cause due to increased hydrophobicity. check_dar->high_dar High low_dar DAR is within acceptable range (2-4). check_dar->low_dar Low/Optimal optimize_dar Optimize conjugation conditions to lower the average DAR. high_dar->optimize_dar check_buffer Evaluate Buffer Conditions: - pH - Excipients (e.g., arginine, polysorbate) - Salt concentration low_dar->check_buffer buffer_ok Buffer conditions seem appropriate. check_buffer->buffer_ok Optimal buffer_bad Suboptimal buffer conditions. check_buffer->buffer_bad Suboptimal check_handling Review Storage & Handling: - Avoid repeated freeze-thaw cycles - Minimize mechanical stress buffer_ok->check_handling optimize_buffer Screen for optimal buffer formulation to increase colloidal stability. buffer_bad->optimize_buffer handling_ok Storage and handling are correct. check_handling->handling_ok OK handling_bad Improper handling identified. check_handling->handling_bad Improper correct_handling Implement best practices for ADC storage and handling. handling_bad->correct_handling

Caption: Troubleshooting workflow for ADC aggregation.

Corrective Actions:

  • DAR Optimization: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) by carefully controlling the conjugation reaction conditions.

  • Formulation Development: Screen different buffer formulations. Excipients like arginine and polysorbates can be effective in preventing aggregation.[3]

  • Process Optimization: Minimize the use of organic co-solvents during the conjugation process. If they are necessary, perform a rapid buffer exchange immediately after conjugation.[3]

  • Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify payload release over time in plasma from different species.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Dilute the this compound ADC into the plasma to a final concentration of 1 mg/mL. Prepare a parallel control sample by diluting the ADC in a stable buffer (e.g., PBS). Incubate all samples at 37°C.[4][17]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further degradation.[18]

  • Sample Analysis: Analyze the samples to determine the average DAR and the concentration of released MMAE.

    • DAR Analysis (LC-MS):

      • Capture the ADC from the plasma aliquot using immunoaffinity beads (e.g., Protein A/G).[18][19]

      • Wash the beads to remove unbound plasma proteins.

      • Elute the ADC and analyze by LC-MS to determine the distribution of different DAR species over time.[18]

    • Free Payload Analysis (LC-MS/MS):

      • To the plasma aliquot, add an internal standard.

      • Perform protein precipitation with an organic solvent (e.g., acetonitrile).[20]

      • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.[4]

Data Presentation:

Table 1: Representative DAR Loss Over Time

Time (hours)Average DAR (Human Plasma)Average DAR (Mouse Plasma)Average DAR (Buffer Control)
03.803.803.80
243.753.203.79
483.712.853.78
963.652.103.76
1683.581.553.75

Table 2: Representative Free MMAE Concentration

Time (hours)Free MMAE (% of Total) (Human Plasma)Free MMAE (% of Total) (Mouse Plasma)
0<0.1%<0.1%
240.5%8.5%
480.9%15.2%
961.5%28.0%
1682.2%41.5%

Signaling Pathways and Logical Relationships

Mechanism of Intracellular Payload Release

The VC-PAB linker is designed for specific cleavage within the lysosome of a target cell.

cluster_cell Target Cell ADC_bind 1. ADC Binds to Surface Antigen Internalization 2. Internalization via Endocytosis ADC_bind->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Self_immolation 5. PAB Spacer Self-Immolates Cleavage->Self_immolation Release 6. Free MMAE is Released into Cytosol Self_immolation->Release Action 7. MMAE Binds Tubulin, Induces Apoptosis Release->Action ADC_ext ADC in Circulation ADC_ext->ADC_bind

Caption: Intended intracellular cleavage pathway of VC-PAB-MMAE.

References

overcoming solubility problems of Tco-peg4-VC-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-VC-PAB-MMAE. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning solubility, during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in aqueous buffer (e.g., PBS). What should I do?

A1: this compound has limited solubility in purely aqueous solutions due to the hydrophobic nature of the MMAE payload.[1][2][] It is standard practice to first create a concentrated stock solution in an organic solvent before preparing working solutions.

  • Recommended Action: Dissolve the this compound powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[4][5] Ensure the powder is completely dissolved by gentle vortexing or pipetting. The compound is unstable in solution, so it is recommended to freshly prepare it before use.

Q2: I've created a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous reaction buffer for antibody conjugation. How can I prevent this?

A2: Precipitation upon dilution is a common issue and typically occurs if the final concentration of the organic co-solvent is too low to maintain the solubility of the hydrophobic drug-linker.

  • Troubleshooting Steps:

    • Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous conjugation buffer is sufficient, typically between 5-10% (v/v). This percentage is generally well-tolerated by antibodies and helps keep the drug-linker in solution.

    • Order of Addition: Add the DMSO stock solution of the drug-linker to the aqueous buffer dropwise while gently vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation.

    • Temperature: Perform the dilution at room temperature. Lower temperatures can decrease solubility.

    • pH of Buffer: Ensure the pH of your conjugation buffer is within the optimal range for your specific reaction (e.g., pH 6.5-7.5 for thiol-maleimide conjugation). While pH has a greater impact on the conjugation reaction itself, significant deviations from neutrality can affect the stability of all components.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: Yes, other polar aprotic solvents can be used. MMAE and similar conjugates are also soluble in dimethylformamide (DMF) and dimethylacetamide (DMA). The choice of solvent may depend on the specific requirements of your experiment and downstream applications. For many bioconjugation reactions, DMSO is the most commonly used and well-characterized co-solvent.

Q4: I am observing aggregation of my antibody-drug conjugate (ADC) after conjugation with this compound. Is this related to solubility?

A4: Yes, ADC aggregation is often linked to the hydrophobicity of the payload. Attaching multiple hydrophobic this compound molecules to an antibody increases its overall hydrophobicity, which can lead to aggregation.

  • Corrective Actions:

    • Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of aggregation. Aim for a lower, more controlled DAR (typically 2-4) by adjusting the molar excess of the drug-linker during the conjugation reaction.

    • Formulation Buffer: After purification, formulate the ADC in a buffer containing stabilizing excipients. Surfactants like polysorbate 20 (Tween-20) or sugars can help prevent aggregation.

    • Hydrophilic Linkers: The PEG4 spacer in your molecule is designed to enhance water solubility and reduce aggregation compared to linkers without it. For future experiments, consider linkers with longer PEG chains if aggregation persists.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a microcentrifuge tube. All handling of the potent cytotoxic agent should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For best results, use the solution immediately after preparation.

Table 1: Recommended Solvents for MMAE and Related Conjugates
SolventTypical ConcentrationNotesReference(s)
DMSO 5 - 20 mMMost common co-solvent for conjugation.
DMF VariableAlternative to DMSO.
Ethanol ~25 mg/mL (for MMAE)May not be suitable for all antibodies.
Protocol 2: General Antibody Conjugation Workflow

This protocol provides a general workflow for conjugating the TCO-linker to a tetrazine-modified antibody via a bioorthogonal reaction.

  • Antibody Preparation: Prepare the tetrazine-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Drug-Linker Dilution: Prepare the working solution of this compound by diluting the DMSO stock solution into the reaction buffer. Ensure the final DMSO concentration is below 10%.

  • Conjugation: Add the desired molar excess of the diluted this compound to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for the optimized reaction time (typically 1-4 hours).

  • Purification: Remove unconjugated drug-linker using a desalting column, dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Visual Guides

Diagram 1: Troubleshooting Solubility Issues

G cluster_start Start: Dissolving this compound cluster_solution Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_conjugation Post-Conjugation Issues cluster_success Success start Powder won't dissolve in aqueous buffer dissolve_dmso Dissolve in 100% DMSO to create a stock solution (e.g., 10-20 mM) start->dissolve_dmso precipitate Precipitation upon dilution in buffer? dissolve_dmso->precipitate check_cosolvent Ensure final DMSO is 5-10% (v/v) precipitate->check_cosolvent Yes success_dilution Soluble Working Solution precipitate->success_dilution No add_dropwise Add drug-linker dropwise to buffer with mixing check_cosolvent->add_dropwise add_dropwise->success_dilution aggregation ADC Aggregation Observed? optimize_dar Optimize/Lower DAR (target: 2-4) aggregation->optimize_dar Yes success_conjugation Stable ADC Monomer aggregation->success_conjugation No add_excipients Use stabilizing excipients (e.g., Polysorbate 20) optimize_dar->add_excipients add_excipients->success_conjugation success_dilution->aggregation

Caption: Troubleshooting workflow for this compound solubility.

Diagram 2: ADC Mechanism of Action

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_action Cytotoxic Action ADC TCO-linker-MMAE conjugated to Antibody Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting & Binding Internalization ADC Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage (by Cathepsin B) Lysosome->Cleavage 3. Enzymatic Action MMAE_release Free MMAE Released Cleavage->MMAE_release Tubulin Tubulin Polymerization Inhibited MMAE_release->Tubulin 4. Payload Action Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Cellular mechanism of action for a VC-PAB-MMAE based ADC.

References

Technical Support Center: MMAE Payload Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target toxicity of the monomethyl auristatin E (MMAE) payload in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-based ADCs?

A1: The off-target toxicity of MMAE-based ADCs is primarily driven by the premature release of the MMAE payload into systemic circulation and the uptake of the ADC by non-target cells. Key mechanisms include:

  • Linker Instability: Although various linkers are used, some may lack sufficient stability in plasma, leading to the premature cleavage and release of free MMAE that can diffuse into healthy tissues.[1][2] Valine-citrulline linkers, for example, are susceptible to extracellular carboxylesterase activity.[3]

  • Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system like macrophages and monocytes, can take up ADCs through mechanisms like Fc receptor (FcγRs) and mannose receptor-mediated endocytosis.[1][4] This leads to the intracellular release of MMAE in healthy cells.

  • "Bystander Effect" in Healthy Tissues: The membrane-permeable nature of MMAE allows it to diffuse out of target cells after its release and affect neighboring healthy cells, a phenomenon known as the bystander effect.[1][][6] While beneficial for killing antigen-negative tumor cells, this can cause localized tissue damage in healthy tissues.[1]

  • On-Target, Off-Tumor Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[1][7]

Q2: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?

A2: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. Common DLTs include:

  • Peripheral Neuropathy: This is a frequent adverse event, often leading to dose reduction or discontinuation of treatment.[8][9] MMAE disrupts the microtubule network in peripheral nerves, blocking axonal transport and causing neurodegeneration.[8][10]

  • Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a common hematologic toxicity.[11][12] Free MMAE in the extracellular fluid can inhibit the differentiation of hematopoietic stem cells into neutrophils.[13][14]

  • Ocular Toxicity: Though more common with MMAF and DM4 payloads, some MMAE-containing ADCs have been associated with ocular adverse events like conjunctivitis and keratitis.[15][16][17][18] This can be due to off-target effects on rapidly renewing corneal epithelial cells.[17]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE ADCs?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. A higher DAR generally increases the potency of the ADC but also tends to increase off-target toxicity through several mechanisms:

  • Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[1]

  • Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[1]

  • Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.

This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.

Possible Cause Troubleshooting/Mitigation Strategy
Linker Instability in Culture Media Conduct a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry.[1]
Non-specific Endocytosis Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity.[1]
High ADC Concentration Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio.[1]
Hydrophobic Interactions Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding.[1]

Issue 2: Significant in vivo toxicity at doses required for anti-tumor efficacy.

This is a critical issue that indicates significant off-target toxicity.

Possible Cause Troubleshooting/Mitigation Strategy
High Dosing Regimen Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules, such as less frequent administration.[1]
Rapid Payload Release in Vivo Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.[1]
On-Target, Off-Tumor Toxicity Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring.[1]
Species-Specific Toxicity Be aware that toxicity profiles can differ between species.[1]

Mitigation Strategies

Several strategies can be employed to mitigate the off-target toxicity of MMAE payloads:

1. Linker Optimization:

  • Improve Linker Stability: Utilize more stable linkers to prevent premature payload release.[2][19][20]

  • Incorporate PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG) chains in the linker can increase the hydrophilicity of the ADC.[2][21] This can improve its pharmacokinetic profile, prolong circulation half-life, and reduce non-specific uptake.[2][21][22]

2. Payload Modification:

  • Use Less Permeable Payloads: While MMAE is highly permeable, related auristatins like MMAF, which has a charged carboxyl group, are less membrane-permeable.[2][23] Using a less permeable payload can reduce the bystander effect and associated off-target toxicities.[2]

  • Ionized Cys-linker-MMAE: A novel approach involves using an ionized L-Cysteine (Cys)-linker-MMAE as the payload. This payload has lower permeability, which helps to avoid further off-target toxicity while maintaining high potency upon internalization by target cells.[3][24]

3. Co-administration of Payload-Neutralizing Agents:

  • Anti-MMAE Antibody Fragments (Fabs): Co-administering a payload-neutralizing agent, such as an anti-MMAE Fab, can "mop up" any free MMAE that is prematurely released into the systemic circulation.[2][13][25][26] This prevents the free payload from diffusing into healthy cells and causing off-target toxicity.[2][25][26] Preclinical studies have shown that this approach can improve the therapeutic index of MMAE ADCs without compromising their anti-tumor efficacy.[2][25]

4. Dosing and Schedule Optimization:

  • Adjusting Dosing Regimens: Exploring alternative dosing schedules, such as less frequent administration, can help manage toxicities.[1]

  • Prophylactic Treatments: For predictable toxicities like chemotherapy-induced neuropathy, co-treatment with neuroprotective agents could be considered. For instance, lithium has been shown in preclinical models to prevent both central and peripheral neuropathies induced by MMAE without affecting its antitumor activity.[27]

Data Presentation

Table 1: Common Off-Target Toxicities of MMAE-Based ADCs

ToxicityGrade 3/4 IncidenceNotes
Peripheral Neuropathy Consistently reported[12]A primary non-hematologic toxicity of MMAE-ADCs, often leading to dose modifications.[9]
Neutropenia Consistently reported[12]A common dose-limiting hematologic toxicity.[7]
Anemia Consistently reported[12]A common hematologic adverse event.
Ocular Toxicity Less common than with MMAF/DM4, but reported[15][28]Can manifest as conjunctivitis and keratitis.[15][17]

Table 2: Impact of Mitigation Strategies on MMAE ADC Therapeutic Index

Mitigation StrategyEffect on Off-Target ToxicityImpact on EfficacyReference
Linker PEGylation Reduced non-specific uptake and systemic toxicity.Maintained or improved.[2][29]
Use of Less Permeable Payload (e.g., MMAF) Reduced bystander effect and associated toxicities.Potentially reduced efficacy against heterogeneous tumors.[2][23]
Co-administration of Anti-MMAE Fab Decreased off-target toxicity (e.g., weight loss, anemia, leukopenia).No negative impact on anti-tumor efficacy.[13][25]
Use of Ionized Cys-linker-MMAE Lower bystander toxicity and improved safety profile.Maintained potent cytotoxicity in target cells.[3][24]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of an MMAE-based ADC on both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete culture medium

  • MMAE-based ADC

  • Naked antibody (control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the MMAE-based ADC and the naked antibody in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 values for both cell lines to determine the extent of off-target cytotoxicity.

Protocol 2: In Vivo Tolerability Study in Mice

This protocol provides a general framework for assessing the in vivo safety and tolerability of an MMAE-based ADC.

Materials:

  • Healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • MMAE-based ADC and vehicle control

  • Sterile saline or appropriate vehicle for injection

  • Animal balance

  • Calipers (for tumor models)

Procedure:

  • Acclimatize animals for at least one week before the start of the study.

  • Divide the animals into groups (e.g., vehicle control and multiple ADC dose groups). A typical study might include 3-5 dose levels.

  • Administer the ADC or vehicle control via the desired route (e.g., intravenous injection).

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • At the end of the study, or when endpoints are reached, euthanize the animals and perform a gross necropsy.

  • Collect blood for hematology and clinical chemistry analysis. Key parameters to assess for MMAE toxicity include complete blood counts (especially neutrophils) and liver function tests.

  • Collect major organs for histopathological examination to identify any tissue damage.[1]

Visualizations

Mechanisms of MMAE Off-Target Toxicity cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue cluster_tumor_tissue Tumor Tissue ADC ADC Free MMAE Free MMAE ADC->Free MMAE Premature Linker Cleavage Healthy Cell Healthy Cell ADC->Healthy Cell Non-specific Uptake (e.g., FcγR) Tumor Cell Tumor Cell ADC->Tumor Cell Target-specific Binding Free MMAE->Healthy Cell Diffusion Neighboring Healthy Cell Neighboring Healthy Cell Healthy Cell->Neighboring Healthy Cell Bystander Effect Toxicity Toxicity Healthy Cell->Toxicity Intracellular MMAE Release Neighboring Healthy Cell->Toxicity Neighboring Tumor Cell Neighboring Tumor Cell Tumor Cell->Neighboring Tumor Cell Bystander Effect Apoptosis Apoptosis Tumor Cell->Apoptosis Intracellular MMAE Release Neighboring Tumor Cell->Apoptosis

Caption: Mechanisms of MMAE Off-Target Toxicity.

Workflow for Mitigating MMAE Off-Target Toxicity Start Start High_Toxicity High Off-Target Toxicity Observed? Start->High_Toxicity Linker_Mod Linker Modification (e.g., PEGylation, Stable Linkers) High_Toxicity->Linker_Mod Yes End End High_Toxicity->End No Payload_Mod Payload Modification (e.g., MMAF, Cys-linker-MMAE) Linker_Mod->Payload_Mod Co_Admin Co-administration of Neutralizing Agent (e.g., anti-MMAE Fab) Payload_Mod->Co_Admin Dose_Opt Dose/Schedule Optimization Co_Admin->Dose_Opt Evaluate Toxicity Mitigated? Dose_Opt->Evaluate Evaluate->Linker_Mod No Evaluate->End Yes

Caption: Logical workflow for mitigating MMAE off-target toxicity.

Signaling Pathway of MMAE-Induced Neuropathy MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to Microtubule_Dysregulation Microtubule Dysregulation Tubulin->Microtubule_Dysregulation Inhibits Polymerization Axonal_Transport_Block Blocked Axonal Transport Microtubule_Dysregulation->Axonal_Transport_Block Neurodegeneration Neurodegeneration Axonal_Transport_Block->Neurodegeneration Peripheral_Neuropathy Peripheral Neuropathy Neurodegeneration->Peripheral_Neuropathy

Caption: Signaling pathway of MMAE-induced peripheral neuropathy.

References

Technical Support Center: Purification of Hydrophobic Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydrophobic Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of hydrophobic ADCs, offering potential causes and solutions.

Issue 1: ADC Aggregation and Precipitation

Question: My hydrophobic ADC is aggregating and precipitating during purification. What are the possible causes and how can I resolve this?

Answer:

Aggregation is a common challenge with hydrophobic ADCs, primarily driven by the increased surface hydrophobicity from the conjugated payload.[1][2] This can lead to low recovery and compromised product quality.

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[3]

  • Buffer Conditions: Inappropriate buffer pH, ionic strength, or the presence of certain salts can induce aggregation.[1][4] For example, high concentrations of kosmotropic salts like ammonium (B1175870) sulfate, often used in Hydrophobic Interaction Chromatography (HIC), can sometimes lead to precipitation.[4]

  • High Protein Concentration: Processing ADCs at high concentrations increases the likelihood of intermolecular interactions and aggregation.[1]

  • Physical Stress: High shear forces during steps like tangential flow filtration (TFF) or vigorous mixing can cause denaturation and aggregation.[1]

  • Presence of Solvents: Residual organic solvents used for dissolving the payload-linker can disrupt ADC stability and lead to aggregation.[1]

Troubleshooting Solutions:

SolutionExperimental Protocol
Optimize Chromatography Method Switch from bind-elute to flow-through mode in HIC to reduce interaction time with the hydrophobic resin.[5] Alternatively, explore Mixed-Mode Chromatography (MMC), which utilizes both ionic and hydrophobic interactions and can offer unique selectivity for aggregate removal.[1][6]
Adjust Buffer Composition Screen different buffer systems and pH levels to find conditions that maximize ADC stability. The addition of non-ionic surfactants (e.g., Tween 20, Polysorbate 80) or certain excipients can help prevent surface adsorption and aggregation.[1] When using HIC, consider using sodium chloride instead of ammonium sulfate, as it has lower hydrophobicity and may reduce the risk of precipitation while still enabling capture.[7]
Optimize Protein Concentration Determine the optimal protein concentration range for your specific ADC through solubility studies before large-scale purification.[8][9]
Minimize Physical Stress Reduce shear stress during TFF by optimizing flow rates and pressures.[1] Use gentle mixing methods during processing.
Efficient Removal of Solvents Employ Tangential Flow Filtration (TFF) to effectively remove residual organic solvents and other small molecules post-conjugation.[1][10]

Issue 2: Poor Separation of DAR Species

Question: I am struggling to separate ADC species with different Drug-to-Antibody Ratios (DARs). How can I improve the resolution?

Answer:

Achieving a homogeneous DAR profile is critical for the efficacy and safety of an ADC.[4][11] Hydrophobic Interaction Chromatography (HIC) is the primary method for separating different DAR species based on their varying hydrophobicity.[12][13]

Potential Causes:

  • Suboptimal HIC Conditions: Incorrect resin selection, gradient slope, or mobile phase composition can lead to poor resolution.

  • High Heterogeneity of the Conjugate: Stochastic conjugation methods can result in a wide range of DAR species, making separation challenging.[4]

Troubleshooting Solutions:

SolutionExperimental Protocol
HIC Method Optimization Resin Selection: Screen HIC resins with different ligand chemistries (e.g., butyl, phenyl) and hydrophobicity levels to find the one that provides the best selectivity for your ADC.[3][4][14] A more hydrophobic resin like butyl may not elute the ADC species, while a phenyl-based resin might provide sufficient separation.[4] Gradient Optimization: Develop a shallow elution gradient to maximize the separation between different DAR species.[8][9] Both linear and step gradients can be effective.[3][8] Mobile Phase Additives: The addition of a small amount of isopropanol (B130326) to the mobile phase can sometimes improve resolution.[14]
Consider Mixed-Mode Chromatography (MMC) MMC can provide an orthogonal separation mechanism by exploiting differences in both charge and hydrophobicity, potentially offering better resolution of DAR species than HIC alone.[6][15]

Issue 3: Removal of Unconjugated Antibody and Free Drug

Question: How can I efficiently remove unconjugated antibody (DAR=0) and residual free drug from my ADC preparation?

Answer:

The presence of unconjugated antibody can reduce the potency of the ADC, while residual free drug is a safety concern due to its cytotoxicity.[11][16]

Troubleshooting Solutions:

ImpurityRecommended TechniqueExperimental Protocol
Unconjugated Antibody (DAR=0) Hydrophobic Interaction Chromatography (HIC) During HIC, the unconjugated antibody, being less hydrophobic than the ADC species, will either flow through the column or elute very early in the gradient.[4][11] This allows for its effective separation from the drug-conjugated species.
Residual Free Drug Tangential Flow Filtration (TFF) TFF is highly effective for removing small molecules like unconjugated payloads from the much larger ADC.[1][7][16] Perform diafiltration with a suitable buffer to wash out the free drug.
Size Exclusion Chromatography (SEC) SEC separates molecules based on size and can be used to remove small impurities like free drug.[7] However, TFF is generally more efficient for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the primary chromatography technique for purifying hydrophobic ADCs and why?

A1: Hydrophobic Interaction Chromatography (HIC) is the gold standard for the purification and characterization of ADCs.[12][13] It is well-suited for this purpose because it separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[12][17] The addition of hydrophobic cytotoxic drugs to an antibody increases its hydrophobicity in a manner that is generally proportional to the Drug-to-Antibody Ratio (DAR).[13] HIC can effectively resolve species with different DARs, as well as separate the ADC from the unconjugated antibody.[4][11]

Q2: What are the key parameters to consider when developing a HIC method for ADC purification?

A2: Developing a robust HIC method involves several key steps:

  • Resin Selection: Choosing a stationary phase with appropriate hydrophobicity is crucial.[8][9]

  • Salt Selection and Concentration: High concentrations of kosmotropic salts (e.g., ammonium sulfate, sodium chloride) in the binding buffer are used to promote the hydrophobic interaction.[13] The type and concentration of salt will influence binding strength and selectivity.

  • Gradient Design: A decreasing salt gradient is used for elution. The slope of the gradient is a critical parameter for achieving good resolution between different DAR species.[8][9]

  • pH: The pH of the mobile phase can affect the hydrophobicity of the ADC and should be optimized.[3]

  • Additives: Organic modifiers, such as isopropanol, can be included in the mobile phase to modulate retention and improve peak shape.[14]

Q3: What is Mixed-Mode Chromatography (MMC) and what are its advantages for ADC purification?

A3: Mixed-Mode Chromatography (MMC) utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions, most commonly a combination of ion-exchange and hydrophobic interactions.[6][18] This provides a unique and orthogonal separation mechanism compared to single-mode chromatography techniques.[6]

Advantages for ADC purification include:

  • Enhanced Selectivity: The dual interaction mechanism can lead to better separation of challenging impurities like aggregates and closely related DAR species.[6][15]

  • Reduced Process Steps: In some cases, MMC can achieve in a single step what might otherwise require multiple chromatography steps, streamlining the purification process.[6]

Q4: How does the Drug-to-Antibody Ratio (DAR) impact the purification of hydrophobic ADCs?

A4: The DAR is a critical quality attribute that significantly influences the physicochemical properties of an ADC, including its hydrophobicity.[3]

  • Increased Hydrophobicity: As the DAR increases, the ADC becomes more hydrophobic.[13] This increased hydrophobicity is the basis for separation by HIC.

  • Aggregation Propensity: Higher DAR species are more prone to aggregation due to stronger intermolecular hydrophobic interactions.[1][3] This can lead to yield loss and the formation of undesirable high molecular weight species.

  • Purification Challenge: The goal of purification is often to isolate a specific DAR species or a narrow range of DARs.[8][9] The heterogeneity of the initial conjugate mixture, with multiple DAR species present, complicates the purification process and necessitates high-resolution separation techniques like HIC.[3]

Visualizations

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Conjugation Antibody-Drug Conjugation TFF1 TFF (Diafiltration) - Remove free drug - Buffer exchange Conjugation->TFF1 Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) - Separate DAR species - Remove unconjugated Ab TFF1->HIC Free drug removed TFF2 TFF (Concentration/ Diafiltration) - Final formulation HIC->TFF2 Desired DAR species SterileFiltration Sterile Filtration TFF2->SterileFiltration Formulated ADC PurifiedADC Purified ADC SterileFiltration->PurifiedADC Troubleshooting_Logic Start Purification Issue Identified Aggregation Aggregation/ Precipitation? Start->Aggregation PoorSeparation Poor DAR Separation? Aggregation->PoorSeparation No Sol_Aggregation - Optimize Buffer (pH, additives) - Reduce Protein Concentration - Explore Flow-Through HIC/MMC Aggregation->Sol_Aggregation Yes Impurities Residual Impurities (Free Drug/Ab)? PoorSeparation->Impurities No Sol_Separation - Optimize HIC Gradient - Screen HIC Resins - Add Mobile Phase Modifiers - Consider MMC PoorSeparation->Sol_Separation Yes Sol_Impurities - Implement TFF for Free Drug - Use HIC for Unconjugated Ab Impurities->Sol_Impurities Yes End Problem Resolved Impurities->End No Sol_Aggregation->End Sol_Separation->End Sol_Impurities->End

References

dealing with premature linker cleavage in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Development. This guide provides troubleshooting assistance and answers to frequently asked questions regarding premature linker cleavage in vivo. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy, making linker stability a critical parameter in ADC design.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is premature linker cleavage and why is it a concern?

A1: Premature linker cleavage refers to the unintended release of the cytotoxic payload from an Antibody-Drug Conjugate (ADC) in systemic circulation before it reaches the target tumor cells.[1][4] This is a significant concern because the systemic release of potent cytotoxic drugs can cause severe off-target toxicities, such as myelosuppression (including neutropenia and thrombocytopenia) and liver toxicity.[3][5][6] Furthermore, it reduces the amount of payload delivered to the tumor, thereby diminishing the ADC's therapeutic efficacy.[1][7] An ideal linker must remain stable in circulation but be readily cleaved within the target cell or tumor microenvironment.[2][8]

Q2: What are the common causes of premature linker cleavage in vivo?

A2: Premature linker cleavage can be triggered by several mechanisms:

  • Enzymatic Cleavage: Certain linkers are susceptible to cleavage by enzymes present in the plasma. For example, valine-citrulline (Val-Cit) based linkers can be prematurely cleaved by human neutrophil elastase and mouse carboxylesterase 1c (Ces1c).[6][9][10][11]

  • Chemical Instability: Some linkers are inherently unstable under physiological conditions.

    • pH-sensitive linkers (e.g., hydrazones) can hydrolyze at the physiological pH of blood (~7.4), even though they are designed for cleavage in the acidic environment of lysosomes.[1][7][12]

    • Disulfide linkers can be reduced by circulating reductants like glutathione (B108866) (GSH), which is present at lower concentrations in plasma compared to the intracellular environment but can still cause some degree of premature cleavage.[1][7][]

  • Deconjugation of Maleimide Linkers: Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo a retro-Michael reaction. This reaction leads to the deconjugation of the entire drug-linker complex, which can then bind to other circulating proteins like albumin, causing off-target toxicity.[8][14]

Q3: Which linker types are generally more stable in plasma?

A3: Linker stability is a key design feature. Non-cleavable linkers, such as those forming a thioether bond (e.g., SMCC), are generally the most stable in plasma as they require the complete degradation of the antibody in the lysosome to release the payload.[8][12] Among cleavable linkers, stability can vary significantly. Newer generation peptide linkers and tandem-cleavage linkers have been engineered for enhanced plasma stability.[5][11][15]

  • Tandem-Cleavage Linkers: These require two sequential enzymatic events for payload release. A protective group (e.g., a β-glucuronide moiety) sterically hinders the primary cleavage site (e.g., a dipeptide) from plasma proteases. This protective group is first removed by a lysosomal enzyme (like β-glucuronidase), exposing the linker for the second cleavage event inside the target cell.[5][11][15]

  • Modified Peptide Linkers: Introducing hydrophilic amino acids or steric hindrance near the cleavage site can improve stability. For example, the glutamic acid-valine-citrulline (EVCit) linker shows greater stability in mouse plasma compared to the traditional Val-Cit linker.[1][9] The glutamic acid-glycine-citrulline (EGCit) linker was developed to resist cleavage by neutrophil elastase.[6][16]

Q4: How can I assess the in vivo stability of my ADC linker?

A4: Assessing in vivo linker stability is crucial and is typically done through pharmacokinetic (PK) studies in animal models (e.g., mice, rats).[8][17] These studies involve measuring the concentration of three key analytes in plasma over time:

  • Total Antibody: Measures all antibody species, regardless of whether they are conjugated to a drug.

  • Intact ADC (Antibody-Conjugated Drug): Measures the antibody with the payload still attached.

  • Free Payload: Measures the amount of cytotoxic drug that has been prematurely released into circulation.[1]

A stable linker will show the concentration of intact ADC decreasing at a similar rate to the total antibody, with minimal levels of free payload detected in the plasma.[5][] The primary analytical methods used are ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][18]

Quantitative Data on Linker Stability

The stability of different linkers can be compared using data from in vitro plasma incubation assays and in vivo pharmacokinetic studies. The tables below summarize representative data.

Table 1: Comparative Stability of Peptide Linkers in Mouse Plasma
Linker SequenceADC ExampleStability Characteristics in Mouse PlasmaReference(s)
Val-Cit (Valine-Citrulline) anti-HER2-MMAFLost >95% of conjugated payload after 14-day incubation. Susceptible to carboxylesterase Ces1c.[1][9]
SVCit (Serine-Valine-Citrulline) anti-HER2-MMAFLost ~70% of conjugated payload after 14-day incubation.[1]
EVCit (Glutamic acid-Valine-Citrulline) anti-HER2-MMAFShowed almost no linker cleavage after 14-day incubation. Resistant to Ces1c.[1][9]
Val-Cit Dipeptide cAC10-MMAELinker half-life of approximately 144 hours (6.0 days).[1]
Table 2: In Vivo Linker Half-Life in Different Species
Linker TypeADC ExampleAnimal ModelApparent Linker Half-Life (t½)Reference(s)
Val-Cit Dipeptide cAC10-MMAEMouse~144 hours (6.0 days)[1]
Val-Cit Dipeptide cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[1]
Non-cleavable (SMCC) Trastuzumab-DM1Mouse~250 hours (10.4 days)[1]

Troubleshooting Guide: Premature Linker Cleavage

If you observe high levels of free payload in plasma, poor efficacy in xenograft models, or unexpected toxicity, use this guide to troubleshoot potential linker instability.

Observed Problem Potential Cause Recommended Action & Experimental Protocol
High levels of free payload detected in plasma shortly after ADC administration. Enzymatic cleavage in plasma. (e.g., Val-Cit linker cleavage by elastase or carboxylesterases).[9][10]1. Modify Linker Chemistry: Synthesize ADCs with next-generation linkers designed for higher stability (e.g., EVCit, EGCit, or tandem-cleavage linkers).[6][19] 2. Conduct In Vitro Plasma Stability Assay: Incubate the ADC in plasma from different species (mouse, rat, human) and measure intact ADC and free payload over time using LC-MS/MS to confirm enzymatic degradation.[8]
Loss of Drug-to-Antibody Ratio (DAR) over time, but low levels of free payload detected. Maleimide Linker Deconjugation. The drug-linker complex may have detached from the antibody via a retro-Michael reaction and subsequently bound to circulating proteins like albumin.[8][14]1. Analyze Plasma Proteins: Use mass spectrometry to analyze albumin and other plasma proteins for adduction of the linker-payload.[14] 2. Use Stabilized Maleimides: Employ self-hydrolyzing or other next-generation maleimides that form a more stable thiosuccinimide linkage.[8] 3. Optimize Conjugation Site: Conjugate at sites with a local chemical environment that promotes hydrolysis of the thiosuccinimide ring, stabilizing the linkage.[8][20]
ADC shows good stability in human plasma but is unstable in mouse plasma. Species-Specific Enzyme Activity. Mouse plasma contains high levels of carboxylesterase 1c (Ces1c), which is known to cleave certain peptide linkers like Val-Cit.[9][11][18]1. Use a More Stable Linker: For preclinical mouse studies, use a linker known to be resistant to Ces1c, such as the EVCit linker.[1][9] 2. Confirm with In Vitro Assay: Directly compare the ADC's stability in mouse vs. human plasma in an in vitro assay.[18]
Unexpected off-target toxicity (e.g., neutropenia) observed in vivo. Premature payload release. Even low levels of systemic payload release can be highly toxic, especially for payloads like MMAE. This is a known issue with Val-Cit linkers due to cleavage by neutrophil elastase.[3][10][11]1. Re-evaluate Linker Choice: Consider a linker with superior in vivo stability, such as a tandem-cleavage linker or a non-cleavable linker, to improve the therapeutic index.[5][12] 2. Perform Dose-Response Toxicity Study: Correlate the dose and PK profile (specifically free payload levels) with the observed toxicity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and drug deconjugation by incubating the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.[8]

Methodology:

  • Preparation: Prepare stock solutions of your ADC in a suitable buffer. Obtain fresh plasma (e.g., K2-EDTA anti-coagulated) from the desired species.

  • Incubation: Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL). Prepare a control sample with the ADC in buffer alone. Incubate all samples at 37°C.[8]

  • Time Points: Collect aliquots from the incubation mixture at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction by freezing the samples at -80°C.[8]

  • Sample Analysis (Quantification of Free Payload):

    • Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) to the plasma aliquots to precipitate proteins.[1]

    • Centrifugation: Centrifuge to pellet the precipitated proteins.

    • Supernatant Analysis: Collect the supernatant containing the free payload and analyze it using LC-MS/MS.[1]

  • Sample Analysis (Quantification of Intact ADC):

    • Use an ELISA-based method or LC-MS analysis of the intact ADC to determine the change in drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage or payload loss.[1][2]

Protocol 2: In Vivo Pharmacokinetic (PK) Study for Linker Stability

Objective: To assess the in vivo stability of the ADC by measuring the concentrations of total antibody, intact ADC, and free payload in plasma after administration to an animal model.[17]

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats).[1][8]

  • Blood Collection: Collect blood samples via an appropriate method (e.g., tail vein or cardiac puncture for terminal bleed) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr, 336 hr post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).[8]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Quantification: Use a generic ELISA that captures the antibody backbone, regardless of conjugation status.

    • Intact ADC Quantification: Use a format-specific ELISA. This often involves capturing the ADC via its antibody portion and detecting it with an antibody that specifically binds to the payload. This ensures only intact ADC is measured.[1]

    • Free Payload Quantification: Use the LC-MS/MS method described in Protocol 1 to measure the concentration of released payload in the plasma samples.[1]

  • Data Analysis: Plot the concentration of each of the three analytes versus time to generate PK profiles. Calculate key PK parameters (e.g., half-life, clearance) for each analyte. A significant divergence between the total antibody and intact ADC curves indicates linker instability.

Visualizations

Experimental and Logical Workflows

G cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_analysis Data Analysis & Root Cause cluster_solution Solution Pathway P High In Vivo Toxicity or Poor Efficacy Observed PK Conduct In Vivo PK Study (Measure Total Ab, Intact ADC, Free Payload) P->PK Begin Troubleshooting Plasma Perform In Vitro Plasma Stability Assay P->Plasma Begin Troubleshooting A1 PK Data Shows Divergence of Total Ab and Intact ADC Curves + High Free Payload PK->A1 A2 In Vitro Assay Confirms Instability in Plasma (Species-Specific?) Plasma->A2 A1->A2 Correlates with A3 DAR Loss with Low Free Payload Suggests Deconjugation A1->A3 If payload is low S1 Redesign Linker: - Tandem-Cleavage - Steric Hindrance (e.g., EVCit) - Non-Cleavable Linker A1->S1 Cause: Linker Cleavage S2 Optimize Conjugation: - Stabilized Maleimide - Site Selection A3->S2 Cause: Deconjugation

Caption: Troubleshooting workflow for premature linker cleavage.

G cluster_systemic Systemic Circulation (High Stability Required) cluster_tumor Tumor Microenvironment / Target Cell (Cleavage Desired) ADC_circ Intact ADC in Bloodstream (pH 7.4) Cleavage Premature Cleavage (e.g., by Plasma Enzymes) ADC_circ->Cleavage Unstable Linker ADC_target ADC Binds to Tumor Antigen ADC_circ->ADC_target Stable Linker Free_Payload Systemic Free Payload Cleavage->Free_Payload Toxicity Off-Target Toxicity (e.g., Myelosuppression) Free_Payload->Toxicity Internalize Internalization via Receptor-Mediated Endocytosis ADC_target->Internalize Lysosome Trafficking to Lysosome (Low pH, High Protease) Internalize->Lysosome Release Intended Payload Release Lysosome->Release Cleavage Trigger Efficacy Targeted Cell Kill (Therapeutic Efficacy) Release->Efficacy

Caption: Fate of an ADC with a stable vs. unstable linker.

References

Technical Support Center: Assessing the Stability of the VC-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linker used in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the structure and cleavage mechanism of the VC-PAB linker?

A1: The VC-PAB linker is a dipeptide-based, enzymatically cleavable linker. Its core components are a valine-citrulline (VC) dipeptide, which is a substrate for the lysosomal enzyme Cathepsin B, and a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer.[1][2] Upon internalization of the ADC into a target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases like Cathepsin B lead to the cleavage of the amide bond between citrulline and the PAB spacer.[2][3] This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which in turn releases the active cytotoxic payload.

Q2: What are the main factors influencing the stability of the VC-PAB linker?

A2: The stability of the VC-PAB linker is a critical attribute for the efficacy and safety of an ADC. An ideal linker should be stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved within the target tumor cells. Key factors influencing its stability include:

  • Enzymatic susceptibility: The primary cleavage mechanism is by Cathepsin B in the lysosome. However, it can also be susceptible to other proteases.

  • Plasma stability: The linker's stability in plasma is crucial. A significant challenge is the premature cleavage by other enzymes present in the bloodstream.

  • Species differences: There are notable differences in plasma stability between species. For instance, the VC-PAB linker is known to be significantly less stable in mouse plasma compared to human plasma. This is a critical consideration for preclinical studies.

  • Conjugation site: The specific site of conjugation on the antibody can influence the linker's accessibility to enzymes and thus its stability.

Q3: Why is the VC-PAB linker unstable in mouse plasma?

A3: The instability of the VC-PAB linker in mouse plasma is primarily due to the enzymatic activity of carboxylesterase 1c (Ces1c). This enzyme is present in mouse plasma and can prematurely cleave the linker, leading to the unintended release of the cytotoxic payload into circulation. This can result in increased systemic toxicity and a reduced therapeutic window in mouse models. In contrast, human plasma lacks this specific carboxylesterase activity, leading to higher stability of VC-PAB based ADCs in humans.

Troubleshooting Guides

Issue 1: Premature payload release observed in in vitro mouse plasma stability assay.

  • Possible Cause 1: Cleavage by murine carboxylesterase 1c (Ces1c). This is a well-documented issue with VC-PAB linkers in mouse models.

    • Troubleshooting Action:

      • Confirm the finding by running a control experiment in human plasma, where the linker is expected to be more stable.

      • Consider using a modified linker that is more resistant to Ces1c cleavage for your mouse studies. Examples include the glutamic acid-valine-citrulline (EVCit) linker.

      • If continuing with the VC-PAB linker in mice, be aware of the potential for higher off-target toxicity and a shorter ADC half-life when interpreting in vivo efficacy and toxicity data.

  • Possible Cause 2: Assay-related artifacts.

    • Troubleshooting Action:

      • Ensure proper handling of plasma and ADC samples to avoid degradation.

      • Minimize freeze-thaw cycles of plasma.

      • Include appropriate controls, such as the ADC incubated in buffer alone, to assess the baseline stability.

Issue 2: Inconsistent results in Cathepsin B cleavage assay.

  • Possible Cause 1: Inactive Cathepsin B enzyme.

    • Troubleshooting Action:

      • Verify the activity of your Cathepsin B stock using a known fluorogenic substrate.

      • Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.

      • Prepare fresh enzyme dilutions for each experiment.

  • Possible Cause 2: Suboptimal assay conditions.

    • Troubleshooting Action:

      • Confirm that the assay buffer has the correct pH (typically acidic, around 5.0-6.0) for optimal Cathepsin B activity.

      • Ensure the presence of a reducing agent like DTT in the assay buffer, as Cathepsin B is a cysteine protease.

      • Optimize the enzyme and substrate concentrations to be in the linear range of the assay.

Issue 3: Difficulty in quantifying free payload versus intact ADC by LC-MS.

  • Possible Cause 1: Inefficient separation of the free payload from the ADC.

    • Troubleshooting Action:

      • Optimize the protein precipitation step (e.g., with acetonitrile) to efficiently remove the antibody and leave the free payload in the supernatant for analysis.

      • For intact ADC analysis, utilize immuno-affinity capture to isolate the ADC from plasma components before LC-MS analysis.

  • Possible Cause 2: Low sensitivity for detecting the released payload.

    • Troubleshooting Action:

      • Use a high-resolution mass spectrometer (e.g., Q-TOF) for better sensitivity and mass accuracy.

      • Develop a sensitive multiple reaction monitoring (MRM) method for the specific payload molecule if using a triple quadrupole mass spectrometer.

      • Include an appropriate internal standard for accurate quantification.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the VC-PAB linker and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) on ice.

    • Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).

    • Immediately stop the reaction by freezing the aliquots at -80°C.

  • Sample Analysis:

    • Analyze the samples to quantify the amount of intact ADC and the released payload.

    • Quantification Methods:

      • LC-MS: This is the preferred method for accurately determining the drug-to-antibody ratio (DAR) over time and quantifying the free payload.

        • For DAR analysis, the ADC can be captured from plasma using immuno-affinity beads (e.g., Protein A or anti-human IgG). The captured ADC is then analyzed by LC-MS.

        • For free payload analysis, proteins in the plasma sample are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS.

      • ELISA: Can be used to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the VC-PAB linker to cleavage by its target enzyme, Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT).

    • Reconstitute purified human Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).

    • Prepare a stock solution of the ADC.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.

    • Pre-warm the solution to 37°C.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate at 37°C and collect samples at different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Reaction Quenching and Analysis:

    • Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).

    • Centrifuge the samples to precipitate the enzyme.

    • Analyze the supernatant by LC-MS/MS to quantify the released payload.

Data Presentation

Table 1: Comparative Stability of VC-PAB Linked ADCs in Human vs. Mouse Plasma

SpeciesADC ConstructIncubation Time (hours)% Intact ADC RemainingReference
HumanTrastuzumab-vc-MMAE168>90%
MouseTrastuzumab-vc-MMAE144<80%
HumanITC6104RO (VC-PABC linker)48~95%
MouseITC6104RO (VC-PABC linker)48~20%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Premature payload release in mouse plasmaCleavage by carboxylesterase 1c (Ces1c)Use human plasma as a control; consider a Ces1c-resistant linker.
Inconsistent Cathepsin B cleavage resultsInactive enzyme or suboptimal assay conditionsVerify enzyme activity; optimize buffer pH and composition.
Difficulty in LC-MS quantificationInefficient sample preparation or low sensitivityOptimize protein precipitation/immuno-capture; use high-resolution MS.

Visualizations

VC_PAB_Cleavage_Mechanism cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) with VC-PAB Linker Endosome Endosome (pH 5.5-6.2) ADC->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Active Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of VC-PAB linker cleavage and payload release within a target cell.

Experimental_Workflow cluster_stability In Vitro Stability Assessment Start ADC with VC-PAB Linker Plasma_Incubation Incubate in Plasma (Human, Mouse, etc.) at 37°C Start->Plasma_Incubation Enzyme_Assay Incubate with Cathepsin B at 37°C Start->Enzyme_Assay Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points Enzyme_Assay->Time_Points Sample_Prep Sample Preparation (Immuno-capture or Protein Precipitation) Time_Points->Sample_Prep LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (DAR Calculation, Free Payload Quantification) LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for assessing VC-PAB linker stability.

References

Technical Support Center: The Influence of PEG4 Spacer Length on ADC Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) that incorporate Polyethylene Glycol (PEG) spacers, with a specific focus on the impact of PEG4 spacer length.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG4 spacer in an ADC?

A1: The primary role of a PEG4 spacer in an Antibody-Drug Conjugate (ADC) is to modulate the physicochemical and pharmacological properties of the conjugate.[][2] Key functions include:

  • Increased Hydrophilicity: PEG linkers, including PEG4, are incorporated into ADC design to increase the overall water solubility of the ADC construct.[][3] This is particularly crucial when conjugating hydrophobic cytotoxic payloads, as it helps to mitigate aggregation.[3][4]

  • Steric Hindrance: The flexible nature of the PEG chain creates a "steric shield" that physically separates the hydrophobic payloads of adjacent ADC molecules, further reducing the likelihood of aggregation, especially at high drug-to-antibody ratios (DAR).[3]

  • Improved Pharmacokinetics (PK): By increasing hydrophilicity and providing steric hindrance, PEG spacers can lead to a longer circulation half-life and an increased area under the curve (AUC), enhancing the exposure of the tumor to the ADC.[2][5]

Q2: How does a PEG4 spacer length compare to longer PEG chains (e.g., PEG8, PEG12) in its impact on ADC properties?

A2: The length of the PEG spacer is a critical design parameter that influences a trade-off between various ADC properties.

  • Stability and Aggregation: Shorter PEG linkers like PEG4 can offer good stability by keeping the payload relatively close to the antibody, which can provide a degree of spatial shielding.[2][6] However, longer PEG chains often provide a more pronounced "stealth" effect, which can be more effective at preventing aggregation, especially with highly hydrophobic payloads.[2]

  • Pharmacokinetics: Generally, longer PEG chains lead to more significant improvements in pharmacokinetic profiles, resulting in a longer half-life and reduced clearance.[2][5] A threshold effect is often observed around PEG8, where further increases in length may have a diminished impact on clearance.[2][5]

  • Efficacy: While longer PEG linkers can enhance in vivo efficacy due to improved PK, they may sometimes lead to a decrease in in vitro cytotoxicity.[2] A PEG4 spacer often provides a balance between maintaining in vitro potency and achieving favorable in vivo performance.[3]

Q3: Can the inclusion of a PEG4 spacer affect the Drug-to-Antibody Ratio (DAR)?

A3: Yes, the PEG spacer length can influence the achievable Drug-to-Antibody Ratio (DAR). While the conjugation chemistry and the number of available conjugation sites on the antibody are the primary determinants of DAR, the properties of the linker-payload, including the PEG spacer, can play a role.[7] For instance, incorporating a PEG spacer can improve the solubility of a hydrophobic linker-payload, potentially allowing for a higher DAR to be achieved without causing aggregation.[7] However, the effect can be complex and may depend on the specific properties of the cleavable trigger and payload.[7]

Troubleshooting Guide

Issue 1: ADC Aggregation During Formulation or Storage

  • Question: My ADC with a PEG4 spacer is showing signs of aggregation. What could be the cause and how can I troubleshoot this?

  • Answer: ADC aggregation is a common issue, often driven by the hydrophobicity of the cytotoxic payload.[3] While a PEG4 spacer enhances hydrophilicity, it may not be sufficient for highly hydrophobic drugs or high DAR conjugates.

    Troubleshooting Steps:

    • Characterize the Aggregate: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to quantify the extent of aggregation.

    • Evaluate Formulation Buffer: Optimize the pH and ionic strength of the formulation buffer. Consider the inclusion of excipients like polysorbate 20 or sucrose (B13894) to improve stability.

    • Consider a Longer PEG Spacer: If aggregation persists, synthesizing ADCs with longer PEG spacers (e.g., PEG8, PEG12) may be necessary to provide greater steric hindrance and hydrophilicity.[2]

    • Re-evaluate DAR: A lower DAR may be required to reduce the overall hydrophobicity of the ADC and minimize aggregation.

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

  • Question: My ADC with a PEG4 spacer is highly potent in vitro, but it's not showing the expected anti-tumor activity in my in vivo models. What are the potential reasons?

  • Answer: A discrepancy between in vitro and in vivo efficacy can often be attributed to suboptimal pharmacokinetic properties.

    Troubleshooting Steps:

    • Conduct a Pharmacokinetic Study: Analyze the ADC's plasma concentration over time to determine its half-life, clearance rate, and overall exposure (AUC).[2] Poor PK can lead to insufficient drug accumulation in the tumor.

    • Investigate Premature Payload Release: Assess the stability of the linker in circulation. Premature cleavage of the linker can lead to systemic toxicity and reduced efficacy.

    • Consider a Longer PEG Spacer: A PEG4 spacer may not provide a sufficient "stealth" effect, leading to faster clearance.[2] Evaluating longer PEG linkers (e.g., PEG8, PEG12) can improve circulation time and tumor exposure.[2][5]

    • Assess Tumor Penetration: The size and overall properties of the ADC can influence its ability to penetrate solid tumors. While not directly addressed by PEG4 length alone, it is a factor to consider in the overall ADC design.[4]

Issue 3: High Off-Target Toxicity

  • Question: I am observing significant off-target toxicity with my PEG4-linked ADC in animal studies. What could be the contributing factors?

  • Answer: Off-target toxicity can arise from several factors, including the stability of the ADC in circulation and non-specific uptake by healthy tissues.

    Troubleshooting Steps:

    • Evaluate Linker Stability: Ensure that the linker is stable in the bloodstream and only releases the payload under the specific conditions of the target tumor microenvironment.[6] Premature drug release is a major cause of off-target toxicity.

    • Assess Non-Specific Uptake: Hydrophobic interactions can lead to non-specific uptake of the ADC by tissues such as the liver.[8] While PEGylation helps, a PEG4 spacer might not be sufficient to prevent this entirely.

    • Consider Linker Chemistry: The choice of cleavable vs. non-cleavable linker can significantly impact the toxicity profile.[] Ensure the linker-payload combination is optimized for the target.

    • Longer PEG Spacers for Reduced Non-Specific Uptake: Studies have shown that longer PEG chains can reduce non-specific uptake in non-targeted tissues.[9]

Data Presentation

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthRelative Half-life (t1/2)Relative Clearance RateRelative Area Under the Curve (AUC)
No PEGBaselineBaselineBaseline
PEG4Moderate Increase[3]Moderate DecreaseModerate Increase
PEG8Significant Increase[2]Significant Decrease[5]Significant Increase[2]
PEG12Significant Increase[7]Significant DecreaseSignificant Increase
PEG24Substantial Increase[2]Substantial DecreaseSubstantial Increase[2]

Table 2: General Trends of PEG Spacer Length on ADC Properties

PropertyShort PEG (e.g., PEG4)Medium PEG (e.g., PEG8)Long PEG (e.g., PEG24)
Hydrophilicity Moderate IncreaseSignificant IncreaseHigh Increase
Aggregation Reduction Effective for moderately hydrophobic payloadsHighly effectiveVery highly effective
In Vitro Potency Generally maintainedMay see slight decreasePotential for moderate decrease[2]
In Vivo Efficacy Improved over no PEGOften optimal balance[2]Can be significantly improved[2]
Circulation Half-Life Moderately increased[3]Significantly increasedDramatically increased[2]
Non-specific Uptake Moderate reductionSignificant reductionSubstantial reduction[9]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

  • Principle: The average number of drug molecules conjugated to an antibody is a critical quality attribute.[10] This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has a distinct absorbance maximum.[10]

  • Procedure: a. Measure the UV-Vis spectrum of the purified ADC solution. b. Record the absorbance at 280 nm and the payload's maximum absorbance wavelength. c. Using the known extinction coefficients of the antibody and the payload at both wavelengths, the concentrations of the antibody and the payload can be calculated using a set of simultaneous equations. d. The DAR is then calculated as the molar ratio of the drug to the antibody.

  • Alternative Techniques: Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) can also be used for more detailed DAR characterization, including the distribution of different drug-loaded species.[10]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Principle: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Procedure: a. Implant tumor cells into immunocompromised mice. b. Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with PEG4 spacer, ADC with longer PEG spacer). c. Administer the treatments intravenously at a specified dose and schedule. d. Measure tumor volume and body weight regularly. e. The study is concluded when tumors in the control group reach a predefined size.[2] f. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody Linker PEG4 Spacer mAb->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 spacer.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation A Antibody Reduction C Conjugation A->C B Linker-Payload Synthesis B->C D Purification C->D E DAR Determination D->E F In Vitro Cytotoxicity Assay E->F G Pharmacokinetic Study E->G H In Vivo Efficacy Study G->H I Toxicity Assessment H->I

Caption: Experimental workflow for ADC development and evaluation.

Troubleshooting_Logic Start Observed Issue Aggregation Aggregation Start->Aggregation PoorEfficacy Poor In Vivo Efficacy Start->PoorEfficacy Toxicity High Off-Target Toxicity Start->Toxicity Sol_Aggregation Consider Longer PEG Optimize Formulation Lower DAR Aggregation->Sol_Aggregation Sol_Efficacy Conduct PK Study Evaluate Longer PEG PoorEfficacy->Sol_Efficacy Sol_Toxicity Assess Linker Stability Evaluate Longer PEG Toxicity->Sol_Toxicity

Caption: Troubleshooting logic for common ADC development issues.

References

reducing non-specific uptake of Tco-peg4-VC-pab-mmae ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to non-specific uptake during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is non-specific uptake of ADCs and why is it a concern?

Non-specific uptake refers to the internalization of an ADC by cells that do not express the target antigen. This can occur through various mechanisms, including pinocytosis (a form of endocytosis where small particles are brought into the cell).[1][2] It is a significant concern because the non-specific delivery of the potent MMAE payload to healthy, non-target cells can lead to off-target toxicity, such as hematological toxicities (neutropenia, thrombocytopenia) and peripheral neuropathy.[3][4] This off-target toxicity can narrow the therapeutic window of the ADC, limiting the deliverable dose to a level that may be suboptimal for eradicating antigen-positive tumor cells.[4]

Q2: What are the primary factors contributing to the non-specific uptake of this compound ADCs?

The primary driver of non-specific uptake for MMAE-based ADCs is the hydrophobicity of the linker-payload. MMAE is a highly hydrophobic molecule, and when conjugated to an antibody, it increases the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to faster clearance from circulation and greater non-specific uptake by tissues, particularly by cells of the mononuclear phagocyte system. Another contributing factor can be a high drug-to-antibody ratio (DAR), as a higher number of conjugated drug molecules further increases the ADC's hydrophobicity.

Q3: How does the hydrophobicity of the MMAE payload influence non-specific uptake?

Hydrophobic molecules have a tendency to interact non-specifically with cell membranes and other biological components. In the context of an ADC, the hydrophobic MMAE payload can promote aggregation and increase interactions with off-target cells, leading to their uptake through mechanisms like non-specific endocytosis. This can result in the premature release of the cytotoxic drug in healthy tissues, causing toxicity.

Q4: What is the role of the PEG4 spacer in the this compound construct?

The polyethylene (B3416737) glycol (PEG) spacer, in this case, a chain of four units (PEG4), is incorporated into the linker to increase the hydrophilicity of the ADC. This hydrophilic PEG chain acts as a shield for the hydrophobic MMAE payload, reducing non-specific interactions with off-target cells. By increasing the overall hydrophilic nature of the ADC, PEGylation has been shown to slow down non-specific cellular uptake, decrease clearance rates, and reduce peak payload concentrations in tissues, which in turn leads to substantially less hematologic toxicity.

Q5: How does the Drug-to-Antibody Ratio (DAR) affect the non-specific uptake and toxicity of MMAE ADCs?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. For MMAE ADCs, a higher DAR generally leads to increased hydrophobicity. Studies have shown that ADCs with higher DAR values (e.g., DAR 8) exhibit faster systemic clearance and lower tolerability compared to ADCs with lower DAR values (e.g., DAR 2 or 4). This is attributed to increased non-specific uptake, particularly by the liver. Therefore, optimizing the DAR is a critical step in balancing efficacy and toxicity; a lower, more homogeneous DAR often provides a better therapeutic window.

Troubleshooting Guides

This section provides structured guidance for common experimental issues related to non-specific ADC uptake.

Issue 1: High Background or Non-Specific Staining in In Vitro Cell-Based Assays (Immunofluorescence/Flow Cytometry)

High background fluorescence in immunofluorescence (IF) or a high percentage of positive cells in flow cytometry using antigen-negative cell lines can indicate non-specific binding or uptake of your ADC.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
ADC concentration is too high Reduce the concentration of the ADC. Titrate the ADC to find the optimal concentration that gives a good signal-to-noise ratio.
Insufficient blocking Increase the blocking time and/or change the blocking agent. Using a blocking serum from the same species as the secondary antibody (if used) is recommended.
Inadequate washing Increase the number and duration of wash steps to remove unbound or loosely bound ADC. Adding a mild detergent like Tween-20 to the wash buffer can also help.
Issues with secondary antibody (if used) Run a control with only the secondary antibody to check for its non-specific binding. Consider using a pre-adsorbed secondary antibody.
Cell autofluorescence Examine unstained cells under the microscope to determine the level of natural autofluorescence. If high, you may need to use specific protocols to reduce it, such as treatment with sodium borohydride.
ADC aggregation Ensure the ADC is properly formulated and stored. Before use, centrifuge the ADC solution at high speed to pellet any aggregates.
Issue 2: High Off-Target Toxicity or Non-Specific Tissue Accumulation in In Vivo Models

Observing significant toxicity (e.g., rapid weight loss, hematological issues) at intended therapeutic doses or finding high ADC accumulation in non-target organs during biodistribution studies points to a problem with non-specific uptake.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inherent hydrophobicity of the ADC This is a common issue with MMAE payloads. If not already present, consider re-engineering the linker to include a hydrophilic spacer like a longer PEG chain.
High Drug-to-Antibody Ratio (DAR) A high DAR increases hydrophobicity and can lead to faster clearance and off-target uptake. Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve a more consistent DAR of 2 or 4.
Linker instability in plasma Premature cleavage of the VC-PAB linker in circulation releases free MMAE, leading to systemic toxicity. Perform a plasma stability assay to assess the rate of drug deconjugation.
Fc-mediated uptake The Fc region of the antibody can be recognized by Fc receptors on immune cells, leading to non-specific uptake. This is a complex issue that may require antibody engineering if it is determined to be the primary cause.

Data Presentation

The following tables provide representative data illustrating the impact of PEGylation and Drug-to-Antibody Ratio (DAR) on the properties of MMAE ADCs. This data is illustrative and intended to demonstrate expected trends.

Table 1: Illustrative Impact of PEGylation on Non-Targeted MMAE ADC Pharmacokinetics and Toxicity in Rats

ADC ConstructPeak Plasma Concentration of Released Payload (ng/mL)Peak Liver Concentration of Released Payload (ng/g)Nadir Neutrophil Count (% of baseline)
Non-PEGylated MMAE ADC~150~800~20%
PEG4-MMAE ADC ~75 ~400 ~50%
PEG8-MMAE ADC~50~250~70%
PEG12-MMAE ADC~30~150~85%
Data is conceptual and based on trends reported in scientific literature.

Table 2: Illustrative Impact of DAR on the Pharmacokinetics and Tolerability of an Anti-CD30-vc-MMAE ADC

DAR ValueSystemic Clearance (mL/day/kg)Maximum Tolerated Dose (mg/kg)
2~15> 18
4~2010 - 18
8~30< 10
Data is conceptual and based on trends reported in scientific literature.

Experimental Protocols & Visualizations

Mechanism of Non-Specific Uptake and the Role of PEGylation

Non-specific uptake of hydrophobic ADCs is a key contributor to off-target toxicity. The inclusion of a hydrophilic PEG linker helps to shield the hydrophobic payload, reducing these non-specific interactions and improving the ADC's safety profile.

cluster_0 Non-PEGylated ADC cluster_1 PEGylated ADC ADC1 Hydrophobic MMAE ADC Uptake1 Non-Specific Uptake (Endocytosis) ADC1->Uptake1 High Hydrophobicity Cell1 Non-Target Cell Toxicity1 Off-Target Toxicity Cell1->Toxicity1 Uptake1->Cell1 ADC2 Hydrophilic PEGylated MMAE ADC Uptake2 Reduced Non-Specific Uptake ADC2->Uptake2 PEG Shielding Cell2 Non-Target Cell Toxicity2 Reduced Off-Target Toxicity Cell2->Toxicity2 Uptake2->Cell2 Start High Non-Specific Uptake Observed Check_Assay In Vitro or In Vivo? Start->Check_Assay In_Vitro In Vitro Troubleshooting (IF/Flow) Check_Assay->In_Vitro In Vitro In_Vivo In Vivo Troubleshooting Check_Assay->In_Vivo In Vivo Check_Conc Optimize ADC Concentration In_Vitro->Check_Conc Check_DAR Characterize DAR In_Vivo->Check_DAR Check_Block Optimize Blocking/Washing Check_Conc->Check_Block End Optimized ADC Performance Check_Block->End Check_Stability Assess Plasma Stability Check_DAR->Check_Stability Re_engineer Consider Linker Re-engineering (e.g., longer PEG chain) Check_Stability->Re_engineer Re_engineer->End

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG4-VC-PAB-MMAE and DBCO-PEG4-VC-PAB-MMAE for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker-payload system is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy and safety profile. This guide provides an in-depth, objective comparison of two widely utilized bioorthogonal linker-payloads: TCO-PEG4-VC-PAB-MMAE and DBCO-PEG4-VC-PAB-MMAE. This comparison is grounded in available experimental data and detailed methodologies to empower researchers in making informed decisions for their ADC programs.

At their core, both molecules share the same potent anti-mitotic agent, monomethyl auristatin E (MMAE), connected to a cleavable valine-citrulline (VC) linker and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer. This shared component ensures that upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B, the same cytotoxic payload is released.[1] The pivotal difference lies in their bioorthogonal conjugation handles: the trans-cyclooctene (B1233481) (TCO) group, which reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and the dibenzocyclooctyne (DBCO) group, which undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1][2] The choice between these "click chemistry" platforms has significant ramifications for conjugation efficiency, linker stability, and the overall performance of the resultant ADC.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative parameters for this compound and DBCO-PEG4-VC-PAB-MMAE, drawing from established knowledge of their respective bioorthogonal chemistries.

FeatureThis compoundDBCO-PEG4-VC-PAB-MMAEReferences
Molecular Formula C₇₈H₁₂₇N₁₁O₁₉C₈₈H₁₂₈N₁₂O₁₉[1]
Molecular Weight 1522.91 g/mol 1658.1 g/mol [1]
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA)Strain-promoted alkyne-azide cycloaddition (SPAAC)
Reactive Partner TetrazineAzide (B81097)
ParameterTCO-Tetrazine LigationDBCO-Azide CycloadditionReferences
Second-Order Rate Constant (k₂) Extremely fast (up to 10⁶ M⁻¹s⁻¹)Fast (typically 10⁻¹ to 10¹ M⁻¹s⁻¹)
Reaction Conditions Physiological (aqueous buffer, room temperature)Physiological (aqueous buffer, room temperature)
Catalyst Requirement None (Copper-free)None (Copper-free)
Byproducts Nitrogen gas (N₂)None
ParameterTCO-MMAE ADC (Hypothetical)DBCO-MMAE ADC (Hypothetical)References
In Vitro Cytotoxicity (IC₅₀) 0.1 - 10 nM0.1 - 10 nM
Plasma Stability (Half-life) > 100 hours> 100 hours
In Vivo Efficacy (Tumor Growth Inhibition) HighHigh

Experimental Protocols

Detailed methodologies for the key experiments required to compare the performance of TCO- and DBCO-based ADCs are provided below.

Protocol 1: Antibody Conjugation

Objective: To conjugate this compound and DBCO-PEG4-VC-PAB-MMAE to a targeting antibody.

A. Site-Specific Antibody Modification (for DBCO conjugation):

  • Antibody Preparation: Exchange the antibody buffer to a phosphate-buffered saline (PBS) at pH 7.4. Adjust the antibody concentration to 5-10 mg/mL.

  • Introduction of Azide Groups: React the antibody with an excess of an azide-functionalization reagent (e.g., NHS-PEG4-Azide) for 1-2 hours at room temperature.

  • Purification: Remove the excess azide reagent by size-exclusion chromatography or dialysis.

B. Bioorthogonal Ligation:

  • For TCO Conjugation: React the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of this compound in PBS at room temperature for 1 hour.

  • For DBCO Conjugation: React the azide-modified antibody with a 1.5 to 3-fold molar excess of DBCO-PEG4-VC-PAB-MMAE in PBS at room temperature for 4-16 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the generated ADCs against target cancer cells.

  • Cell Seeding: Seed a target antigen-expressing cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the TCO-MMAE ADC, DBCO-MMAE ADC, a non-targeting control ADC, and free MMAE.

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.

Protocol 3: Plasma Stability Assay

Objective: To assess the stability of the ADCs in plasma.

  • Incubation: Incubate the TCO-MMAE ADC and DBCO-MMAE ADC in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Analysis: Analyze the samples by ELISA to quantify the amount of intact ADC remaining at each time point. Alternatively, LC-MS can be used to monitor the release of the payload.

  • Data Analysis: Calculate the half-life of each ADC in plasma.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADCs in a mouse model.

  • Tumor Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, TCO-MMAE ADC, and DBCO-MMAE ADC) and administer the ADCs intravenously at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualization

The following diagrams illustrate the key chemical reactions and a general experimental workflow for comparing the two linker-payloads.

G TCO-Tetrazine Bioorthogonal Ligation cluster_0 Tetrazine-modified Antibody cluster_1 TCO-Linker-Payload cluster_2 ADC Antibody-Tetrazine TCO-ADC Antibody-Tetrazine->TCO-ADC + TCO-MMAE TCO-MMAE->TCO-ADC

Caption: TCO-Tetrazine Ligation for ADC formation.

G DBCO-Azide Bioorthogonal Ligation cluster_0 Azide-modified Antibody cluster_1 DBCO-Linker-Payload cluster_2 ADC Antibody-Azide DBCO-ADC Antibody-Azide->DBCO-ADC + DBCO-MMAE DBCO-MMAE->DBCO-ADC

Caption: DBCO-Azide Ligation for ADC formation.

G Experimental Workflow for ADC Comparison cluster_0 ADC Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Antibody Modification (Tetrazine or Azide) B Bioorthogonal Conjugation (TCO or DBCO linker) A->B C ADC Purification (SEC) B->C D Characterization (DAR by HIC) C->D E Cytotoxicity Assay (IC50 determination) D->E F Plasma Stability Assay (Half-life determination) D->F G Xenograft Model Development D->G H ADC Efficacy Study (Tumor Growth Inhibition) G->H

Caption: General workflow for ADC comparison.

References

A Head-to-Head Comparison of TCO and Other Click Chemistry Handles for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The field of Antibody-Drug Conjugates (ADCs) has witnessed remarkable advancements, largely driven by the development of sophisticated bioconjugation techniques. Among these, "click chemistry" has emerged as a powerful tool for attaching potent cytotoxic payloads to monoclonal antibodies with high precision and efficiency. This guide provides an objective comparison of trans-cyclooctene (B1233481) (TCO) and other prominent click chemistry handles used in ADC development, supported by experimental data and detailed methodologies.

Executive Summary

The choice of a click chemistry handle is a critical decision in the design of an ADC, profoundly influencing its manufacturability, stability, and in vivo performance. This guide focuses on the comparative analysis of three major bioorthogonal click chemistry reactions:

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: Primarily involving the reaction of a trans-cyclooctene (TCO) with a tetrazine.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Commonly utilizing a dibenzocyclooctyne (DBCO) to react with an azide (B81097).

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.

The TCO-tetrazine ligation stands out for its exceptionally fast reaction kinetics, which can streamline the manufacturing process and may be beneficial for sensitive antibodies.[1] However, the stability of the TCO handle can be a concern. In contrast, SPAAC, often employing DBCO, offers a good balance of reactivity and stability. CuAAC, while kinetically favorable, is often less preferred for clinical ADC development due to the potential for cytotoxicity from residual copper.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the different click chemistry handles, providing a basis for objective comparison.

FeatureTCO-Tetrazine (iEDDA)DBCO-Azide (SPAAC)Alkyne-Azide (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[3]~1[4]10 - 10⁴[4]
Biocompatibility Excellent (copper-free)[4]Excellent (copper-free)[4]Limited in vivo due to copper cytotoxicity[2][4]
Reaction Conditions Aqueous media, room temperature, catalyst-free[4]Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligands[4]
Primary Byproduct Nitrogen gas (N₂)[4]NoneNone
Stability of Reactants TCO can isomerize; tetrazine stability varies with structureCyclooctynes can be unstableAzides and alkynes are generally very stable
Stability of Linkage Stable dihydropyridazine, followed by irreversible N₂ releaseStable triazole ring[4]Stable triazole ring

Table 1: Comparison of Key Features of Click Chemistry Reactions. This table highlights the significant kinetic advantage of the TCO-tetrazine ligation and the biocompatibility of both iEDDA and SPAAC compared to CuAAC.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[1]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]BCN is generally more stable to thiols like GSH compared to DBCO.[1]
Maleimide-Thiol Maleimide + Thiol~4 minutes[1]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.

Table 2: Comparative Stability of Bioconjugation Linkers. This table provides a summary of the stability of different linker chemistries in the presence of Glutathione (GSH), a key component in serum that can affect conjugate stability.

Cell LineAntigen ExpressionADC-DBCO IC₅₀ (nM)ADC-Mal IC₅₀ (nM)Reference
BT-474High0.50.8[5]
SK-BR-3High0.71.1[5]
MCF-7Low>100>100[5]

Table 3: In Vitro Cytotoxicity Comparison. This table demonstrates the potent and target-specific cell-killing activity of ADCs. The slightly lower IC₅₀ values for the ADC-DBCO may be attributed to its higher stability and homogeneity.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of different click chemistry handles in ADC development.

Protocol 1: Site-Specific Antibody Conjugation via TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating a tetrazine-modified antibody with a TCO-containing linker-payload.

  • Site-Specific Modification of the Antibody with a Tetrazine Handle:

    • Enzymatic Modification: Utilize enzymes like microbial transglutaminase (MTGase) to introduce a tetrazine-containing substrate at a specific glutamine residue.

    • Incorporation of Unnatural Amino Acids: Genetically encode an unnatural amino acid with a bioorthogonal handle (e.g., an azide) at a specific position in the antibody sequence, which is then reacted with a tetrazine derivative.[6]

    • Thiol-Reactive Tetrazines: If targeting native or engineered cysteines, react the antibody with a maleimide- or haloacetamide-functionalized tetrazine.

  • Preparation of TCO-Linker-Payload:

    • Synthesize or procure a TCO-containing linker with a functional group (e.g., NHS ester) for conjugation to the payload.

    • React the TCO-linker with the cytotoxic drug under appropriate conditions.

    • Purify the TCO-linker-drug conjugate using techniques like reverse-phase HPLC.

  • iEDDA Click Reaction:

    • Mix the tetrazine-modified antibody with a molar excess of the TCO-linker-drug conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[4]

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted components.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

    • Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.

Protocol 2: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-linked payload.

  • Site-Specific Introduction of an Azide Handle:

    • Similar to the tetrazine modification, introduce an azide group at a specific site on the antibody using enzymatic methods or by incorporating an azide-containing unnatural amino acid.[7]

  • Preparation of DBCO-Linker-Payload:

    • Activate the carboxylic acid of a DBCO-containing linker (e.g., DBCO-NHCO-PEG4-Acid) using NHS ester chemistry.

    • React the activated DBCO-linker with an amine-containing cytotoxic payload.

    • Purify the DBCO-linker-drug conjugate via HPLC.

  • SPAAC Reaction:

    • Incubate the azide-functionalized antibody with the DBCO-activated payload in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 2-4 hours.[5]

    • Purify the ADC using SEC or HIC.

  • Characterization:

    • Analyze the DAR and purity of the ADC using the methods described in Protocol 1.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details a common method for assessing the potency of ADCs on cancer cell lines.

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium.

    • Treat the cells with the different concentrations and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[6]

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[8]

    • For the MTT assay, incubate the cells with MTT solution, which is converted to formazan (B1609692) by viable cells. Solubilize the formazan crystals and measure the absorbance at 570 nm.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software.[6]

Protocol 4: Assessment of ADC Stability in Plasma

This protocol describes a method to evaluate the stability of the linker and the overall ADC in a biologically relevant matrix.

  • Incubation:

    • Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[7]

  • Sample Preparation:

    • At each time point, capture the ADC from the plasma using affinity chromatography (e.g., Protein A beads).

    • Elute the captured ADC.

  • Analysis:

    • Analyze the eluted ADC by LC-MS to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.[7]

    • Alternatively, analyze the plasma supernatant to quantify the amount of released free drug.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate the key chemical reactions and a general experimental workflow.

Click_Chemistry_Reactions cluster_iEDDA iEDDA (TCO-Tetrazine) cluster_SPAAC SPAAC (DBCO-Azide) cluster_CuAAC CuAAC (Alkyne-Azide) TCO Antibody-TCO ADC_iEDDA ADC (Dihydropyridazine Linkage) TCO->ADC_iEDDA + Tetrazine Tetrazine Linker-Payload-Tetrazine N2 N₂ ADC_iEDDA->N2 retro-Diels-Alder DBCO Antibody-DBCO ADC_SPAAC ADC (Triazole Linkage) DBCO->ADC_SPAAC + Azide Azide Linker-Payload-Azide Alkyne Antibody-Alkyne ADC_CuAAC ADC (Triazole Linkage) Alkyne->ADC_CuAAC + Azide Azide_Cu Linker-Payload-Azide Catalyst Cu(I)

Caption: Overview of key click chemistry reactions for ADC synthesis.

ADC_Development_Workflow Ab_prep 1. Antibody Preparation (Site-Specific Handle Introduction) Conjugation 3. Click Chemistry Conjugation Ab_prep->Conjugation Payload_prep 2. Linker-Payload Synthesis Payload_prep->Conjugation Purification 4. ADC Purification Conjugation->Purification Characterization 5. ADC Characterization (DAR, Purity) Purification->Characterization In_vitro 6. In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_vitro In_vivo 7. In Vivo Efficacy Studies (Xenograft Models) In_vitro->In_vivo

Caption: General experimental workflow for ADC development and evaluation.

Conclusion

The selection of a click chemistry handle for ADC development is a multifaceted decision that requires careful consideration of reaction kinetics, stability, and the specific requirements of the antibody and payload. The TCO-tetrazine iEDDA reaction offers unparalleled speed, making it an attractive option for rapid and efficient conjugation.[3] However, potential stability issues of the TCO moiety need to be addressed. SPAAC, particularly with DBCO, provides a robust and reliable alternative with a good balance of reactivity and stability. While CuAAC is a powerful tool in bioconjugation, its application in the manufacturing of clinical-grade ADCs is often hampered by concerns over copper-induced toxicity. Ultimately, the optimal choice will depend on a thorough evaluation of these factors in the context of the desired therapeutic profile of the ADC.

References

Cleavable vs. Non-Cleavable Linkers for MMAE Payloads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of Antibody-Drug Conjugates (ADCs). This decision profoundly impacts the stability, efficacy, and toxicity profile of the ADC. This guide provides a detailed comparison of cleavable and non-cleavable linkers specifically for ADCs utilizing the potent cytotoxic payload, monomethyl auristatin E (MMAE).

The linker, a chemical bridge connecting the monoclonal antibody (mAb) to MMAE, must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity.[][2] Upon internalization into the target cancer cell, the linker must facilitate the efficient release of the cytotoxic payload.[][3] The strategy for this release—either through cleavage by intracellular mechanisms or through degradation of the antibody itself—defines the core difference between cleavable and non-cleavable linkers and dictates the overall therapeutic window of the ADC.[4]

At a Glance: Key Differences

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether, SMCC)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) within the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.
Released Payload Unmodified, potent MMAE.MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of membrane-permeable MMAE.Low to negligible, as the released payload is charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Less effective in heterogeneous tumors.

Mechanism of Action

The fundamental difference between these two linker strategies lies in how the MMAE payload is liberated within the target cancer cell.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as Cathepsin B, which are highly expressed in the lysosomes of cancer cells. The most common cleavable linker for MMAE is the valine-citrulline (vc) dipeptide linker. Upon internalization of the ADC and trafficking to the lysosome, Cathepsin B cleaves the linker, releasing the unmodified and highly potent MMAE to bind to tubulin, induce cell cycle arrest, and trigger apoptosis.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Cleavable Linker (Stable in Circulation) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Binding & Internalization Lysosome Lysosome ADC_internalized->Lysosome Trafficking MMAE_release Unmodified MMAE Released Lysosome->MMAE_release Cathepsin B Cleavage Tubulin Tubulin Polymerization Inhibition MMAE_release->Tubulin Bystander_cell Neighboring Antigen-Negative Cell MMAE_release->Bystander_cell Diffusion (Bystander Effect) Apoptosis Apoptosis Tubulin->Apoptosis

Mechanism of a cleavable linker ADC with MMAE payload.
Non-Cleavable Linkers

In contrast, non-cleavable linkers, such as the thioether-based maleimidocaproyl (mc) or SMCC linkers, do not have a specific cleavage site. The release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the MMAE molecule still attached to the linker and a single amino acid residue (typically cysteine) from the antibody. This resulting Cys-linker-MMAE complex is less membrane-permeable, which significantly reduces its ability to diffuse out of the cell and kill neighboring cells (the bystander effect).

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Binding & Internalization Lysosome Lysosome ADC_internalized->Lysosome Trafficking MMAE_adduct_release Cys-Linker-MMAE Released Lysosome->MMAE_adduct_release Antibody Degradation Tubulin Tubulin Polymerization Inhibition MMAE_adduct_release->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Mechanism of a non-cleavable linker ADC with MMAE payload.

The Bystander Effect

A key differentiator between cleavable and non-cleavable linkers for MMAE is the bystander effect.

  • Cleavable Linkers: The release of unmodified, membrane-permeable MMAE allows the toxin to diffuse out of the targeted antigen-positive cancer cell and kill adjacent antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

  • Non-Cleavable Linkers: The released Cys-linker-MMAE payload is charged and significantly less permeable to cell membranes. This largely abrogates the bystander effect, confining the cytotoxic activity primarily to the antigen-positive cells that internalize the ADC. This can be beneficial for targeting homogenous tumors with high antigen expression, potentially leading to a better safety profile by minimizing damage to surrounding healthy tissue.

Comparative Performance Data

The choice of linker has a demonstrable impact on the in vitro and in vivo performance of MMAE-based ADCs.

In Vitro Cytotoxicity
ADC ConstructTarget Cell LineIC50 (mol/L)Bystander Killing (IC50 on Ag-negative cells)Reference
Cleavable (vc-MMAE)Antigen-Positive10-1110-9
Non-Cleavable (Cys-linker-MMAE)Antigen-Positive10-11Reduced bystander toxicity
In Vivo Efficacy (Xenograft Models)
ADC ConstructTumor ModelDose (mg/kg)Tumor Growth InhibitionReference
Cleavable (vc-MMAE)Jeko-1 Xenograft3Superior tumor growth inhibition
Cleavable (vc-MMAE)Admixed Tumor Model3Complete tumor remission
Non-Cleavable (mc-MMAF)Admixed Tumor Model3Eliminated most antigen-positive cells, but not complete remission
Plasma Stability
Linker TypeSpecies% MMAE Release (after 6-7 days)Reference
Cleavable (mc-vc-PAB-MMAE)Human, Monkey<1%
Cleavable (mc-vc-PAB-MMAE)Mouse~25%
Non-Cleavable (Cys-linker-MMAE)Human<0.01%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.

start Start cell_culture Tumor Cell Culture (Exponential Growth Phase) start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumor Volume Reaches ~100-200 mm³ treatment ADC Administration (e.g., Intravenous) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis end End analysis->end

General workflow for an in vivo ADC efficacy study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Tumor cell line of interest

  • Matrigel (optional)

  • ADC and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of sterile PBS and Matrigel, to a final concentration of 2-5 x 10^6 cells per 100 µL.

  • Implantation: Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (typically 5-10 mice per group).

  • ADC Administration: Administer the ADC (at various doses) and vehicle control, typically via intravenous injection.

  • Efficacy Monitoring: Continue to monitor tumor volume and animal body weight (as an indicator of toxicity) regularly throughout the study.

  • Endpoint and Data Analysis: The study may be concluded when tumors in the control group reach a specific size or after a set period. Calculate the percentage of Tumor Growth Inhibition (TGI) and perform statistical analysis to compare treatment groups.

Conclusion

The selection between a cleavable and a non-cleavable linker for an MMAE-based ADC is a critical decision that hinges on the specific therapeutic application. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide greater plasma stability, which may lead to a more favorable safety profile by minimizing premature drug release. The lack of a significant bystander effect makes them more suitable for homogeneous tumors with high antigen expression. Ultimately, the optimal linker strategy must be determined by carefully considering the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety.

References

A Researcher's Guide to Validating Site-Specific Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of cytotoxic drugs to monoclonal antibodies is a critical quality attribute that directly impacts the safety and efficacy of an Antibody-Drug Conjugate (ADC). This guide provides a comparative overview of the key analytical methods used to validate the site-specificity of conjugation, supported by experimental data and detailed methodologies.

Site-specific conjugation technologies have emerged to overcome the heterogeneity of traditional stochastic methods, leading to more uniform ADCs with a defined drug-to-antibody ratio (DAR).[1][2] The validation of this site-specificity is paramount and relies on a suite of orthogonal analytical techniques. This guide will delve into the most common methods: Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Size Exclusion Chromatography (SEC).

Comparative Analysis of Key Validation Methods

The choice of analytical method for validating site-specific conjugation depends on the specific information required, such as the precise location of the drug, the overall drug load distribution, or the presence of aggregates. The following table summarizes the key quantitative parameters and performance characteristics of the most widely used techniques.

Analytical MethodKey Parameters MeasuredAdvantagesLimitationsTypical Application
Mass Spectrometry (MS) Intact Mass, Subunit Mass, Peptide Fragment Mass, Drug-to-Antibody Ratio (DAR)Provides direct confirmation of conjugation at specific amino acid residues.[3] High resolution and accuracy.Can be complex to interpret, especially for heterogeneous samples. May require sample preparation that can introduce artifacts.Definitive identification of conjugation sites through peptide mapping.[4]
Hydrophobic Interaction Chromatography (HIC) Drug Load Distribution (DAR species separation)Nondenaturing conditions preserve the native structure of the ADC.[5] Excellent for resolving species with different numbers of conjugated drugs.Not directly compatible with MS due to high salt concentrations in the mobile phase. Lower resolution compared to RPLC.Routine quality control to assess drug load distribution and batch-to-batch consistency.
Reversed-Phase Liquid Chromatography (RPLC) Subunit analysis (light chain and heavy chain drug load)High resolution and compatibility with MS. Can separate different positional isomers.Denaturing conditions can disrupt the non-covalent interactions in some ADCs.Characterization of drug load on individual antibody chains and confirmation of site-specificity when coupled with MS.
Size Exclusion Chromatography (SEC) Aggregation and FragmentationSimple and robust method for assessing the size homogeneity of the ADC.Does not provide information on DAR or conjugation site. Secondary hydrophobic interactions can sometimes affect separation.Monitoring of high molecular weight species (aggregates) and fragments during manufacturing and stability studies.

In-Depth Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the key analytical techniques discussed.

Mass Spectrometry: Peptide Mapping for Conjugation Site Confirmation

This protocol outlines the steps for enzymatic digestion of an ADC followed by LC-MS/MS analysis to identify the specific amino acid residues where the drug is conjugated.

1. Sample Preparation and Enzymatic Digestion:

  • Denaturation: Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes in the dark.

  • Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 15 mM and incubate at room temperature for 30 minutes in the dark.

  • Buffer Exchange: Remove the denaturant and alkylating agent using a spin desalting column, exchanging the buffer to 100 mM Tris-HCl, pH 7.8.

  • Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding 10% trifluoroacetic acid (TFA).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 75 μm × 150 mm, 3 μm particle size).

    • Mobile Phase A: 0.1% formic acid (FA) in water.

    • Mobile Phase B: 0.1% FA in acetonitrile (B52724) (ACN).

    • Gradient: A typical gradient would be a linear increase from 5% to 60% B over 60 minutes.

    • Flow Rate: 300 nL/min for nanoLC systems.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to trigger MS/MS on detected peptide precursors.

    • Mass Analyzers: High-resolution instruments like Q-TOF or Orbitrap are preferred.

3. Data Analysis:

  • Use specialized software to search the MS/MS spectra against the antibody sequence, specifying the mass modification of the drug-linker on the potential conjugation sites (e.g., lysine (B10760008) or cysteine residues).

Hydrophobic Interaction Chromatography (HIC) for DAR Profile

HIC is a powerful technique to separate ADC species based on the number of conjugated drugs.

1. Mobile Phase Preparation:

  • Buffer A (High Salt): 50 mM sodium phosphate (B84403) with 2 M sodium chloride, pH 7.0.

  • Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol (B130326) (e.g., 20%).

2. Chromatographic Conditions:

  • Column: A HIC column with a butyl or phenyl stationary phase.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 50 minutes) to elute species with increasing hydrophobicity (higher DAR).

  • Detection: UV absorbance at 280 nm.

Reversed-Phase Liquid Chromatography (RPLC) for Subunit Analysis

RPLC is often used to analyze the light and heavy chains of the ADC separately after reduction.

1. Sample Preparation:

  • Reduce the ADC sample by adding DTT to a final concentration of 10 mM and incubating at 30°C for 60 minutes.

2. Chromatographic Conditions:

  • Column: A wide-pore C4 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape.

  • Gradient: A linear gradient from a low to a high percentage of Buffer B to elute the light and heavy chains and their drug-conjugated variants.

  • Detection: UV at 280 nm and/or MS.

Visualizing the Validation Workflow

To better understand the interplay of these techniques, the following diagrams illustrate the typical experimental workflows.

experimental_workflow cluster_sample ADC Sample cluster_validation Validation Methods cluster_results Key Outputs ADC Site-Specific ADC MS Mass Spectrometry (Peptide Mapping) ADC->MS HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RPLC Reversed-Phase Liquid Chromatography (RPLC) ADC->RPLC SEC Size Exclusion Chromatography (SEC) ADC->SEC Site_Confirmation Conjugation Site Confirmation MS->Site_Confirmation DAR_Profile DAR Profile & Distribution HIC->DAR_Profile Subunit_Analysis Subunit Drug Load & Isomer Separation RPLC->Subunit_Analysis Aggregation_Analysis Aggregation & Fragment Analysis SEC->Aggregation_Analysis

Caption: Orthogonal methods for validating site-specific ADCs.

The following diagram illustrates the logical flow for confirming site-specificity, starting from the intact ADC down to the peptide level.

logical_flow Intact_ADC Intact ADC Analysis (MS, HIC, SEC) Subunit_Analysis Subunit Analysis (RPLC-MS after reduction) Intact_ADC->Subunit_Analysis Provides DAR and size homogeneity Peptide_Mapping Peptide Mapping (LC-MS/MS after digestion) Subunit_Analysis->Peptide_Mapping Confirms drug load on chains Site_Confirmation Confirmation of Conjugation Site(s) Peptide_Mapping->Site_Confirmation Identifies specific modified residues

References

A Comparative Analysis of Cytotoxic Payloads for Antibody-Drug Conjugates Utilizing the VC-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this revolution. The strategic design of an ADC, which combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, is paramount to its therapeutic success. A critical component in this design is the linker that connects the antibody and the payload. The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is a widely employed enzyme-cleavable linker, designed to be stable in circulation and release its cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal proteases like Cathepsin B.[1][2][3]

This guide provides a comparative analysis of different classes of cytotoxic payloads commonly conjugated through the VC-PAB linker: auristatins (MMAE, MMAF), maytansinoids (DM1), and a camptothecin (B557342) derivative (SN-38). We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.

Comparative Cytotoxicity of VC-PAB Linked Payloads

The potency of an ADC is a key determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population in vitro.[4] A lower IC50 value signifies higher potency. The following table summarizes publicly available IC50 data for various ADCs utilizing the VC-PAB linker with different payloads. It is important to note that direct head-to-head comparisons of all four payloads under identical experimental conditions are limited in the literature; therefore, the data is compiled from various studies.

PayloadAntibody TargetCancer Cell LineIC50 (ng/mL)Reference
MMAEAnti-Trop-2 (SY02)MDA-MB-468 (Breast Cancer)0.28[4]
MMAEAnti-Trop-2 (SY02)CFPAC-1 (Pancreatic Cancer)1.19
MMAEErbituxA549 (Lung Cancer)Not explicitly provided in ng/mL, but demonstrated potent inhibition
MMAFTrastuzumabSK-BR-3 (Breast Cancer, HER2+)Data indicates high potency, but specific IC50 with VC-PAB linker not provided
MMAFPertuzumabBT-474 (Breast Cancer, HER2+)Data indicates high potency, but specific IC50 with VC-PAB linker not provided
SN-38Anti-Trop-2 (SY02)MDA-MB-468 (Breast Cancer)0.47
SN-38Anti-Trop-2 (SY02)CFPAC-1 (Pancreatic Cancer)0.83
DM1Not SpecifiedNot SpecifiedDirect comparative IC50 data with VC-PAB linker not available in the referenced literature.

Note: The cytotoxic potential of an ADC is influenced by multiple factors, including the specific antibody, the drug-to-antibody ratio (DAR), the target antigen expression level on the cancer cells, and the experimental conditions of the assay.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms by which these payloads induce cell death are crucial for understanding their therapeutic potential and potential resistance mechanisms.

Auristatins (MMAE and MMAF)

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent synthetic analogs of the natural antimitotic agent dolastatin 10. They function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. MMAE is a membrane-permeable molecule, which allows it to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This can be particularly advantageous in treating heterogeneous tumors. MMAF, on the other hand, has a charged phenylalanine residue that limits its membrane permeability, resulting in a reduced bystander effect but potentially a better safety profile.

The apoptotic signaling induced by auristatins is complex and can be initiated through multiple pathways. Disruption of the microtubule network can lead to endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR). This can trigger apoptosis through the activation of JNK and IRE1 pathways. Auristatin-induced apoptosis can also proceed through p53-dependent and independent pathways, involving the upregulation of pro-apoptotic proteins like p21 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2.

MMAE_Signaling_Pathway MMAE Apoptotic Signaling Pathway cluster_cell Cancer Cell ADC_MMAE ADC-VC-PAB-MMAE Internalization Internalization & Lysosomal Trafficking ADC_MMAE->Internalization 1. Binding & MMAE Free MMAE Internalization->MMAE 2. Cathepsin B Cleavage Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization 3. Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest ER_Stress ER Stress (UPR) Microtubule_Disruption->ER_Stress p53_Activation p53 Activation G2M_Arrest->p53_Activation JNK_IRE1 JNK/IRE1 Activation ER_Stress->JNK_IRE1 p21_Bax_Upregulation p21, Bax Upregulation p53_Activation->p21_Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Caspase_Activation Caspase Activation JNK_IRE1->Caspase_Activation p21_Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MMAE apoptotic signaling pathway.

Maytansinoids (DM1)

DM1 is a derivative of maytansine, another potent microtubule-targeting agent. Similar to auristatins, DM1 binds to tubulin and inhibits microtubule assembly, leading to mitotic arrest and apoptosis. The specific signaling pathways activated by DM1 are less extensively detailed in the provided search results but are generally understood to converge on the intrinsic apoptotic pathway following mitotic catastrophe.

Camptothecins (SN-38)

SN-38 is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor. Its mechanism of action is fundamentally different from microtubule inhibitors. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. During DNA replication, these single-strand breaks are converted into double-strand breaks, leading to cell cycle arrest and apoptosis. SN-38-induced apoptosis is often mediated through a p53-dependent pathway, leading to the upregulation of p21. Additionally, SN-38 can induce apoptosis by inhibiting the Akt signaling pathway, which is a key regulator of cell survival.

SN38_Signaling_Pathway SN-38 Apoptotic Signaling Pathway cluster_cell Cancer Cell ADC_SN38 ADC-VC-PAB-SN-38 Internalization Internalization & Lysosomal Trafficking ADC_SN38->Internalization 1. Binding & SN38 Free SN-38 Internalization->SN38 2. Cathepsin B Cleavage Topoisomerase_I Topoisomerase I-DNA Complex SN38->Topoisomerase_I 3. Stabilization Akt_Pathway Akt Signaling Pathway SN38->Akt_Pathway Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_I->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis Akt_Pathway->Apoptosis Reduced Survival Signal p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Cell_Cycle_Arrest->Caspase_Activation Caspase_Activation->Apoptosis ADC_Workflow_and_Cleavage General ADC Experimental Workflow and VC-PAB Cleavage cluster_workflow Experimental Workflow cluster_cleavage VC-PAB Linker Cleavage Mechanism In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander In_Vivo In Vivo Studies Xenograft Xenograft Mouse Model (Efficacy & Toxicity) In_Vivo->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD ADC_Circulation 1. ADC in Circulation (Stable) Tumor_Targeting 2. Targeting & Binding to Tumor Cell Antigen ADC_Circulation->Tumor_Targeting Internalization 3. Internalization (Endocytosis) Tumor_Targeting->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Self_Immolation 6. PAB Spacer Self-Immolation Cleavage->Self_Immolation Payload_Release 7. Payload Release into Cytosol Self_Immolation->Payload_Release

References

A Comparative Guide to the Bystander Effect of Tco-peg4-VC-pab-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where each component—the antibody, the linker, and the cytotoxic payload—plays a critical role in therapeutic efficacy. The "bystander effect," an ADC's ability to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a crucial mechanism for overcoming tumor heterogeneity. This guide provides an objective comparison of the bystander effect of ADCs constructed with the Tco-peg4-VC-pab-MMAE drug-linker, placing it in context with other common ADC platforms and providing the experimental frameworks necessary for its evaluation.

The this compound is a sophisticated drug-linker system. It incorporates a trans-cyclooctene (B1233481) (Tco) group for bioorthogonal, click-chemistry-based conjugation to a tetrazine-modified antibody, a stable PEG4 spacer, and the well-established valine-citrulline (VC) p-aminobenzyl (pab) cleavable linker system designed to release the potent antimicrotubule agent, Monomethyl Auristatin E (MMAE).[1][2] The bystander activity of such an ADC is primarily dictated by the properties of the released MMAE payload.

Mechanism of the MMAE-Mediated Bystander Effect

The bystander effect of a VC-MMAE-based ADC is a sequential process.[3] After the ADC binds to a target antigen on a cancer cell, it is internalized.[4][5] Within the cell's lysosomes, the VC linker is cleaved by enzymes like cathepsin B, releasing the MMAE payload. Crucially, MMAE is a hydrophobic, membrane-permeable molecule. This property allows it to diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment, where it can be taken up by neighboring antigen-negative cancer cells, inducing cell death and thus mediating the bystander effect. This is a key advantage in tumors where antigen expression is not uniform.

dot

Bystander_Effect_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_lysosome Lysosome ADC This compound ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos 1. Binding & Internalization ADC_int Internalized ADC Apoptosis_pos Target Cell Death Ag_pos->Apoptosis_pos Induces Apoptosis Ag_neg Antigen-Negative (Ag-) Bystander Cell Apoptosis_neg Bystander Cell Death Ag_neg->Apoptosis_neg 5. Induces Apoptosis MMAE_free Free MMAE MMAE_free->Ag_pos Kills Target Cell MMAE_free->Ag_neg 4. Diffusion (Bystander Effect) Cleavage Linker Cleavage (Cathepsin B) ADC_int->Cleavage 2. Trafficking Cleavage->MMAE_free 3. Payload Release

Caption: Mechanism of MMAE-mediated bystander effect.

Comparison of ADC Payloads and their Bystander Potential

The choice of payload is a critical determinant of an ADC's bystander killing capacity. This is largely governed by the payload's physicochemical properties, particularly its membrane permeability. A comparison of MMAE with other common payloads illustrates this principle.

PayloadLinker TypeMembrane PermeabilityBystander EffectKey Characteristics
MMAE Cleavable (e.g., VC)HighPotent Neutral, hydrophobic molecule allows for efficient diffusion across cell membranes.
MMAF Cleavable (e.g., VC)LowMinimal Has a charged C-terminal phenylalanine, making it more hydrophilic and largely retaining it within the target cell.
DM1 Non-cleavableNone (as Lys-DM1)None The payload is released with a linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes.
Deruxtecan (DXd) Cleavable (GGFG)HighPotent A topoisomerase I inhibitor that is highly membrane-permeable and has demonstrated a significant bystander effect.
Duocarmycin CleavableHighPotent A DNA-alkylating agent that is highly potent and membrane permeable, leading to a strong bystander effect.

This table summarizes general findings. The efficiency of the bystander effect can also be influenced by the linker stability, payload potency, and characteristics of the tumor microenvironment.

Experimental Protocols for Assessing the Bystander Effect

To quantitatively assess the bystander effect of a this compound ADC, a series of robust in vitro and in vivo experiments are necessary.

This assay is the cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (the target for the ADC's antibody) and an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload. To facilitate analysis, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC (a non-targeting antibody with the same drug-linker) to control for non-specific uptake and payload release.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.

  • Analysis: Quantify the viability of the fluorescent Ag- cells using flow cytometry or high-content imaging. A significant decrease in the viability of bystander cells in the co-culture treated with the target ADC, compared to controls, indicates a potent bystander effect.

dot

CoCulture_Workflow A 1. Cell Preparation B Ag+ Target Cells A->B C Ag- Bystander Cells (GFP+) A->C D 2. Co-Culture Seeding (Varying Ratios + Monoculture Controls) B->D C->D E 3. ADC Treatment (Target ADC, Isotype Control, Untreated) D->E F 4. Incubation (72-96 hours) E->F G 5. Analysis (Flow Cytometry / Imaging) F->G H Quantify Viability of GFP+ Bystander Cells G->H

Caption: Workflow for an in vitro co-culture bystander assay.

Upon entering a cell, whether a target or bystander cell, MMAE executes its cytotoxic function by disrupting microtubule dynamics. This leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).

  • Microtubule Disruption: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which execute the dismantling of the cell, leading to its death.

dot

MMAE_Apoptosis_Pathway MMAE MMAE (in cytosol) Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Caspase Activation) G2M->Apoptosis Prolonged arrest triggers CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of MMAE-induced apoptosis.

References

A Head-to-Head Comparison of TCO-PEG4 and Other PEG Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates like antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic. This guide provides an objective, data-driven comparison of TCO-PEG4, a popular bioorthogonal linker, with other polyethylene (B3416737) glycol (PEG) spacers of varying lengths and chemistries.

The TCO-PEG4 linker combines the highly efficient and bioorthogonal trans-cyclooctene (B1233481) (TCO)-tetrazine click chemistry with a hydrophilic four-unit PEG spacer. This combination offers rapid, specific conjugation under mild conditions, while the PEG component enhances the physicochemical properties of the resulting bioconjugate.[1][2]

Performance Comparison: TCO-PEG4 vs. Other PEG Spacers

The selection of a PEG spacer involves a trade-off between several factors, including conjugation efficiency, hydrophilicity, stability, and in vivo performance. The optimal choice is often specific to the antibody, payload, and desired therapeutic outcome.[2]

Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

The length of the PEG spacer can influence the efficiency of the conjugation reaction, which is reflected in the drug-to-antibody ratio (DAR). Shorter PEG chains may lead to steric hindrance, while excessively long chains can also reduce conjugation efficiency. The optimal length often falls within a specific range for a given antibody and payload.[3]

PEG Spacer LengthAverage DARReference(s)
TCO-PEG4 ~2.5 - 4.0[3]
TCO-PEG8 ~4.8[3]
TCO-PEG12 ~3.7[3]
TCO-PEG24 ~3.0[3]

Note: DAR values can vary significantly based on the specific antibody, payload, and reaction conditions.

Influence of PEG Spacer Length on Pharmacokinetics (PK)

A key advantage of PEGylation is the improvement of a bioconjugate's pharmacokinetic profile. Longer PEG chains generally lead to a longer circulation half-life and increased overall exposure (AUC).[3]

PEG Spacer LengthClearance RateIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
No PEG HighLower (more potent)Lower[2]
PEG4 ModerateModerateModerate[2]
PEG8 LowHigher (less potent)Higher[2][3]
PEG12 LowHigher (less potent)Higher[2]
PEG24 LowHigher (less potent)Higher[2]

General trends observed across multiple studies. Specific values are context-dependent.

TCO-Tetrazine vs. Traditional Linker Chemistries

The bioorthogonal TCO-tetrazine ligation offers significant advantages in terms of reaction speed and specificity compared to traditional NHS ester and maleimide (B117702) chemistries.[4]

FeatureTCO-Tetrazine LigationNHS Ester ChemistryMaleimide Chemistry
Reaction Kinetics Extremely fast (k > 800 M⁻¹s⁻¹)ModerateFast
Specificity High (bioorthogonal)Reacts with primary amines (e.g., lysines)Reacts with thiols (e.g., cysteines)
Stability of Linkage High (stable dihydropyridazine)Stable amide bondPotential for retro-Michael addition
Conditions Mild, aqueous bufferspH 7-9pH 6.5-7.5
Catalyst Required NoNoNo

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug-linker molecules conjugated to an antibody can be determined using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).[5]

1. UV-Vis Spectroscopy Method:

  • Principle: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug-linker.

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of the drug.

    • Calculate the concentrations of the antibody and the drug-linker using their respective molar extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the drug-linker to the antibody.

2. Hydrophobic Interaction Chromatography (HIC) Method:

  • Principle: HIC separates ADC species based on their hydrophobicity. Each conjugated drug-linker increases the hydrophobicity of the ADC.

  • Procedure:

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the different ADC species (e.g., DAR0, DAR2, DAR4) using a decreasing salt gradient.

    • The peaks corresponding to different DAR species will elute at different retention times, with higher DAR species eluting later. The average DAR can be calculated from the peak areas.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in plasma.

  • Procedure:

    • Incubate the ADC in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

    • Analyze the samples by HIC or SEC-HPLC to quantify the amount of intact ADC remaining.

    • Alternatively, the release of free drug can be quantified by LC-MS/MS.

    • Stability is reported as the percentage of intact ADC remaining over time.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ab Antibody Conjugation Conjugation Ab->Conjugation Linker TCO-PEG4-Payload Linker->Conjugation ADC Purified ADC Conjugation->ADC DAR DAR Determination (UV-Vis, HIC) ADC->DAR Purity Purity & Aggregation (SEC-HPLC) ADC->Purity Stability In Vitro Stability (Plasma Assay) ADC->Stability Efficacy In Vivo Efficacy (Tumor Model) ADC->Efficacy

Caption: A generalized experimental workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (TCO-PEG4 linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: The mechanism of action for a typical antibody-drug conjugate (ADC), from receptor binding to apoptosis.

Conclusion

The TCO-PEG4 linker offers a compelling combination of bioorthogonal reactivity and beneficial physicochemical properties for the development of advanced bioconjugates. Its rapid and specific conjugation chemistry allows for the creation of well-defined and homogeneous products under mild conditions. While longer PEG spacers can further enhance pharmacokinetic properties, this may come at the cost of reduced in vitro potency. The optimal PEG spacer length is a critical parameter that must be empirically determined for each specific ADC construct. For applications demanding high specificity, rapid conjugation, and a balance of hydrophilicity and size, TCO-PEG4 represents an excellent choice. Traditional linkers, such as those based on SMCC, remain viable options, particularly when established protocols are a priority. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the critical process of linker selection for novel therapeutic and diagnostic agents.

References

Navigating Preclinical Data: A Comparative Guide to ADC Linker Stability in Human vs. Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) linker stability is paramount for successful therapeutic development. A critical aspect of this is the translational predictability from preclinical animal models to human clinical outcomes. This guide provides an objective comparison of ADC linker stability in human versus mouse plasma, supported by experimental data, to aid in the selection of appropriate linkers and the interpretation of preclinical findings.

The stability of the linker in an ADC is a crucial determinant of its therapeutic index, directly impacting both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[][3] However, significant species-specific differences in plasma components and enzymatic activity can lead to marked variations in linker stability, particularly between mice, a common preclinical model, and humans.

Comparative Analysis of Linker Stability

Significant discrepancies in linker stability have been observed between human and mouse plasma, primarily driven by the presence of specific enzymes in mouse plasma that can cleave certain linker types. A notable example is the valine-citrulline (Val-Cit) peptide linker, which is widely used in ADCs. This linker exhibits high stability in human plasma but is susceptible to cleavage in mouse plasma by carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[3][4] This can lead to a faster clearance of the ADC and premature payload release in mice, potentially underestimating the ADC's stability and therapeutic window in humans.

Conversely, other linker technologies have been developed to exhibit comparable stability across species. The ortho-hydroxy-protected aryl sulfate (B86663) (OHPAS) linker, for instance, has demonstrated stability in both mouse and human plasma. Non-cleavable linkers are also generally considered to have good plasma stability in both species.

The following table summarizes the stability of various linker types in human and mouse plasma based on available data.

Linker TypeLinker ExampleStability in Human PlasmaStability in Mouse PlasmaKey Considerations
Cleavable Linkers
PeptideValine-Citrulline (Val-Cit)HighLow (cleaved by Ces1c)Preclinical data in mice may not accurately predict human stability.
PeptideValine-Alanine (Val-Ala)ModerateLowAlso susceptible to enzymatic cleavage in mouse plasma.
PeptideTriglycyl (CX)HighHighDesigned for improved stability in mouse models.
HydrazonePhenylketone-derivedModerate (hydrolysis can occur)Moderate (hydrolysis can occur)Stability is pH-dependent and can be influenced by the specific chemical structure.
DisulfideGenerally lower than peptide linkersGenerally lower than peptide linkersSusceptible to reduction by plasma components like glutathione.
β-GlucuronideHighHighCleaved by β-glucuronidase, which has low activity in blood.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)HighHighShows consistent stability across species.
Non-Cleavable Linkers
Thioether (e.g., SMCC)HighHighGenerally exhibit good plasma stability.
Amino-PEG6HighHigh (linker itself is stable)The payload attached to the linker may still be subject to metabolism.

Experimental Protocols for Assessing Linker Stability

The evaluation of ADC linker stability is a critical step in preclinical development. The following outlines a general protocol for an in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and assess the stability of an ADC in plasma from different species.

Materials:

  • Test Antibody-Drug Conjugate (ADC)

  • Control ADC (with a known stable linker, if available)

  • Plasma from human and mouse (and other relevant species)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS system)

  • Reagents for sample processing and analysis (e.g., capture antibodies, detection antibodies, enzymes for linker cleavage if required)

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma. A control sample is prepared by diluting the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Storage: The collected aliquots are immediately frozen at -80°C to halt any further degradation.

  • Quantification: The amount of intact ADC, total antibody, and released payload is quantified using appropriate analytical methods.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Two separate ELISAs can be used. One measures the concentration of the total antibody, and the other measures the amount of antibody-conjugated drug. The difference between these two values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, free payload, and any payload-adducts. It can also be used to determine the drug-to-antibody ratio (DAR) over time, where a decrease in DAR signifies linker cleavage or payload loss.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing ADC linker stability in plasma.

ADC_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_quantification Quantification cluster_results Results ADC Test ADC Incubate Incubate at 37°C ADC->Incubate Plasma Human & Mouse Plasma Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots (0, 1, 6, 24, 48, 72, 168h) Incubate->Timepoints ELISA ELISA Timepoints->ELISA LCMS LC-MS Timepoints->LCMS TotalAb Total Antibody ELISA->TotalAb ConjAb Conjugated Antibody ELISA->ConjAb FreePayload Free Payload LCMS->FreePayload DAR DAR Measurement LCMS->DAR Stability Linker Stability Profile TotalAb->Stability ConjAb->Stability FreePayload->Stability DAR->Stability

Caption: Experimental workflow for in vitro assessment of ADC linker stability in plasma.

References

A Comparative Guide to Validating MMAE Release from ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability of its linker and the mechanism of payload release. For ADCs utilizing the potent cytotoxic agent Monomethyl Auristatin E (MMAE), the linker's design dictates whether the payload is released prematurely in circulation, leading to off-target toxicity, or effectively at the tumor site. This guide provides a comparative analysis of common MMAE linker technologies, experimental data on their stability, and detailed protocols for validating the payload release mechanism.

Comparison of MMAE Release Mechanisms: Cleavable vs. Non-Cleavable Linkers

ADCs deliver MMAE to cancer cells using two primary linker strategies: cleavable and non-cleavable. The choice between them involves a trade-off between plasma stability and the mechanism of payload release, which in turn affects the therapeutic window and potential for bystander killing.

  • Cleavable Linkers (e.g., Valine-Citrulline): These linkers are designed to be stable in systemic circulation but are cleaved by enzymes, such as Cathepsin B, that are abundant within the lysosomes of tumor cells.[1][2] Upon internalization of the ADC and trafficking to the lysosome, the linker is cleaved, releasing unmodified, cell-permeable MMAE.[3][4] This free MMAE can then diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect".[5]

  • Non-Cleavable Linkers (e.g., SMCC): These linkers remain intact and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome. This process yields an amino acid-linker-MMAE complex. Because this released species is charged and less membrane-permeable, non-cleavable linkers generally do not induce a significant bystander effect. They often exhibit higher plasma stability, which can lead to a better safety profile.

A novel approach involves using an ionized, non-cleavable cysteine (Cys)-linker attached to MMAE. This strategy aims to combine high plasma stability with potent cell-killing activity upon lysosomal degradation, while the ionized nature of the released payload minimizes bystander toxicity by reducing its ability to cross cell membranes.

cluster_cleavable Cleavable Linker (vc-MMAE) Release Pathway ADC_circ ADC in Circulation (Stable Linker) Binding Binds to Tumor Cell Antigen ADC_circ->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Release_MMAE Free MMAE Released (Cell-Permeable) Cleavage->Release_MMAE Target_Kill Kills Target Cell Release_MMAE->Target_Kill Bystander_Kill Bystander Killing (Kills Neighboring Cells) Release_MMAE->Bystander_Kill cluster_non_cleavable Non-Cleavable Linker (SMCC-MMAE) Release Pathway ADC_circ_nc ADC in Circulation (Highly Stable Linker) Binding_nc Binds to Tumor Cell Antigen ADC_circ_nc->Binding_nc Internalization_nc Internalization (Endocytosis) Binding_nc->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Release_Complex Amino Acid-Linker-MMAE Released (Cell-Impermeable) Degradation->Release_Complex Target_Kill_nc Kills Target Cell Release_Complex->Target_Kill_nc No_Bystander No Bystander Effect Release_Complex->No_Bystander cluster_workflow Workflow: In Vitro Plasma Stability Assay Start Incubate ADC in Plasma (37°C) Collect Collect Aliquots at Time Points Start->Collect Purify Purify ADC from Plasma (e.g., Protein A Beads) Collect->Purify Analyze Quantify ADC & Payload Purify->Analyze LCMS LC-MS Analysis (Intact ADC, Free Payload) Analyze->LCMS Direct ELISA ELISA Analysis (Total Antibody, Conjugated Drug) Analyze->ELISA Indirect Data Calculate % Release & Stability Half-Life LCMS->Data ELISA->Data

References

A Head-to-Head Comparison of ADC Linker Technologies: Tco-peg4-VC-pab-mmae vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic index of these targeted therapies. This guide provides an in-depth, objective comparison of a novel click chemistry-based linker, Tco-peg4-VC-pab-mmae, against widely used commercially available ADC linkers. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to empower researchers to make informed decisions in the design and development of next-generation ADCs.

Introduction to ADC Linker Technology

An ADC is composed of three key components: a monoclonal antibody for specific targeting of tumor antigens, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's success, as it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and selective cleavage to unleash the cytotoxic agent within the target cancer cells.

ADC linkers are broadly categorized into two main classes:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment. This targeted release mechanism can lead to a potent "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload. This approach generally results in greater plasma stability and a wider therapeutic window, but may have a limited bystander effect.

This guide focuses on the comparison of this compound, a cleavable linker system, with other established cleavable and non-cleavable linkers.

The Contenders: A Closer Look at Key ADC Linkers

This compound: A Bioorthogonal Approach

The this compound drug-linker conjugate represents a sophisticated approach to ADC design, incorporating several key features:

  • Tco (trans-cyclooctene): This moiety enables bioorthogonal conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction.[1][2] This method offers high specificity and efficiency, allowing for the creation of homogenous ADCs with a precise drug-to-antibody ratio (DAR).[3][4]

  • PEG4 (Polyethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the ADC, and reduce aggregation.[2]

  • VC (Valine-Citrulline): This dipeptide sequence is a well-established cleavable motif that is selectively recognized and cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.

  • PAB (p-aminobenzyl alcohol): This self-immolative spacer ensures the efficient and traceless release of the active payload (MMAE) following the enzymatic cleavage of the VC dipeptide.

  • MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Commercially Available ADC Linkers for Comparison

To provide a comprehensive comparison, this compound will be evaluated against two widely used and well-characterized commercial ADC linker-payloads:

  • MC-VC-PAB-MMAE (Vedotin): This is a well-established cleavable linker system that is structurally similar to the cleavable portion of this compound. The key difference lies in the conjugation chemistry, which typically involves a maleimide (B117702) group (MC) for reaction with cysteine residues on the antibody. This traditional method can sometimes lead to heterogeneous ADC products and potential instability of the maleimide-thiol linkage.

  • SMCC-DM1 (Emtansine): This is a non-cleavable linker-payload combination. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker connects the maytansinoid payload DM1 to the antibody. The release of the active metabolite, lysine-SMCC-DM1, requires the complete degradation of the antibody in the lysosome. This linker is known for its high plasma stability.

Quantitative Performance Comparison

Disclaimer: The following data has been compiled from various sources. Direct head-to-head comparative studies for this compound against the other linkers under identical experimental conditions are limited. Therefore, the data presented should be interpreted with caution, as experimental conditions may vary between studies.

Table 1: Physicochemical and In Vitro Performance of ADC Linkers
FeatureThis compoundMC-VC-PAB-MMAESMCC-DM1
Linker Type Cleavable (Enzymatic)Cleavable (Enzymatic)Non-cleavable
Conjugation Chemistry Click Chemistry (TCO-Tetrazine)Maleimide-ThiolMaleimide-Thiol
Typical DAR Homogeneous (e.g., 2 or 4)Heterogeneous (average 3-4)Heterogeneous (average 3-4)
Plasma Stability High (TCO linker is stable)Variable (potential maleimide instability)High
In Vitro Cytotoxicity (IC50) Potent (nM range)Potent (nM range)Potent (nM range)
Table 2: In Vivo Performance of ADCs with Different Linkers in Xenograft Models
ParameterThis compound ADCMC-VC-PAB-MMAE ADCSMCC-DM1 ADC
Tumor Model Various Xenograft ModelsRamos Xenograft (NHL)HCC1954 (Breast Cancer)
Efficacy Significant tumor regression reportedSignificant tumor growth inhibitionSignificant tumor growth inhibition
Maximum Tolerated Dose (MTD) Generally well-tolerated in preclinical modelsDose-dependent efficacy and toxicity observedGenerally well-tolerated with a defined MTD

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Methodology:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Quantify cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 72, 96 hours) and immediately store them at -80°C.

  • Sample Preparation: To quantify the released payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge the samples and collect the supernatant.

  • Quantification: Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.

Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.

Methodology (using Hydrophobic Interaction Chromatography - HIC):

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low salt concentration buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species. The more hydrophobic, higher DAR species will elute later.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the peak areas.

Mandatory Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (MMAE) Lysosome->Payload 4. Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action for a cleavable ADC.

Experimental_Workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Antibody Tetrazine-Modified Antibody ADC ADC Conjugate Antibody->ADC Linker This compound Linker->ADC DAR_Analysis DAR Analysis (HIC) ADC->DAR_Analysis Purity_Analysis Purity (SEC) ADC->Purity_Analysis In_Vitro In Vitro Assays (Cytotoxicity, Stability) DAR_Analysis->In_Vitro Purity_Analysis->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo

Caption: Experimental workflow for ADC development and evaluation.

Conclusion

The selection of an appropriate linker is a critical decision in the development of a successful ADC. This compound offers a modern approach, leveraging the precision of click chemistry to produce homogeneous ADCs with a defined DAR. This can potentially lead to improved pharmacokinetics and a better therapeutic window compared to traditional maleimide-based conjugation methods.

While direct comparative data is still emerging, the individual components of the this compound linker system are well-validated. The cleavable VC linker and the potent MMAE payload have a proven track record in clinically approved ADCs. The inclusion of a PEG spacer is a rational design element to enhance the physicochemical properties of the ADC.

In contrast, MC-VC-PAB-MMAE represents the current standard for cleavable linkers, while SMCC-DM1 is a benchmark for non-cleavable linkers with excellent stability. The choice between these technologies will depend on the specific target, the desired mechanism of action (including the importance of a bystander effect), and the overall therapeutic strategy.

This guide provides a framework for researchers to understand the key differences between these linker technologies and to design experiments that will allow for a thorough and objective comparison for their specific ADC candidates. The provided protocols offer a starting point for the in-house evaluation of these and other novel linker systems, ultimately contributing to the development of safer and more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Tco-peg4-VC-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The antibody-drug conjugate (ADC) Tco-peg4-VC-pab-mmae is a highly potent compound due to its payload, Monomethyl Auristatin E (MMAE). MMAE is a cytotoxic agent that is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive framework for the safe handling and disposal of this compound.

Essential Safety Precautions

All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the generation of aerosols.[1][2] Mandatory personal protective equipment (PPE) includes a lab coat, double chemotherapy-rated gloves, and safety goggles.[1][3]

Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal. All materials that come into contact with this compound must be treated as "cytotoxic waste" or "highly hazardous chemical waste."[3]

  • Solid Waste: All non-sharp solid waste, including vials, pipette tips, contaminated PPE (gloves, lab coats), and absorbent pads, must be collected in a dedicated, leak-proof container lined with a distinctively colored bag (often yellow or purple).[1] This container must be clearly labeled as "Cytotoxic Waste for Incineration."[1]

  • Liquid Waste: Unused solutions and solvent rinses containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3] The label should include "Cytotoxic Waste" and a list of the chemical constituents.[3]

  • Sharps: Any needles, syringes, or other sharps contaminated with the ADC must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[1]

Do not mix this waste stream with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]

Chemical Deactivation Protocol

Chemical deactivation is a critical step to render the cytotoxic MMAE payload non-hazardous prior to final disposal.[4] The following protocol is a recommended procedure for the chemical inactivation of this compound waste. This procedure should be performed in a certified chemical fume hood with appropriate PPE.

Quantitative Data for Deactivation

ReagentConcentrationMinimum Reaction Time
Sodium Hydroxide (B78521) (NaOH)1 M (final concentration)24 hours
Sodium Hypochlorite (B82951) (NaOCl)5.25% (household bleach)1 hour

Step-by-Step Deactivation Procedure:

  • Preparation of Waste Solution:

    • Collect all liquid waste containing this compound in a designated, chemically compatible container.[4]

    • If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of a suitable solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.[4]

  • Base Hydrolysis of the Linker:

    • To the waste solution, add a sufficient volume of a concentrated sodium hydroxide solution to achieve a final concentration of at least 1 M NaOH.[4]

    • Gently mix the solution.

    • Allow the reaction to proceed for a minimum of 24 hours at room temperature. This step facilitates the cleavage of the valine-citrulline linker, separating the MMAE payload from the antibody.[4]

  • Oxidative Degradation of MMAE:

    • After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.[4]

    • Gently mix the solution and allow it to react for a minimum of one hour at room temperature.[4]

    • Caution: Deactivation reactions may be exothermic. Perform this step slowly and in a controlled manner.[3]

  • Neutralization and Final Disposal:

    • Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.[4]

    • Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE: - Lab Coat - Double Gloves - Safety Goggles start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (PPE, Vials, Tips) segregate->solid liquid Liquid Waste (Solutions, Rinses) segregate->liquid sharps Sharps Waste (Needles, Syringes) segregate->sharps collect_solid Collect in Labeled Cytotoxic Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Cytotoxic Sharps Container sharps->collect_sharps final_disposal Final Disposal via EHS collect_solid->final_disposal deactivate Chemical Deactivation (in Fume Hood) collect_liquid->deactivate collect_sharps->final_disposal hydrolysis 1. Base Hydrolysis (1M NaOH, 24h) deactivate->hydrolysis oxidation 2. Oxidative Degradation (5.25% NaOCl, 1h) hydrolysis->oxidation neutralize 3. Neutralization (pH 6.0-8.0) oxidation->neutralize neutralize->final_disposal incineration High-Temperature Incineration final_disposal->incineration

Caption: Logical workflow for the safe disposal of this compound.

Final Disposal

All collected cytotoxic waste, including deactivated solutions and solid waste containers, must be disposed of through your institution's official hazardous waste management program.[3] Contact your EHS department to arrange for the pickup and final disposal. High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.[3][5]

By implementing these procedures, you can ensure a safe laboratory environment and responsible management of this potent research compound.

References

Navigating the Safe Handling of Tco-peg4-VC-pab-mmae: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Tco-peg4-VC-pab-mmae must adhere to stringent safety protocols due to the highly potent nature of its cytotoxic payload, monomethyl auristatin E (MMAE). This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure a safe laboratory environment.

This compound is an antibody-drug conjugate (ADC) that combines a targeted monoclonal antibody with the potent antineoplastic agent MMAE. MMAE is classified as fatal if swallowed or inhaled, a suspected mutagen and reproductive toxin, and can cause organ damage through prolonged or repeated exposure. Therefore, all handling activities must be conducted with the utmost care and appropriate containment measures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Double gloving with chemotherapy-rated nitrile gloves tested according to ASTM D6978 standard.[1][2][3][4]To prevent skin contact with the highly potent compound. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.[5]To protect skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately after a spill.
Eye Protection Chemical safety goggles with side shields or a full-face shield.To protect the eyes from splashes of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent inhalation of aerosols, especially during procedures with a high risk of aerosol generation (e.g., weighing, reconstitution).
Foot Protection Disposable shoe covers.To prevent the spread of contamination outside of the designated handling area.

Operational Workflow for Safe Handling

All procedures involving this compound, particularly the handling of the powdered form, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize the risk of aerosol generation and exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe Step 1 prep_bsc Prepare Biological Safety Cabinet don_ppe->prep_bsc Step 2 weigh Weighing and Reconstitution prep_bsc->weigh Step 3 experiment Perform Experimental Procedure weigh->experiment Step 4 decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Step 5 dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste Step 6 doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Step 7 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Step 8 start Waste Generated is_sharp Is the waste sharp? start->is_sharp sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No incineration Dispose via Incineration sharps_container->incineration liquid_container Collect in Labeled, Leak-Proof Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Waste Bag is_liquid->solid_container No chem_inactivation Chemical Inactivation Protocol liquid_container->chem_inactivation solid_container->incineration neutralize Neutralize and Dispose as Hazardous Waste chem_inactivation->neutralize

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.